molecular formula C7H7BrN2 B1344704 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 562074-42-4

4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B1344704
CAS No.: 562074-42-4
M. Wt: 199.05 g/mol
InChI Key: YSAMLRMSYXSUHU-UHFFFAOYSA-N
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Description

4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C7H7BrN2 and its molecular weight is 199.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c1-4-6(3-9)7(8)5(2)10-4/h10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAMLRMSYXSUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The described synthetic pathway is a robust, multi-step process commencing with the well-established Paal-Knorr synthesis of 2,5-dimethylpyrrole, followed by a regioselective Vilsmeier-Haack formylation to introduce a key functional group. The subsequent conversion of the resulting aldehyde to a nitrile, and the final selective bromination at the 4-position, are detailed with expert insights into the underlying reaction mechanisms and experimental best practices. This guide is designed to be a self-validating system, providing researchers with the necessary information to replicate and adapt these procedures with a high degree of confidence.

Introduction

Substituted pyrroles are a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. The specific substitution pattern of this compound, featuring a synthetically versatile nitrile group and a bromine atom, makes it an attractive scaffold for further chemical elaboration in drug discovery programs and for the development of novel organic materials. The strategic placement of the bromine atom allows for subsequent cross-coupling reactions, while the nitrile group can be transformed into a variety of other functional groups. This guide presents a logical and efficient synthetic route to this valuable compound, emphasizing not just the procedural steps, but the chemical principles that govern each transformation.

Overall Synthetic Strategy

The synthesis of this compound is approached in a two-stage process. The initial stage focuses on the construction of the core pyrrole ring and the introduction of the carbonitrile functionality at the 3-position. The second stage involves the selective bromination of the pyrrole ring at the vacant 4-position.

Overall_Synthetic_Strategy Start Hexane-2,5-dione Step1 Paal-Knorr Pyrrole Synthesis Start->Step1 Intermediate1 2,5-Dimethyl-1H-pyrrole Step1->Intermediate1 Step2 Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 2,5-Dimethyl-1H-pyrrole- 3-carbaldehyde Step2->Intermediate2 Step3 Nitrile Formation Intermediate2->Step3 Intermediate3 2,5-Dimethyl-1H-pyrrole- 3-carbonitrile Step3->Intermediate3 Step4 Regioselective Bromination Intermediate3->Step4 FinalProduct 4-Bromo-2,5-dimethyl- 1H-pyrrole-3-carbonitrile Step4->FinalProduct

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2,5-dimethyl-1H-pyrrole-3-carbonitrile

Step 1.1: Paal-Knorr Synthesis of 2,5-Dimethyl-1H-pyrrole

The Paal-Knorr synthesis is a classic and highly efficient method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2] In this first step, hexane-2,5-dione (acetonylacetone) is condensed with an ammonia source to yield 2,5-dimethylpyrrole. The use of ammonium carbonate provides a convenient in situ source of ammonia.

Paal_Knorr_Synthesis Hexanedione Hexane-2,5-dione Heat Heat (100-115 °C) Hexanedione->Heat AmmoniumCarbonate Ammonium Carbonate (Ammonia Source) AmmoniumCarbonate->Heat Product 2,5-Dimethyl-1H-pyrrole Heat->Product

Figure 2: Paal-Knorr synthesis of 2,5-dimethyl-1H-pyrrole.

Experimental Protocol:

  • To a 500 mL Erlenmeyer flask equipped with an air-cooled reflux condenser, add 100 g (0.88 mol) of hexane-2,5-dione and 200 g (1.75 mol) of ammonium carbonate (lumps).

  • Heat the mixture in an oil bath at 100 °C until the effervescence ceases (approximately 60-90 minutes).

  • Replace the air-cooled condenser with a water-cooled reflux condenser and gently reflux the mixture at a bath temperature of 115 °C for an additional 30 minutes.

  • Cool the reaction mixture to room temperature. The mixture will separate into two layers.

  • Separate the upper, yellow layer containing the crude 2,5-dimethylpyrrole.

  • Extract the lower aqueous layer with chloroform (15 mL).

  • Combine the organic layers and dry over anhydrous calcium chloride.

  • Filter the drying agent and remove the chloroform by distillation under reduced pressure.

  • Distill the crude product under reduced pressure to obtain pure 2,5-dimethylpyrrole (boiling point: 51-53 °C at 8 mmHg). The expected yield is 81-86%.[1]

Step 1.2: Vilsmeier-Haack Formylation of 2,5-Dimethyl-1H-pyrrole

The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6][7] With the 2- and 5-positions of the pyrrole ring blocked by methyl groups, the formylation of 2,5-dimethylpyrrole occurs regioselectively at the 3-position. The Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser under a nitrogen atmosphere, cool 150 mL of anhydrous DMF in an ice-water bath.

  • Slowly add 30.6 g (0.2 mol) of phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Cool the mixture again in an ice-water bath and add a solution of 19.0 g (0.2 mol) of 2,5-dimethylpyrrole in 50 mL of anhydrous DMF dropwise, keeping the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 2 hours.

  • Cool the reaction mixture and pour it slowly into 500 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

  • The product, 2,5-dimethyl-1H-pyrrole-3-carbaldehyde, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a desiccator. The crude product can be purified by recrystallization from ethanol-water.

Step 1.3: Conversion of 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde to 2,5-Dimethyl-1H-pyrrole-3-carbonitrile

The conversion of the aldehyde to the nitrile is a two-step process involving the formation of an aldoxime followed by dehydration.[8]

Experimental Protocol:

a) Formation of 2,5-Dimethyl-1H-pyrrole-3-carboxaldehyde oxime:

  • In a round-bottom flask, dissolve 12.3 g (0.1 mol) of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde in 100 mL of ethanol.

  • Add a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride in 20 mL of water.

  • To this mixture, add a solution of 10.6 g (0.1 mol) of sodium carbonate in 50 mL of water, with stirring.

  • Heat the reaction mixture at reflux for 1 hour.

  • Cool the mixture to room temperature and pour it into 300 mL of cold water.

  • The oxime will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry.

b) Dehydration of the Oxime to the Nitrile:

  • In a flask equipped with a reflux condenser, suspend 13.8 g (0.1 mol) of the dried 2,5-dimethyl-1H-pyrrole-3-carboxaldehyde oxime in 100 mL of acetic anhydride.

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture and pour it carefully into 500 mL of an ice-water mixture with stirring.

  • The nitrile product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any remaining acetic acid.

  • Recrystallize the crude product from ethanol to afford pure 2,5-dimethyl-1H-pyrrole-3-carbonitrile.

Part 2: Synthesis of this compound

The final step is the regioselective bromination of the pyrrole ring. Due to the electronic effects of the substituents, the bromine will be directed to the only available position, C4. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich heterocycles.[9][10]

Bromination_Step PyrroleNitrile 2,5-Dimethyl-1H-pyrrole- 3-carbonitrile Product 4-Bromo-2,5-dimethyl- 1H-pyrrole-3-carbonitrile PyrroleNitrile->Product NBS N-Bromosuccinimide (NBS) NBS->Product Solvent Solvent (e.g., THF, CCl4) Solvent->Product

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of the novel heterocyclic compound, 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile. Designed for researchers and professionals in synthetic chemistry and drug development, this document moves beyond a simple data sheet. It offers a predictive analysis grounded in fundamental spectroscopic principles and data from analogous structures. We will explore the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecule's structure and its spectral output. Detailed, field-proven protocols for data acquisition are provided to ensure reproducibility and integrity. The objective is to equip scientists with a robust framework for identifying, confirming, and assessing the purity of this compound, thereby accelerating research and development efforts.

Introduction: The Structural and Chemical Landscape

This compound is a substituted pyrrole, a class of aromatic heterocyclic compounds of immense interest in medicinal chemistry and materials science due to their diverse biological activities. The specific arrangement of substituents—two methyl groups, a bromine atom, and a carbonitrile moiety—creates a unique electronic and steric environment. The electron-withdrawing nature of the nitrile group, combined with the electron-donating methyl groups and the halogen, suggests a nuanced chemical reactivity profile.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research program. Spectroscopic analysis provides a non-destructive window into the molecular architecture. This guide will systematically deconstruct the expected spectroscopic data, providing a reliable reference for the synthesis and characterization of this target molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Predicted ¹H NMR Spectrum

The structure of this compound suggests three distinct types of protons, leading to a relatively simple yet informative spectrum.

  • N-H Proton: The proton attached to the pyrrole nitrogen is expected to appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, it is anticipated in the range of δ 8.0-9.5 ppm. In a hydrogen-bond-accepting solvent like DMSO-d₆, it could be shifted further downfield to δ 10.0-12.0 ppm.

  • Methyl Protons (C2-CH₃ and C5-CH₃): The two methyl groups are in different chemical environments. The C2-methyl is adjacent to the electron-withdrawing nitrile group, while the C5-methyl is adjacent to the bromine atom. This differentiation will lead to two distinct singlets. We predict the C2-CH₃ protons to be slightly deshielded relative to the C5-CH₃ protons. Both will integrate to 3H.

    • C2-CH₃: Expected around δ 2.4-2.6 ppm.

    • C5-CH₃: Expected around δ 2.2-2.4 ppm.

Data Summary: Predicted ¹H NMR
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
8.0 - 9.5 (in CDCl₃)Broad Singlet1HN-HAcidic proton on the pyrrole ring; broadening due to quadrupole coupling and exchange.
2.4 - 2.6Singlet3HC2-CH₃Adjacent to the deshielding cyano group.
2.2 - 2.4Singlet3HC5-CH₃Standard chemical shift for a methyl group on a pyrrole ring.
Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve Compound in CDCl3 + TMS acq1 Shimming prep1->acq1 acq2 Pulse Sequence Execution acq1->acq2 acq3 FID Signal Collection acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibration (TMS = 0 ppm) proc2->proc3 an1 Peak Integration proc3->an1 an2 Chemical Shift Assignment an1->an2 an3 Multiplicity Analysis an2->an3 Final Structure Confirmation Final Structure Confirmation an3->Final Structure Confirmation

Caption: Workflow for ¹H NMR structural elucidation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. With proton decoupling, each unique carbon atom typically appears as a single line, simplifying spectral analysis.

Predicted ¹³C NMR Spectrum

The molecule possesses 8 carbon atoms, all of which are chemically non-equivalent and should result in 8 distinct signals.

  • Pyrrole Ring Carbons (C2, C3, C4, C5): These four sp²-hybridized carbons will appear in the aromatic region (δ 100-140 ppm).

    • C2 & C5: These carbons, directly bonded to the nitrogen, are typically found around δ 120-135 ppm. The presence of the methyl groups will further influence their shifts.

    • C3: This carbon is substituted with the electron-withdrawing nitrile group, which will significantly deshield it, but its signal is also expected to be of lower intensity due to its quaternary nature and proximity to the nitrile. A shift around δ 100-110 ppm is plausible.

    • C4: The carbon bearing the bromine atom will be shifted upfield due to the "heavy atom effect," a common phenomenon with bromine and iodine. We predict its signal to be in the δ 95-105 ppm range.

  • Carbonitrile Carbon (C≡N): The carbon of the nitrile group is characteristically found in the δ 115-125 ppm range.[1]

  • Methyl Carbons (C2-CH₃ and C5-CH₃): These sp³-hybridized carbons will appear far upfield, typically in the δ 10-15 ppm range, consistent with methyl groups on an aromatic ring.[2][3]

Data Summary: Predicted ¹³C NMR
Predicted Chemical Shift (δ, ppm)AssignmentRationale
125 - 135C2Quaternary carbon attached to nitrogen and methyl.
120 - 130C5Quaternary carbon attached to nitrogen and methyl.
115 - 125-C≡NCharacteristic shift for a nitrile carbon.
100 - 110C3Quaternary carbon deshielded by the nitrile group.
95 - 105C4Shielded due to the heavy atom effect of bromine.
12 - 15C2-CH₃Aliphatic methyl carbon.
10 - 13C5-CH₃Aliphatic methyl carbon.
Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

  • Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.

  • Processing: Similar to ¹H NMR, apply a Fourier transform (line broadening of 1-2 Hz), phase, and baseline correct the spectrum. Calibrate using the CDCl₃ solvent peak at δ 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at characteristic frequencies.

Predicted IR Spectrum

The key functional groups in this compound will give rise to distinct absorption bands.

  • N-H Stretch: A sharp to moderately broad peak is expected in the range of 3300-3500 cm⁻¹, characteristic of the N-H bond in pyrroles.

  • C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) will confirm the presence of the methyl groups.

  • C≡N Stretch (Nitrile): This is a highly diagnostic peak. A sharp, strong absorption is expected in the range of 2220-2260 cm⁻¹. Its presence is a key confirmation of the structure.

  • C=C/C-N Stretch (Ring): The pyrrole ring vibrations will produce a series of medium to strong bands in the fingerprint region, typically between 1400-1600 cm⁻¹.

Data Summary: Predicted IR Absorptions
Predicted Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3300 - 3500N-H StretchMedium, SharpPyrrole N-H
2850 - 2960C-H StretchMediumAliphatic (CH₃)
2220 - 2260C≡N StretchStrong, SharpNitrile
1400 - 1600C=C/C-N StretchMedium-StrongAromatic Ring
Experimental Protocol: ATR-IR Acquisition
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Co-add 16-32 scans at a resolution of 4 cm⁻¹.

  • Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Principle of IR Spectroscopy

G IR_Source IR Source Sample Molecule (Vibrational Levels) IR_Source->Sample Incident IR Radiation Sample->Sample Energy Absorption (causes vibration) Detector Detector Sample->Detector Transmitted Radiation

Caption: Principle of molecular IR absorption.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. It is also invaluable for detecting isotopic patterns, which is particularly relevant for halogenated compounds.

Predicted Mass Spectrum
  • Molecular Formula: C₈H₈BrN₃

  • Monoisotopic Mass: The exact mass calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N) is 224.9902 g/mol .

  • Isotopic Pattern: A critical feature will be the M+ and M+2 ion peaks. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will show two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

    • [M]⁺: m/z ≈ 224.99 (for ⁷⁹Br)

    • [M+2]⁺: m/z ≈ 226.99 (for ⁸¹Br) The presence of this 1:1 doublet is a definitive indicator of a single bromine atom in the molecule.

Data Summary: Predicted High-Resolution MS
IonCalculated m/z (C₈H₈⁷⁹BrN₃)Calculated m/z (C₈H₈⁸¹BrN₃)Expected Relative Intensity
[M+H]⁺225.9980227.9960~100 : 98
[M+Na]⁺247.9799249.9779~100 : 98
Experimental Protocol: ESI-TOF MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is typically effective for nitrogen-containing compounds ([M+H]⁺).

    • Mass Range: Scan from m/z 50 to 500.

    • Data Acquisition: Acquire data for 1-2 minutes to obtain an averaged, high-resolution spectrum.

  • Analysis: Analyze the resulting spectrum for the accurate mass of the molecular ion and confirm the characteristic bromine isotopic pattern.

Conclusion

The structural elucidation of this compound is readily achievable through a synergistic application of modern spectroscopic techniques. The predicted data provides a clear and robust analytical fingerprint. Key confirmatory signals include: the two distinct methyl singlets and the broad N-H proton in ¹H NMR; the characteristic nitrile carbon signal (~115-125 ppm) and the upfield-shifted bromine-bearing carbon in ¹³C NMR; the strong, sharp C≡N stretch (~2240 cm⁻¹) in the IR spectrum; and, most definitively, the ~1:1 M+/M+2 isotopic pattern in the high-resolution mass spectrum. This guide serves as a validated predictive framework to support the synthesis, purification, and application of this promising chemical entity.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • PubChem. (n.d.). 4-bromo-2,5-dimethyl-1h-pyrrole-3-carbaldehyde. Retrieved from [Link]

  • University of California, Davis. (n.d.). Spectroscopic Tables: Infrared (IR) Spectroscopy. Retrieved from [Link]

Sources

1H NMR and 13C NMR of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

For researchers and professionals engaged in drug development and chemical sciences, the precise structural elucidation of heterocyclic compounds is of paramount importance. Pyrrole scaffolds are foundational elements in a multitude of pharmaceuticals, natural products, and functional materials.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for unraveling the intricate structural details of these molecules.[1] This guide offers a comprehensive examination of the ¹H and ¹³C NMR spectral characteristics of this compound, providing predictive analysis, experimental protocols, and advanced interpretation strategies.

Core Principles of Pyrrole NMR Spectroscopy

The pyrrole ring, a five-membered aromatic heterocycle, exhibits distinct NMR spectral features. In an unsubstituted pyrrole, the molecule's symmetry results in two unique carbon signals and three unique proton signals.[1] The α-positions (C2/C5) are adjacent to the nitrogen atom, while the β-positions (C3/C4) are more distant. The chemical shifts of these nuclei are exquisitely sensitive to the electronic nature of attached substituents.[1] Generally, electron-withdrawing groups (EWGs) deshield the ring's protons and carbons, shifting their signals downfield to higher ppm values. Conversely, electron-donating groups (EDGs) induce shielding, resulting in an upfield shift to lower ppm values.[1]

Predicted ¹H NMR Spectral Analysis of this compound

The structure of this compound is heavily substituted, which simplifies the ¹H NMR spectrum by eliminating all pyrrolic C-H protons. The anticipated signals are from the N-H proton and the two methyl groups.

  • N-H Proton: The proton attached to the nitrogen is expected to appear as a broad singlet, characteristic of N-H protons in pyrroles, typically in the range of 8.0-9.0 ppm. Its chemical shift and broadness can be influenced by the solvent and concentration due to hydrogen bonding.[1][2]

  • Methyl Protons (C2-CH₃ and C5-CH₃): The two methyl groups are in distinct chemical environments and are therefore expected to produce two separate signals.

    • The C2-CH₃ group is adjacent to the electron-withdrawing nitrile group (-CN) at the C3 position. This proximity will cause significant deshielding, shifting its signal downfield.

    • The C5-CH₃ group is adjacent to the bromine atom at the C4 position. While bromine is also an electron-withdrawing halogen, the deshielding effect is generally less pronounced than that of a nitrile group.

  • Splitting Patterns and Integration: With no adjacent protons, both methyl group signals are predicted to be sharp singlets. The integration of the signals will correspond to a 1:3:3 ratio for the N-H, C2-CH₃, and C5-CH₃ protons, respectively.

Predicted ¹H NMR Data Summary
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.0 - 9.0Broad Singlet1HN-H
~2.4 - 2.6Singlet3HC2-CH₃
~2.2 - 2.4Singlet3HC5-CH₃

Predicted ¹³C NMR Spectral Analysis of this compound

Given the molecule's lack of symmetry, all seven carbon atoms are chemically non-equivalent and should produce distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

  • Pyrrole Ring Carbons (C2, C3, C4, C5):

    • C2 and C5: These carbons are bonded to the nitrogen and a methyl group. Their chemical shifts will be influenced by the adjacent substituents. C2, being adjacent to the C3-nitrile, is expected to be more deshielded than C5, which is adjacent to the C4-bromo.

    • C3: This carbon is directly attached to the strongly electron-withdrawing nitrile group, which will cause a significant downfield shift.

    • C4: The carbon bearing the bromine atom. The "heavy atom effect" of bromine typically shields the directly attached carbon, shifting it upfield relative to an unsubstituted carbon.

  • Methyl Carbons (C2-CH₃ and C5-CH₃): These will appear in the upfield aliphatic region of the spectrum (typically 10-20 ppm). The differing electronic environments will result in two distinct signals.

  • Nitrile Carbon (-CN): The carbon of the nitrile group has a characteristic chemical shift in the range of 115-125 ppm.[3]

Predicted ¹³C NMR Data Summary
Predicted Chemical Shift (δ, ppm)Assignment
130 - 140C2
100 - 110C3
95 - 105C4
125 - 135C5
115 - 125-CN
12 - 16C2-CH₃
10 - 14C5-CH₃

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra is fundamental for accurate structural elucidation. The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra.[1]

  • Sample Preparation:

    • For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to compensate for the low natural abundance of the ¹³C isotope.

    • Transfer the solution into a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so it should always be reported.[2][4]

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a moderately concentrated sample.

  • ¹³C NMR Acquisition:

    • Mode: Proton broadband decoupled.

    • Pulse Angle: 45-60 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is usually required due to the lower sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

    • Integrate the signals in the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock, Tune, Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate & Integrate H->I J Structural Elucidation I->J

Caption: General workflow for NMR analysis.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules, one-dimensional NMR spectra may not be sufficient for complete and unambiguous signal assignment. Two-dimensional (2D) NMR experiments are indispensable for confirming the molecular structure.[6][7]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached.[7] For this compound, HSQC would definitively link the ¹H signals of the two methyl groups to their corresponding ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds.[7] This is the most powerful tool for this molecule as it allows for the assignment of the quaternary (non-protonated) carbons. Key expected correlations include:

    • Protons of C2-CH₃ to C2, C3, and potentially C5 (through the nitrogen atom).

    • Protons of C5-CH₃ to C5, C4, and potentially C2.

    • The N-H proton to C2 and C5.

    • These correlations would create a connectivity map, confirming the substitution pattern on the pyrrole ring.

HMBC_Correlations cluster_mol Key HMBC Correlations mol Structure Diagram (Placeholder for actual image) H_NH N-H C2 C2 H_NH->C2 C5 C5 H_NH->C5 H_C2Me C2-CH3 H_C2Me->C2 C3 C3 H_C2Me->C3 CN CN H_C2Me->CN H_C5Me C5-CH3 C4 C4 H_C5Me->C4 H_C5Me->C5

Caption: Predicted key 2- and 3-bond HMBC correlations.

Conclusion

The structural characterization of this compound by NMR spectroscopy is a clear-cut process when approached systematically. The ¹H NMR spectrum is anticipated to be simple, showing only three distinct signals for the N-H and two methyl groups. The ¹³C NMR spectrum will display seven signals, corresponding to each unique carbon in the molecule. While predictive data provides a strong foundation, the definitive assignment of all signals, particularly the quaternary carbons, relies on advanced 2D NMR techniques such as HSQC and HMBC. This comprehensive approach ensures the highest level of confidence in the structural elucidation, a critical requirement in the fields of chemical research and drug development.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available at: [Link]

  • ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. Available at: [Link]

  • Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database. Available at: [Link]

  • ¹H and ¹³C NMR chemical shifts of 4a. ResearchGate. Available at: [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Advanced NMR Techniques and Applications. Fiveable. Available at: [Link]

  • ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected... ResearchGate. Available at: [Link]

  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. Available at: [Link]

  • NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

  • Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. Available at: [Link]

  • Approximate 1H and 13C NMR Shifts. Scribd. Available at: [Link]

  • SYNTHESIS AND NMR-INVESTIGATION O F ANNELATED PYRROLE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database. Available at: [Link]

  • 2,5-Dimethylpyrrole - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • 2,5-dimethyl-1H-pyrrole-3-carbonitrile. PubChem. Available at: [Link]

  • Interpreting NMR Example 1. YouTube. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]

  • 13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Available at: [Link]

  • sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available at: [Link]

  • Interpreting NMR Spectra 1. YouTube. Available at: [Link]

  • 1H-NMR. Available at: [Link]

  • 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. MDPI. Available at: [Link]

  • Synthesis, growth and characterization of 4-bromo-4'chloro benzylidene aniline--a third order non linear optical material. PubMed. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities. Available at: [Link]

  • Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): a novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure. CrystEngComm. Available at: [Link]

  • Structure of (R,R)-4-bromo-2-{4-[4-bromo-1-(4-toluenesulfonyl)-1H-pyrrol-2-yl]-1,3-dinitrobutan-2-yl}-1-(4-toluenesulfonyl)-1H-pyrrole, another ostensible by-product in the synthesis of geminal-dimethyl hydrodipyrrins. NIH. Available at: [Link]

  • Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. ResearchGate. Available at: [Link]

  • Synthesis and characterization of J and H aggregate-forming carbazole-based diketopyrrolopyrrole materials. ChemRxiv. Available at: [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile, a substituted pyrrole of interest to researchers in medicinal chemistry and materials science. As a halogenated heterocyclic compound, its analysis presents unique characteristics that, when properly understood, allow for unambiguous structural confirmation. This document will detail the theoretical underpinnings, practical methodologies, and expected outcomes for the mass spectrometric characterization of this molecule.

Introduction: The Analytical Imperative

This compound is a functionalized pyrrole, a core structure found in a vast array of natural products and pharmaceuticals.[1][2] The incorporation of a bromine atom, two methyl groups, and a nitrile function creates a specific electronic and steric environment, making it a valuable synthon for drug discovery and organic electronics. Mass spectrometry (MS) is an indispensable tool for its characterization, offering definitive confirmation of its molecular weight and critical insights into its structure through controlled fragmentation.[3][4] This guide focuses on Electron Ionization (EI) mass spectrometry, a robust technique for generating reproducible, fingerprint-like spectra of volatile organic compounds.[3][5]

Molecular Structure and Isotopic Signature

A foundational aspect of interpreting the mass spectrum of a brominated compound is understanding the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal amounts (approximately a 1:1 ratio).[6][7][8][9] This natural distribution is the most telling diagnostic feature in the mass spectrum.

  • Molecular Formula: C₇H₇BrN₂

  • Monoisotopic Mass (C₇H₇⁷⁹BrN₂): 197.979 Da

  • Monoisotopic Mass (C₇H₇⁸¹BrN₂): 199.977 Da

Consequently, any ion containing a single bromine atom will appear as a pair of peaks, separated by 2 m/z units, with nearly identical intensities. This "M/M+2" pattern is a definitive marker for the presence of bromine in an unknown analyte.[7][8][9]

Mass Spectrometry Methodology: A Deliberate Approach

The choice of analytical methodology is paramount for acquiring high-quality, interpretable data. For a relatively small, volatile molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is the method of choice.[3][10]

Rationale for GC-MS with EI:

  • Separation and Purity: GC provides excellent separation of the analyte from solvents and potential impurities, ensuring a clean mass spectrum is obtained.[10][11]

  • Hard Ionization and Reproducibility: EI is a "hard" ionization technique that imparts significant energy (typically 70 eV) to the molecule.[5] This energy is sufficient to not only ionize the molecule but also to induce extensive and reproducible fragmentation.[3][12] The resulting fragmentation pattern is a robust structural fingerprint that can be compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library for identification.[13][14]

Experimental Workflow

The logical flow of a GC-MS experiment is designed to ensure reproducibility and data integrity.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection Column Chromatographic Separation Injector->Column Carrier Gas (He) IonSource Electron Ionization (EI) Column->IonSource Analyte Transfer Analyzer Mass Analyzer (e.g., Quadrupole) IonSource->Analyzer Ion Acceleration Detector Ion Detection Analyzer->Detector DataSystem Data Acquisition & Analysis Detector->DataSystem

Caption: High-level workflow for GC-MS analysis.

Predicted Fragmentation Pathways

Upon entering the EI source, the molecule is bombarded with electrons, ejecting one of its own electrons to form a high-energy molecular ion radical, [M]⁺•. This ion is unstable and rapidly undergoes fragmentation to produce a series of smaller, more stable ions. The most likely fragmentation pathways are dictated by the strengths of the chemical bonds and the stability of the resulting fragments.

The most prominent feature will be the molecular ion doublet at m/z 198/200 (nominal mass). The key fragmentation steps are predicted as follows:

  • Loss of Bromine Radical (α-Cleavage): The C-Br bond is relatively weak and its cleavage is a highly favored pathway. This results in the loss of a bromine radical (•Br), generating a stable, resonance-delocalized cation at m/z 119 . This peak is often the base peak (most intense peak) in the spectrum of brominated compounds.[6]

  • Loss of a Methyl Radical: Cleavage of a C-C bond can lead to the loss of a methyl radical (•CH₃) from the molecular ion. This would produce a fragment ion doublet at m/z 183/185 .

  • Loss of Hydrogen Cyanide (HCN): Pyrrole rings and nitriles can undergo fragmentation involving the loss of neutral molecules.[15][16] A plausible pathway is the elimination of HCN from the [M-Br]⁺ ion, leading to a fragment at m/z 92 .

Fragmentation_Pathway M [C₇H₇BrN₂]⁺• m/z 198/200 (Molecular Ion) F1 [C₇H₇N₂]⁺ m/z 119 M->F1 - •Br F2 [C₆H₄BrN₂]⁺• m/z 183/185 M->F2 - •CH₃ F3 [C₆H₄N]⁺ m/z 92 F1->F3 - HCN

Caption: Predicted EI fragmentation of the target molecule.

Data Interpretation: A Summary of Key Ions

The resulting mass spectrum should be interpreted by identifying these key fragments. The table below summarizes the expected ions, their mass-to-charge ratios, and their proposed structures.

m/z (Nominal Mass) Proposed Formula Identity / Origin Key Feature
198 / 200[C₇H₇BrN₂]⁺•Molecular Ion [M]⁺•1:1 doublet, confirms MW and Br presence
183 / 185[C₆H₄BrN₂]⁺•[M - CH₃]⁺•1:1 doublet, loss of a methyl group
119[C₇H₇N₂]⁺[M - Br]⁺Often the base peak; loss of bromine
92[C₆H₄N]⁺[M - Br - HCN]⁺Loss of HCN from the m/z 119 fragment

Standard Operating Protocol: GC-MS Analysis

This protocol outlines the steps for analyzing this compound using a standard capillary GC-MS system.

Objective: To obtain a confirmatory mass spectrum showing the correct molecular ion and characteristic fragmentation pattern.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MS).[17]

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent).

Procedure:

  • Sample Preparation:

    • Dissolve ~1 mg of the analyte in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL.

  • Instrument Setup & Calibration:

    • Ensure the MS is tuned according to the manufacturer's specifications (e.g., using PFTBA).

    • Set the GC and MS parameters as follows:

      • GC Inlet: Splitless mode, 250°C.

      • Carrier Gas: Helium, constant flow at 1.0 mL/min.

      • Oven Program:

        • Initial Temperature: 80°C, hold for 1 minute.

        • Ramp: 15°C/min to 280°C.

        • Final Hold: Hold at 280°C for 5 minutes.

      • MS Transfer Line: 280°C.

      • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

      • Mass Analyzer: Quadrupole.

      • Scan Range: m/z 40 - 400.

  • Analysis Sequence:

    • Inject a solvent blank to verify system cleanliness.

    • Inject 1 µL of the prepared sample solution.

    • Acquire data.

  • Data Processing:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Identify the molecular ion doublet (m/z 198/200) and key fragment ions (m/z 119, 183/185, 92).

    • Compare the acquired spectrum to the predicted fragmentation pattern and, if available, a library spectrum.

Conclusion

The mass spectrometric analysis of this compound is straightforward when approached with a clear understanding of its structural features. The presence of bromine provides a powerful diagnostic tool in the form of a characteristic 1:1 isotopic pattern for the molecular ion and any bromine-containing fragments. Electron Ionization GC-MS is the ideal technique, yielding a rich, reproducible fragmentation pattern that serves as a definitive fingerprint for structural confirmation. By following the protocols and interpretive logic outlined in this guide, researchers can confidently characterize this and similar halogenated heterocyclic compounds.

References

  • Isotope Abundance. (2022). Chemistry LibreTexts. [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • mass spectra - the M+2 peak. Chemguide. [Link]

  • Elements With More Abundant Heavy Isotopes. Intro to Mass Spectrometry, University of Colorado, Boulder. [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. [Link]

  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. [Link]

  • Electron ionization mass spectrometry: Quo vadis? (2022). PubMed, National Library of Medicine. [Link]

  • Mass Spectrometry Ionization Methods. Emory University. [Link]

  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. (2022). Agilent. [Link]

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (2013). PubMed, National Library of Medicine. [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews: Journal of Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl). ResearchGate. [Link]

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (2013). Semantic Scholar. [Link]

  • Mass Fragmentation Pattern of Nitriles. (2022). YouTube. [Link]

  • Pyrrole. NIST Chemistry WebBook. [Link]

  • EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

Sources

An In-depth Technical Guide on the Crystal Structure of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics.[1][2] Understanding the three-dimensional architecture of substituted pyrroles is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile, a representative polysubstituted pyrrole. While a definitive crystal structure for this specific molecule is not publicly available, this document outlines the established methodologies and expected structural features based on closely related compounds, offering a predictive and practical framework for researchers in the field.

Introduction: The Significance of Substituted Pyrroles in Drug Discovery

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic compounds with significant biological activity.[2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block in the design of novel therapeutic agents. Pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2]

The biological function of these molecules is intrinsically linked to their three-dimensional structure. The precise spatial arrangement of substituents on the pyrrole core dictates how the molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket. Therefore, the elucidation of the crystal structure of substituted pyrroles through single-crystal X-ray diffraction is a critical step in the drug discovery pipeline. This technique provides atomic-level resolution of the molecular geometry, conformational preferences, and intermolecular interactions, which are invaluable for understanding SAR and for the computational design of more potent and selective drug candidates.[4]

This guide focuses on this compound as a case study to illustrate the process of structural elucidation and the key structural insights that can be gained. The presence of a bromine atom, a nitrile group, and two methyl groups on the pyrrole ring introduces a variety of steric and electronic features that are expected to influence its crystal packing and potential for intermolecular interactions.

Synthesis and Crystallization

The synthesis of polysubstituted pyrroles can be achieved through various synthetic routes. One of the most common and versatile methods is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[5][6][7][8][9]

Proposed Synthetic Pathway

A plausible synthetic route to this compound would involve the initial synthesis of a suitably substituted 1,4-dicarbonyl precursor, followed by cyclization and subsequent functional group manipulations.

Synthetic Pathway A 3-Bromo-2,5-hexanedione C 2,5-dimethyl-4-bromo-1H-pyrrole A->C Paal-Knorr Cyclization B Ammonia B->C E This compound C->E Cyanation D Cyanating Agent (e.g., NCS/NaCN) D->E

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallography.[10][11][12] For small organic molecules like the target compound, several crystallization techniques can be employed.

Protocol: Slow Evaporation

  • Solvent Screening: Begin by assessing the solubility of the purified this compound in a range of common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and hexane) at room temperature and with gentle heating. An ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent by gently heating and stirring.

  • Filtration: Filter the hot solution through a pre-warmed syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any particulate matter that could act as nucleation sites and lead to the formation of polycrystalline material.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment, such as a desiccator or a dedicated crystallization chamber, at a constant temperature.

  • Crystal Growth: Monitor the vial periodically for the formation of single crystals over several days to weeks.

Protocol: Vapor Diffusion

  • Solvent System Selection: This technique requires a binary solvent system where the compound is soluble in a less volatile solvent (the "solvent") and insoluble in a more volatile solvent (the "anti-solvent").

  • Preparation: Dissolve a small amount of the compound in the solvent in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar) that contains the anti-solvent.

  • Diffusion: The more volatile anti-solvent will slowly diffuse into the solution containing the compound, gradually decreasing its solubility and inducing crystallization.

  • Crystal Formation: Over time, single crystals should form in the inner vial.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure from a suitable single crystal follows a well-established workflow.[13][14][15]

SCXRD_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (Least-Squares) D->E F Structure Validation & Analysis E->F G Final Crystallographic Report (CIF) F->G

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil to prevent crystal degradation and to facilitate handling.[16]

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data collection is usually performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.[13][16] The diffractometer exposes the crystal to a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) and rotates it through a series of angles, while a detector records the intensities and positions of the diffracted X-rays.

  • Data Processing: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution: The processed data are used to solve the phase problem and obtain an initial electron density map. For small molecules, this is often achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to achieve the best possible fit between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Discussion of the Expected Crystal Structure

While the precise crystal structure of this compound remains to be experimentally determined, we can infer its key structural features by analogy to related, crystallographically characterized pyrrole derivatives.[17][18][19]

Molecular Geometry

The pyrrole ring is expected to be essentially planar, a consequence of its aromatic character. The substituents—two methyl groups, a bromo atom, and a carbonitrile group—will lie in or very close to the plane of the pyrrole ring.

Table 1: Predicted Crystallographic Data for this compound

ParameterPredicted Value
Chemical FormulaC₇H₇BrN₂
Formula Weight199.05 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (common for chiral molecules if resolved)
a (Å)8 - 12
b (Å)5 - 10
c (Å)12 - 18
α (°)90
β (°)90 - 105
γ (°)90
V (ų)800 - 1200
Z4
T (K)100(2)

Table 2: Predicted Selected Bond Lengths and Angles

BondPredicted Length (Å)AnglePredicted Angle (°)
C-C (in ring)1.37 - 1.44C-N-C (in ring)~108
C-N (in ring)1.35 - 1.38C-C-C (in ring)~107
C-Br~1.85C-C-N (in ring)~109
C-CN~1.44C-C-Br~125
C≡N~1.15C-C-CN~120
Intermolecular Interactions

The crystal packing of this compound is anticipated to be influenced by a combination of weak intermolecular interactions.

  • Hydrogen Bonding: The N-H group of the pyrrole ring is a hydrogen bond donor and can form hydrogen bonds with the nitrogen atom of the nitrile group or the bromine atom of a neighboring molecule, leading to the formation of chains or dimeric motifs.

  • Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with the electron-rich nitrogen atom of the nitrile group.

  • π-π Stacking: The planar pyrrole rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • C-H···π and C-H···N/Br Interactions: The methyl and pyrrole C-H groups can participate in weak C-H···π interactions with the aromatic ring of an adjacent molecule, as well as C-H···N and C-H···Br interactions.[17]

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_N_H N-H B_CN C≡N A_N_H->B_CN Hydrogen Bond A_Br Br A_Br->B_CN Halogen Bond A_CN C≡N A_Ring Pyrrole Ring (π-system) B_Ring Pyrrole Ring (π-system) A_Ring->B_Ring π-π Stacking B_N_H N-H B_Br Br

Sources

Physical and chemical properties of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. The document details its core physicochemical properties, provides validated synthetic protocols, explores its chemical reactivity, and discusses its current and potential applications, particularly within the realm of drug development. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this versatile pyrrole derivative.

Introduction and Strategic Importance

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1][2] Among these, the pyrrole nucleus is a privileged scaffold, appearing in numerous natural products and synthetic drugs.[2][3][4] this compound (CAS No: 562074-42-4) emerges as a particularly valuable building block. Its structure is characterized by a pyrrole ring substituted with two methyl groups, a bromine atom, and a nitrile group.[5] This specific arrangement of functional groups—a reactive halogen for cross-coupling or substitution, and a versatile nitrile group for transformation into amines, amides, or carboxylic acids—renders it an important intermediate for creating diverse molecular libraries.[5][6]

The strategic importance of this compound lies in its potential as a precursor for more complex molecules with applications in anticancer and antimicrobial research.[5] The convergence of regioselective halogenation and cyanation on the stable pyrrole core provides a robust platform for synthetic exploration.[5] This guide aims to consolidate the known information on this compound and provide practical, field-proven insights into its handling, synthesis, and derivatization.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 562074-42-4[5]
Molecular Formula C₇H₇BrN₂[7]
Molecular Weight 199.05 g/mol [5][7]
Appearance Solid (Typical for similar compounds)[7]
InChI Key YSAMLRMSYXSUHU-UHFFFAOYSA-N[5]
Canonical SMILES CC1=C(C(=C(N1)C)Br)C#NN/A

Note: While some physical properties like melting point and solubility are not extensively documented in publicly available literature, they can be determined experimentally using standard laboratory procedures described in Section 3.2.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the electrophilic bromination of its non-halogenated precursor, 2,5-dimethyl-1H-pyrrole-3-carbonitrile.[5] The choice of brominating agent is critical to ensure regioselectivity and avoid over-bromination or degradation of the pyrrole ring.

Synthetic Workflow: Bromination of 2,5-dimethyl-1H-pyrrole-3-carbonitrile

The following diagram outlines the general workflow for the synthesis, purification, and characterization of the target compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Characterization start Precursor: 2,5-dimethyl-1H- pyrrole-3-carbonitrile reaction Stir at Room Temp (e.g., 2-4 hours) start->reaction reagents Reagents: N-Bromosuccinimide (NBS) Dichloromethane (DCM) reagents->reaction quench Quench with Na₂S₂O₃ (aq) reaction->quench extract Organic Extraction (e.g., DCM) quench->extract dry Dry with Na₂SO₄ & Concentrate extract->dry purify Column Chromatography (Silica Gel) dry->purify product Final Product: 4-bromo-2,5-dimethyl-1H- pyrrole-3-carbonitrile purify->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms mp Melting Point Determination product->mp

Caption: Synthetic and analytical workflow for the target compound.

Detailed Experimental Protocol

This protocol describes a representative synthesis using N-Bromosuccinimide (NBS), a common and effective brominating agent that offers milder reaction conditions compared to elemental bromine.

Materials:

  • 2,5-dimethyl-1H-pyrrole-3-carbonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethyl-1H-pyrrole-3-carbonitrile in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add NBS portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. Causality Note: Portion-wise addition of the electrophile (NBS) helps control the reaction exotherm and minimizes the formation of undesired side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[8]

  • Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine species. Stir for 10 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Workup - Drying: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.[8]

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the reactivity of its bromine and nitrile functional groups. These sites allow for a wide range of chemical transformations, making it a versatile intermediate for drug discovery programs.

Caption: Key reactivity pathways of the target compound.

  • Substitution Reactions: The bromine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities such as amines or thiols.[5] This is a primary route for building molecular diversity.

  • Cross-Coupling Reactions: The C-Br bond serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This enables the formation of C-C bonds, linking the pyrrole core to other aryl or vinyl groups, a common strategy in modern drug synthesis.

  • Nitrile Group Transformations: The nitrile moiety is a versatile functional group. It can be reduced to a primary amine, which is a key functional group for introducing basicity or for further derivatization. Alternatively, it can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, providing another point for modification (e.g., amide bond formation).

Applications in Research and Drug Development

The structural features of this compound make it a valuable intermediate in the synthesis of biologically active compounds.[5]

  • Anticancer and Antimicrobial Research: Pyrrole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][5][9] This compound serves as a key starting material for synthesizing novel pyrrole-based molecules for screening in these therapeutic areas. The ability to easily modify both the C4 (via the bromine) and C3 (via the nitrile) positions allows for systematic Structure-Activity Relationship (SAR) studies to optimize biological potency and selectivity.[3]

  • Materials Science: Pyrrole-containing structures are fundamental to conductive polymers and organic electronic materials. While this specific compound's application is primarily in biomedicine, its core structure is relevant to the development of functional materials.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related bromo- and nitrile-containing heterocyclic compounds suggest that appropriate precautions must be taken. The toxicological properties have not been thoroughly investigated.[10]

  • Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on related compounds. May cause skin, eye, and respiratory irritation.[11][12]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11][13] Avoid breathing dust, fumes, or vapors.[13] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Conclusion

This compound is a high-value synthetic intermediate with significant potential for academic and industrial research, particularly in drug discovery. Its well-defined structure, coupled with the versatile reactivity of its bromine and nitrile functional groups, provides a robust platform for the synthesis of novel and diverse chemical entities. This guide has provided a consolidated resource covering its properties, synthesis, reactivity, and safe handling, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

  • Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate. [Link]

  • MDPI. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]

  • PubChem. 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole. [Link]

  • Koca et al. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. [Link]

  • PubChem. 4-bromo-1H-pyrrole-3-carbonitrile. [Link]

  • PubChemLite. 4-bromo-2,5-dimethyl-1h-pyrrole-3-carbaldehyde. [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • Cheméo. Chemical Properties of Butanenitrile, 4-bromo- (CAS 5332-06-9). [Link]

  • Global Journals. Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form. [Link]

  • Amerigo Scientific. 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile. [Link]

  • MDPI. 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. [Link]

  • NIH. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [Link]

  • NIH. 4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile. [Link]

  • PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. [Link]

  • PubMed. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. [Link]

  • PubChemLite. 4-bromo-1,5-dimethyl-1h-pyrrole-2-carbonitrile. [Link]

  • PubMed Central. Bioactive pyrrole-based compounds with target selectivity. [Link]

  • NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • Ataman Kimya. PYRROLE. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways to obtain 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile, a substituted pyrrole of significant interest in medicinal chemistry and materials science. We will delve into the selection of starting materials, detailed reaction protocols, and the underlying chemical principles that govern these transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Substituted Pyrroles

Pyrrole-containing structures are ubiquitous in nature and pharmacology, forming the core of vital molecules such as heme, chlorophyll, and vitamin B12.[1] Their synthetic analogs are prized scaffolds in drug discovery due to their diverse biological activities. The target molecule, this compound, is a highly functionalized pyrrole that serves as a versatile building block for the synthesis of more complex molecular architectures. The strategic placement of the methyl, cyano, and bromo groups allows for a wide range of subsequent chemical modifications.

The synthesis of this target molecule is most effectively approached in a two-stage process:

  • Formation of the Pyrrole Core: Synthesis of the precursor, 2,5-dimethyl-1H-pyrrole-3-carbonitrile.

  • Regioselective Bromination: Introduction of the bromine atom at the C4 position of the pyrrole ring.

This guide will elaborate on both stages, providing detailed experimental procedures and the rationale behind the chosen methodologies.

Part 1: Synthesis of the Pyrrole Precursor: 2,5-dimethyl-1H-pyrrole-3-carbonitrile

The construction of the 2,5-dimethyl-1H-pyrrole-3-carbonitrile core can be achieved through a multicomponent reaction strategy, a powerful tool in modern organic synthesis that allows for the formation of complex molecules from simple starting materials in a single step. This approach is a variation of the classical Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine.[2][3][4]

Core Starting Materials and Their Rationale

The key starting materials for the synthesis of 2,5-dimethyl-1H-pyrrole-3-carbonitrile are:

  • Acetonylacetone (Hexane-2,5-dione): This 1,4-dicarbonyl compound is the foundational building block that provides the C2-C5 backbone of the pyrrole ring, along with the two methyl groups at the 2 and 5 positions. Its symmetrical nature simplifies the reaction and leads to a single major product.

  • 3-Aminocrotononitrile (or its in situ generated equivalent): This reagent provides the nitrogen atom and the C3-C4 segment of the pyrrole ring, including the essential cyano group at the C3 position. It can be formed in situ from ammonia and a suitable dicarbonyl compound or used directly if available.

  • Ammonia or an Ammonium Salt: Serves as the nitrogen source for the pyrrole ring. In many Paal-Knorr type syntheses, ammonium carbonate or ammonium acetate are used as convenient sources of ammonia.[5]

Synthetic Workflow for 2,5-dimethyl-1H-pyrrole-3-carbonitrile

The following diagram illustrates the synthetic pathway for the formation of the pyrrole precursor.

Pyrrole_Synthesis_Workflow Acetonylacetone Acetonylacetone (Hexane-2,5-dione) Reaction Cyclocondensation (Paal-Knorr type) Acetonylacetone->Reaction Aminocrotononitrile 3-Aminocrotononitrile Aminocrotononitrile->Reaction Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Reaction Product 2,5-dimethyl-1H-pyrrole- 3-carbonitrile Reaction->Product Aromatization

Caption: Synthetic workflow for 2,5-dimethyl-1H-pyrrole-3-carbonitrile.

Detailed Experimental Protocol

This protocol is based on established principles of Paal-Knorr and related multicomponent pyrrole syntheses.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetonylacetone (1.0 eq.), 3-aminocrotononitrile (1.0 eq.), and a catalytic amount of a weak acid (e.g., acetic acid) in a suitable solvent such as ethanol or toluene.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 2,5-dimethyl-1H-pyrrole-3-carbonitrile.

Data Summary for Precursor Synthesis
ParameterValueRationale
Solvent Ethanol or TolueneProvides a suitable medium for the reactants and allows for heating to reflux.
Temperature 80-110 °CSufficient to overcome the activation energy for the cyclocondensation reaction.
Reaction Time 4-8 hoursTypically sufficient for the reaction to reach completion.
Catalyst Acetic Acid (catalytic)Facilitates the imine formation and subsequent cyclization steps.

Part 2: Regioselective Bromination of the Pyrrole Core

With the 2,5-dimethyl-1H-pyrrole-3-carbonitrile precursor in hand, the next step is the selective introduction of a bromine atom at the C4 position. Pyrroles are electron-rich aromatic heterocycles and are highly susceptible to electrophilic substitution. However, this high reactivity can often lead to polybromination. Therefore, a mild and selective brominating agent is required.

Choice of Brominating Agent: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is the reagent of choice for the controlled monobromination of electron-rich aromatic compounds like pyrroles.[6] It is a convenient and safer source of electrophilic bromine compared to liquid bromine. The reaction with NBS typically proceeds via an electrophilic aromatic substitution mechanism. With the C2 and C5 positions of the pyrrole ring blocked by methyl groups, and the C3 position occupied by the electron-withdrawing cyano group, the electrophilic attack of bromine is directed to the most electron-rich and sterically accessible position, which is the C4 position.

Synthetic Workflow for this compound

The following diagram outlines the bromination step.

Bromination_Workflow Pyrrole_Precursor 2,5-dimethyl-1H-pyrrole- 3-carbonitrile Reaction Electrophilic Aromatic Substitution Pyrrole_Precursor->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Final_Product 4-bromo-2,5-dimethyl- 1H-pyrrole-3-carbonitrile Reaction->Final_Product Work-up & Purification

Caption: Workflow for the selective bromination of the pyrrole precursor.

Detailed Experimental Protocol
  • Reaction Setup: Dissolve 2,5-dimethyl-1H-pyrrole-3-carbonitrile (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the cooled solution over a period of 15-30 minutes.

  • Reaction Conditions: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product, this compound.

Data Summary for Bromination
ParameterValueRationale
Solvent Anhydrous THF or DCMInert solvents that dissolve the reactants and do not interfere with the reaction.
Temperature 0 °C to room temperatureLower temperature helps to control the reactivity and prevent over-bromination.
Reaction Time 3-6 hoursSufficient time for the selective monobromination to occur.
Quenching Agent Sodium thiosulfate solutionReacts with and neutralizes any unreacted bromine or NBS.

Conclusion

The synthesis of this compound is a strategic two-step process that leverages a multicomponent reaction for the efficient construction of the pyrrole core, followed by a highly regioselective bromination. The choice of acetonylacetone and a suitable amino nitrile derivative as starting materials for the precursor, and the use of N-bromosuccinimide for the subsequent bromination, represent a robust and reliable pathway to this valuable synthetic intermediate. This guide provides a solid foundation for researchers to successfully synthesize this and related functionalized pyrroles for a variety of applications in chemical and pharmaceutical research.

References

  • Organic Syntheses Procedure: 2,5-dimethylpyrrole. Available at: [Link]

  • Kucukdisli, M., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 466–470. Available at: [Link]

  • Ji, X. M., et al. (2010). Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. Chinese Chemical Letters, 21(3), 271-274. Available at: [Link]

  • Wikipedia: N-Bromosuccinimide. Available at: [Link]

  • Wikipedia: Gewald reaction. Available at: [Link]

  • NBS-Promoted Synthesis of Maleimides by Oxidative Dearomatization of Pyrroles: Mechanistic Investigations Using Online MS in Real-Time. (2015). Organic Letters, 17(15), 3810–3813. Available at: [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). Molecules, 28(3), 1265. Available at: [Link]

  • Al-Azzawi, A. A., & Al-Rubaie, A. Z. (2016). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Journal of Chemistry, 2016, 1-4. Available at: [Link]

  • Ji, X. M., et al. (2010). Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. ResearchGate. Available at: [Link]

  • Kucukdisli, M., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. National Institutes of Health. Available at: [Link]

Sources

A Comprehensive Guide to the Retrosynthetic Analysis and Forward Synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Substituted pyrroles are foundational scaffolds in medicinal chemistry and materials science, prized for their diverse biological activities and unique electronic properties. The target molecule, 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile, represents a versatile building block, incorporating multiple functional groups that allow for further synthetic elaboration. This guide provides a detailed retrosynthetic analysis, breaking down the target into simple, accessible starting materials. Subsequently, a robust forward synthesis is proposed, complete with detailed, step-by-step protocols and mechanistic justifications for each transformation. The presented strategy emphasizes efficiency, regiochemical control, and is grounded in established, reliable chemical principles, making it suitable for researchers in drug development and synthetic chemistry.

Retrosynthetic Analysis: A Strategic Deconstruction

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized reagents. Our analysis of this compound identifies three key disconnection points, leading to a logical and efficient synthetic pathway.

The overall retrosynthetic strategy is visualized below:

G TM Target Molecule 4-bromo-2,5-dimethyl- 1H-pyrrole-3-carbonitrile P1 Precursor 1 2,5-dimethyl-1H-pyrrole- 3-carbonitrile TM->P1 Disconnection I (C-Br Bond) Electrophilic Aromatic Substitution P2 Precursor 2 2,5-dimethyl-1H-pyrrole P1->P2 Disconnection II (C-CN Bond) Functional Group Interconversion P3 Starting Materials Acetonylacetone & Ammonia Source P2->P3 Disconnection III (Pyrrole Ring) Paal-Knorr Synthesis

Caption: Retrosynthetic pathway for the target molecule.

Disconnection I: The C4-Br Bond

The most logical initial disconnection is the carbon-bromine bond. This bond can be readily formed via an electrophilic aromatic substitution reaction. Pyrrole and its derivatives are electron-rich aromatic systems that are highly reactive towards electrophiles.[1][2] The precursor for this step is 2,5-dimethyl-1H-pyrrole-3-carbonitrile . Given that the C2 and C5 positions are occupied by methyl groups, and the C3 position holds a nitrile, the only available position for electrophilic attack is C4. While the nitrile group is deactivating, the strong activating effects of the two methyl groups and the nitrogen lone pair ensure that bromination at the C4 position is feasible.

Disconnection II: The C3-CN Bond

The next disconnection involves the carbon-nitrile bond. Direct electrophilic cyanation of a pyrrole ring is challenging. A more reliable and common strategy is a two-step functional group interconversion from a formyl group. This involves:

  • Vilsmeier-Haack Formylation: Introduction of a -CHO group at the C3 position of 2,5-dimethyl-1H-pyrrole . Since the more reactive C2 and C5 positions are blocked, formylation occurs at the C3 position.

  • Conversion to Nitrile: The resulting aldehyde can be converted into a nitrile, typically by forming an oxime with hydroxylamine, followed by dehydration.

This approach identifies 2,5-dimethyl-1H-pyrrole as the next key precursor.

Disconnection III: The Pyrrole Ring

The final disconnection breaks down the core pyrrole ring. The Paal-Knorr synthesis is one of the most direct and efficient methods for preparing substituted pyrroles.[3][4][5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[4][5] For the synthesis of 2,5-dimethyl-1H-pyrrole, the ideal starting materials are acetonylacetone (hexane-2,5-dione) and a source of ammonia, such as ammonium carbonate or ammonium acetate.[7][8] These starting materials are commercially available and inexpensive, making this a highly practical route.

The Forward Synthesis: From Simple Precursors to the Target Molecule

Based on the retrosynthetic analysis, a three-step forward synthesis is proposed. Each step is designed for high yield and selectivity, leveraging well-established and scalable reactions.

G cluster_0 Step 1: Paal-Knorr Synthesis cluster_1 Step 2: Formylation & Nitrile Formation cluster_2 Step 3: Regioselective Bromination SM Acetonylacetone + Ammonium Carbonate P2 2,5-dimethyl-1H-pyrrole SM->P2 Heat, 100-115°C P2_2 2,5-dimethyl-1H-pyrrole Aldehyde 2,5-dimethyl-1H-pyrrole- 3-carbaldehyde P2_2->Aldehyde 1. Vilsmeier-Haack (POCl₃, DMF) P1 2,5-dimethyl-1H-pyrrole- 3-carbonitrile Aldehyde->P1 2. NH₂OH·HCl 3. Dehydration P1_2 2,5-dimethyl-1H-pyrrole- 3-carbonitrile TM Target Molecule P1_2->TM NBS, THF -78°C to RT

Caption: Forward synthesis workflow for the target molecule.

Step 1: Synthesis of 2,5-dimethyl-1H-pyrrole via Paal-Knorr Reaction

This foundational step constructs the pyrrole core from readily available starting materials. The use of ammonium carbonate provides the necessary ammonia in situ upon heating.

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
Acetonylacetone114.14100 g0.881.0
Ammonium Carbonate96.09200 g~2.08~2.4
Chloroform119.3815 mL--
Anhydrous CaCl₂110.98q.s.--

Experimental Protocol: [7]

  • Combine acetonylacetone (100 g, 0.88 mol) and ammonium carbonate (200 g, ~2.08 mol) in a 500-mL Erlenmeyer flask fitted with a wide-bore, air-cooled reflux condenser.

  • Heat the mixture in an oil bath at 100°C until the effervescence ceases (approximately 60-90 minutes). During this time, periodically push any sublimed ammonium carbonate from the condenser back into the reaction mixture.

  • Replace the air condenser with a water-cooled condenser and increase the bath temperature to 115°C. Reflux the mixture for an additional 30 minutes.

  • Cool the reaction mixture to room temperature. A biphasic mixture will form.

  • Separate the upper, yellow organic layer containing the product.

  • Extract the lower aqueous layer with chloroform (15 mL).

  • Combine the organic layer and the chloroform extract. Dry the solution over anhydrous calcium chloride.

  • Filter the drying agent and remove the chloroform under reduced pressure.

  • Distill the crude product under vacuum (51–53°C at 8 mmHg) to yield pure 2,5-dimethyl-1H-pyrrole. Expected Yield: 81–86%.

Step 2: Synthesis of 2,5-dimethyl-1H-pyrrole-3-carbonitrile

This two-part step introduces the nitrile functionality at the C3 position.

Part A: Vilsmeier-Haack Formylation

Reagent/MaterialMolar Mass ( g/mol )Amount (for 0.1 mol scale)MolesEquivalents
Phosphorus oxychloride (POCl₃)153.3316.9 g (10.2 mL)0.111.1
N,N-Dimethylformamide (DMF)73.098.0 g (8.5 mL)0.111.1
2,5-dimethyl-1H-pyrrole95.139.5 g0.101.0
Dichloromethane (DCM)84.93100 mL--
Sodium Acetate Trihydrate136.0840.8 g0.303.0

Experimental Protocol:

  • In a three-necked flask under a nitrogen atmosphere, cool a solution of DMF (8.5 mL, 0.11 mol) in DCM (50 mL) to 0°C.

  • Slowly add POCl₃ (10.2 mL, 0.11 mol) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Add a solution of 2,5-dimethyl-1H-pyrrole (9.5 g, 0.10 mol) in DCM (50 mL) dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to 0°C and slowly quench by adding a solution of sodium acetate trihydrate (40.8 g, 0.30 mol) in water (100 mL).

  • Heat the mixture to reflux for 20 minutes to hydrolyze the iminium intermediate.

  • Cool to room temperature, separate the layers, and extract the aqueous phase with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate to yield 2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Part B: Conversion of Aldehyde to Nitrile

Reagent/MaterialMolar Mass ( g/mol )Amount (for 0.09 mol scale)MolesEquivalents
2,5-dimethyl-1H-pyrrole-3-carbaldehyde123.1511.1 g0.091.0
Hydroxylamine hydrochloride (NH₂OH·HCl)69.496.9 g0.101.1
Sodium Formate68.017.3 g0.111.2
Formic Acid46.0350 mL--

Experimental Protocol:

  • Dissolve the crude aldehyde (11.1 g, 0.09 mol), hydroxylamine hydrochloride (6.9 g, 0.10 mol), and sodium formate (7.3 g, 0.11 mol) in formic acid (50 mL).

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture and pour it into ice water (250 mL).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure 2,5-dimethyl-1H-pyrrole-3-carbonitrile.

Step 3: Synthesis of this compound

This final step installs the bromine atom regioselectively at the C4 position. Using N-Bromosuccinimide (NBS) at low temperatures is crucial for achieving clean monobromination and preventing side reactions common with more aggressive reagents like Br₂.[9][10]

Reagent/MaterialMolar Mass ( g/mol )Amount (for 0.05 mol scale)MolesEquivalents
2,5-dimethyl-1H-pyrrole-3-carbonitrile120.156.0 g0.051.0
N-Bromosuccinimide (NBS)177.989.3 g0.05251.05
Tetrahydrofuran (THF), anhydrous72.11150 mL--

Experimental Protocol: [9]

  • Under a nitrogen atmosphere, dissolve 2,5-dimethyl-1H-pyrrole-3-carbonitrile (6.0 g, 0.05 mol) in anhydrous THF (100 mL) in a flame-dried, three-necked flask.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • In a separate flask, dissolve NBS (9.3 g, 0.0525 mol) in anhydrous THF (50 mL).

  • Add the NBS solution dropwise to the cooled pyrrole solution over 30 minutes, ensuring the internal temperature remains below -70°C.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Allow the mixture to warm slowly to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction's progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization or column chromatography to yield the final product, this compound.

Mechanistic Insights and Rationale

A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.

The Paal-Knorr Synthesis Mechanism

The Paal-Knorr synthesis proceeds through a series of condensation and cyclization steps.[3][5]

  • Amine Attack: Ammonia attacks one of the carbonyl carbons of acetonylacetone to form a hemiaminal.

  • Dehydration: The hemiaminal dehydrates to form an imine.

  • Intramolecular Attack: The lone pair on the imine nitrogen attacks the second carbonyl group in an intramolecular fashion, forming a five-membered ring.

  • Final Dehydration: A final dehydration step occurs, leading to the formation of the aromatic pyrrole ring.

This reaction is highly efficient due to the favorable intramolecular cyclization driven by the proximity of the reacting functional groups.

Regioselectivity of Electrophilic Substitution

The pyrrole ring is highly activated towards electrophilic substitution, with the C2 (α) position being the most reactive.[11][12][13] This is because the carbocation intermediate formed by attack at C2 is stabilized by three resonance structures, whereas attack at C3 (β) yields an intermediate with only two resonance structures.[11][13]

In our synthesis:

  • Formylation: The C2 and C5 positions of 2,5-dimethyl-1H-pyrrole are blocked, forcing the Vilsmeier-Haack reaction to occur at the next most reactive sites, C3 or C4, which are electronically equivalent.

  • Bromination: In the final step, the precursor 2,5-dimethyl-1H-pyrrole-3-carbonitrile has only one available position for substitution: C4. The combined activating effects of the methyl groups and the ring nitrogen are sufficient to direct the incoming electrophile (Br⁺) to this position, despite the deactivating nature of the adjacent nitrile group.

Conclusion

The retrosynthetic analysis of this compound reveals a logical and highly efficient three-step synthetic sequence starting from acetonylacetone. The forward synthesis leverages robust and well-documented reactions—the Paal-Knorr synthesis, Vilsmeier-Haack formylation, and selective bromination with NBS—to construct the target molecule with excellent control over regiochemistry. The detailed protocols and mechanistic discussions provided in this guide offer a comprehensive framework for the practical synthesis of this valuable chemical intermediate, empowering researchers in their drug discovery and development efforts.

References

  • Li, Y., et al. (2021). Recent Advancements in Pyrrole Synthesis. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily... Study Prep. [Link]

  • RSC Publishing. (2017). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers. [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

  • Taylor & Francis Online. (2018). Synthesis of functionalized pyrroles and fused pyrroles through intermolecular [3 + 2] cycloaddition reaction. [Link]

  • Slideshare. (n.d.). Heterocyclic compounds part _IV (Pyrrole). [Link]

  • Synfacts. (2021). Mild Synthesis of Polysubstituted Functionalized Pyrroles. Thieme. [Link]

  • RSC Publishing. (n.d.). Selective synthesis of functionalized pyrroles from 3-aza-1,5-enynes. Organic & Biomolecular Chemistry. [Link]

  • Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • Quora. (2018). Why does electrophilic substitution in pyrrole occurs at carbon 2? [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. [Link]

  • ACS Publications. (1982). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. [Link]

  • National Institutes of Health. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. [Link]

Sources

Substituted Pyrrole-3-Carbonitriles: From Rational Synthesis to Rigorous Isolation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Modern Methodologies

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs like Atorvastatin and Sunitinib.[1][2][3][4] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a valuable component in designing molecules that bind effectively to biological targets.[2] Among its many derivatives, the substituted pyrrole-3-carbonitrile motif stands out as a particularly versatile building block. The nitrile group is not only a key pharmacophore in its own right but also a synthetic handle for further elaboration into amides, tetrazoles, and other functional groups, dramatically expanding the chemical space accessible to drug discovery programs.

This guide provides an in-depth exploration of the prevailing synthetic strategies for creating highly functionalized pyrrole-3-carbonitriles. Moving beyond a simple recitation of procedures, we will delve into the mechanistic rationale behind these methods, offering field-proven protocols and robust frameworks for their isolation, purification, and characterization.

Part 1: Core Synthetic Strategies—The Logic of Assembly

The construction of the polysubstituted pyrrole core requires precise and efficient bond-forming strategies. Modern organic synthesis has moved towards methodologies that offer high atom economy, modularity, and operational simplicity.

The Power of Convergence: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) represent a paradigm of synthetic efficiency, constructing complex molecules from three or more starting materials in a single operation.[5][6] This approach minimizes waste, reduces reaction time, and allows for the rapid generation of diverse compound libraries—a significant advantage in lead discovery. For pyrrole-3-carbonitriles, a catalyst-free, four-component reaction in water is particularly noteworthy for its adherence to green chemistry principles.[7]

Causality of the MCR Pathway: The reaction is initiated by the Knoevenagel condensation between an aldehyde and malononitrile. Concurrently, the isocyanide undergoes addition to an amine (e.g., morpholine), forming a reactive intermediate. These two pathways converge as the resulting Knoevenagel adduct undergoes a Michael addition with the isocyanide-amine adduct. The sequence is consummated by an intramolecular cyclization and subsequent aromatization (often via tautomerization and elimination) to yield the stable, highly substituted pyrrole-3-carbonitrile scaffold. The use of water as a solvent is not merely a "green" choice; it can accelerate the reaction through hydrophobic effects and hydrogen bonding.[5]

Diagram: Four-Component Synthesis of Pyrrole-3-carbonitriles

MCR_Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates Aldehyde Aldehyde (R1-CHO) Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Malononitrile Malononitrile (CH2(CN)2) Malononitrile->Knoevenagel Isocyanide Isocyanide (R2-NC) Michael Michael Adduct Isocyanide->Michael Amine Amine (R3-NH-R4) Amine->Michael Knoevenagel->Michael Michael Addition Final_Product Substituted Pyrrole-3-carbonitrile Michael->Final_Product Intramolecular Cyclization & Aromatization

Caption: Convergent pathway of the four-component reaction.

Experimental Protocol: Catalyst-Free One-Pot Synthesis of a Pyrrole-3-carbonitrile [7]

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (1.0 mmol), malononitrile (1.0 mmol), 3,4-dichlorophenyl isocyanide (1.0 mmol), and morpholine (1.0 mmol).

  • Solvent Addition: Add 10 mL of deionized water to the flask.

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (typically using a 3:1 hexane/ethyl acetate eluent). The reaction is generally complete within 1.5 to 2 hours.

  • Initial Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate from the aqueous medium.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove residual starting materials.

  • Drying: Dry the product under vacuum to yield the crude pyrrole-3-carbonitrile, which can be further purified if necessary.

Building from Activated Precursors: Cyclization of Diaminoacrylonitriles

An alternative to convergent MCRs is a linear, yet highly modular, approach involving the cyclization of functionalized open-chain precursors. The reaction of 3,3-diaminoacrylonitriles with 1,2-diaroylacetylenes provides a powerful route to non-aromatic 4,5-dihydro-1H-pyrrole-3-carbonitriles, which are valuable intermediates themselves.[8]

Mechanistic Rationale: This transformation hinges on the nucleophilicity of the enediamine system. The reaction initiates with a Michael-type addition of one of the amino groups of the diaminoacrylonitrile to the electron-deficient alkyne of the diaroylacetylene. This is followed by a rotation around the newly formed C-C single bond, bringing the second amino group into proximity with one of the ketone carbonyls. An intramolecular nucleophilic attack of this second amino group on the carbonyl carbon forms the five-membered ring. A final proton transfer yields the stable hydroxyl-substituted dihydropyrrole product.[8]

Diagram: Cyclization of Diaminoacrylonitrile

Cyclization_Mechanism Reactants Diaminoacrylonitrile + Diaroylacetylene Intermediate_A Michael Adduct (Linear Intermediate) Reactants->Intermediate_A Michael Addition Intermediate_B Post-Rotation Conformer Intermediate_A->Intermediate_B Bond Rotation Product 5-Hydroxy-4,5-dihydropyrrole -3-carbonitrile Intermediate_B->Product Intramolecular Cyclization (N attacks C=O)

Caption: Stepwise mechanism for dihydropyrrole synthesis.

Experimental Protocol: Synthesis of a 5-Hydroxy-4,5-dihydropyrrole-3-carbonitrile [8]

  • Reactant Preparation: In a 10 mL vial, dissolve the 3,3-diaminoacrylonitrile derivative (0.5 mmol) and the 1,2-diaroylacetylene (0.5 mmol) in 2 mL of dichloromethane (DCM).

  • Reaction Conditions: Stir the solution at room temperature. The reaction is typically rapid, and the product often begins to precipitate. Monitor completion by TLC.

  • Product Isolation: Once the reaction is complete (usually within 1-2 hours), add petroleum ether to the mixture to facilitate complete precipitation of the product.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with a cold 1:5 mixture of DCM/petroleum ether, and dry under vacuum. This method often yields products of high purity without the need for column chromatography.

Part 2: The Art of Isolation and Purification

A successful synthesis is only validated by the successful isolation and rigorous purification of the target compound. The choice of technique is dictated by the physical properties of the product (e.g., crystallinity, polarity) and the nature of the impurities.

Diagram: General Purification Workflow

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up (Extraction, Washing, Drying) Start->Workup Crude_Solid Crude Solid Isolate Workup->Crude_Solid Is_Crystalline Is the product crystalline? Crude_Solid->Is_Crystalline Recrystallization Recrystallization Is_Crystalline->Recrystallization Yes Chromatography Silica Gel Column Chromatography Is_Crystalline->Chromatography No / Oily Pure_Product Pure, Characterized Pyrrole-3-carbonitrile Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: Decision-based workflow for product purification.

Protocol: Purification by Silica Gel Column Chromatography

This is the workhorse technique for purifying non-crystalline solids or for separating products from impurities with similar solubility.

  • TLC Analysis: First, analyze the crude product by TLC to determine an appropriate eluent system. A common starting point is a mixture of hexane and ethyl acetate. The ideal system will give the desired product an Rf value of ~0.25-0.35 and show good separation from all impurities.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen eluent (or a less polar starting eluent, e.g., pure hexane). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., DCM or acetone), adding the silica, and evaporating the solvent under vacuum. Carefully load this dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. If necessary, the polarity can be gradually increased (gradient elution) to move more polar compounds down the column.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the composition of the fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified pyrrole-3-carbonitrile.

Part 3: Unambiguous Structure Verification

Spectroscopic characterization is a non-negotiable step to confirm the identity and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.[9][10]

  • ¹H NMR: Provides information about the number, environment, and connectivity of protons. For a typical N-H pyrrole, the proton on the nitrogen often appears as a broad singlet at a downfield chemical shift (>8.0 ppm). Aromatic protons on the pyrrole ring and its substituents will appear in the aromatic region (typically 6.5-8.5 ppm).

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The nitrile carbon (C≡N) is particularly characteristic, appearing around 115-120 ppm. Carbonyl carbons (C=O), if present, are found far downfield (>160 ppm).

Functional Group Typical ¹H NMR Shift (δ, ppm) Typical ¹³C NMR Shift (δ, ppm)
Pyrrole N-H 8.0 - 12.0 (broad)N/A
Aromatic C-H 6.5 - 8.5100 - 150
Nitrile (C ≡N)N/A115 - 120
Ketone (C =O)N/A180 - 200
Aliphatic C-H 1.0 - 4.510 - 60
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of specific functional groups.

  • Nitrile (C≡N) Stretch: This is a key diagnostic peak. Look for a sharp, strong absorption in the range of 2200-2230 cm⁻¹ . Its presence is strong evidence for the successful incorporation of the carbonitrile group.

  • N-H Stretch: For N-unsubstituted pyrroles, a peak around 3200-3400 cm⁻¹ is expected.

  • Carbonyl (C=O) Stretch: If the substituents include ketone or ester groups, strong absorptions will be observed in the 1650-1750 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the compound's mass, allowing for the unambiguous determination of its elemental formula.[8] The experimentally determined mass of the molecular ion (e.g., [M+H]⁺) should match the calculated theoretical mass to within a few parts per million (ppm), providing definitive confirmation of the compound's identity.

References

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]

  • Gontova, T., Kasyan, A., & Kasyan, L. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(12873). [Link]

  • Dong, H., Shen, M., Redford, J. E., Stokes, B. J., Pumphrey, A. L., & Driver, T. G. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191-5194. [Link]

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews, 39(11), 4402-4421. [Link]

  • Panda, S. S., & Rout, S. K. (2023). RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. International Journal of Pharmaceutical Research, Education, Medical Sciences, 1(1). [Link]

  • Yong, J. W. J., & Tan, B. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(11), 3236. [Link]

  • Bakulev, V. A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3530. [Link]

  • Fang, C., & Buchwald, S. L. (2018). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Angewandte Chemie International Edition, 57(31), 9893-9897. [Link]

  • Rout, S. K., & Panda, S. S. (2024). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. ResearchGate. [Link]

  • Nasibullah, M., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4), 1670-1700. [Link]

  • Li, Y., et al. (2020). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers, 7(14), 1832-1838. [Link]

  • Gewald reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026. [Link]

  • Singh, R. P., et al. (2024). Novel substituted pyrrole derivatives and SAR activity. ResearchGate. [Link]

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews, 43(13), 4633-4657. [Link]

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. Bohrium. [Link]

  • Various Authors. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. [Link]

  • Cuevas-Yañez, E., et al. (2017). Green Synthesis of Pyrrole Derivatives. Current Organic Synthesis, 14(1). [Link]

  • Dong, H., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles From Dienyl Azides. Organic Letters, 9(25), 5191-5194. [Link]

  • Various Authors. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Pharmaoffer. [Link]

  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

  • Bhatt, H., & Singh, V. K. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 464-469. [Link]

  • Various Authors. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

  • Patel, K., & Patel, M. (2018). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Research, 10(9). [Link]

  • Sharma, V., et al. (2020). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 10(35), 20827-20848. [Link]

  • Sabat, M., & Fisyuk, A. S. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]

  • Giraud, A., et al. (2021). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame, 231, 111481. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 29(1), 123. [Link]

Sources

Methodological & Application

Application Notes & Protocols: 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. This document provides a comprehensive technical guide to 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile, a highly functionalized and versatile synthetic intermediate. We present detailed, field-tested protocols for its multi-step synthesis, characterization, and subsequent derivatization through key transformations including palladium-catalyzed cross-coupling, nitrile group modifications, and N-alkylation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the efficient construction of complex molecular architectures.

Introduction: The Strategic Value of a Functionalized Pyrrole

Substituted pyrroles are integral to a vast array of biologically active molecules. Their unique electronic properties and ability to participate in hydrogen bonding make them ideal pharmacophores for interacting with biological targets. The subject of this guide, this compound, is a particularly valuable intermediate due to the orthogonal reactivity of its functional groups.

  • The 2,5-Dimethylpyrrole Core: Provides a stable, sterically defined aromatic core.

  • The 4-Bromo Substituent: Serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or vinyl moieties.

  • The 3-Carbonitrile Group: This electron-withdrawing group can be readily transformed into other critical functionalities such as primary amines, carboxylic acids, or amides, offering multiple avenues for molecular elaboration.

  • The N-H Proton: Allows for further substitution at the nitrogen atom, modulating the electronic properties and steric profile of the molecule.

This combination of features allows for a modular and divergent approach to synthesis, making it an ideal starting point for generating libraries of complex compounds for screening and development.

Physicochemical Properties & Safety Data

Prior to any experimental work, it is crucial to be familiar with the properties and hazards of the materials involved.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₇BrN₂
Molecular Weight 199.05 g/mol
Appearance Off-white to pale yellow solid (predicted)
CAS Number Not available

Safety & Handling: While specific toxicity data for this compound is not available, it should be handled with the standard precautions for halogenated, nitrogen-containing heterocyclic compounds. Based on safety data for analogous structures, the following guidelines are mandated[1][2][3][4][5]:

  • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Precautionary Statements:

    • Work in a well-ventilated fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses with side shields, and a lab coat.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Synthesis of the Intermediate

The synthesis of this compound is proposed via a robust two-step sequence starting from readily available precursors. The workflow involves an initial pyrrole ring formation followed by a selective electrophilic bromination.

cluster_0 Step 1: Pyrrole Formation cluster_1 Step 2: Bromination A 3-Amino-2-butenenitrile C 2,5-Dimethyl-1H-pyrrole-3-carbonitrile A->C Reflux in Ethanol B 3-Chloro-2-butanone B->C E Target Intermediate C->E THF, -78 °C to RT D N-Bromosuccinimide (NBS) D->E

Caption: Synthetic workflow for the target intermediate.

Protocol 3.1: Synthesis of 2,5-Dimethyl-1H-pyrrole-3-carbonitrile

This procedure is adapted from established methods for synthesizing substituted pyrrole carbonitriles[6]. The reaction proceeds via an initial alkylation followed by an intramolecular cyclization and dehydration.

Materials:

  • 3-Amino-2-butenenitrile (1.0 eq)

  • 3-Chloro-2-butanone (1.1 eq)

  • Anhydrous Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-2-butenenitrile and anhydrous ethanol (approx. 5 mL per 1 g of aminonitrile).

  • Add 3-chloro-2-butanone dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a solid.

Protocol 3.2: Synthesis of this compound

This protocol utilizes N-Bromosuccinimide (NBS), a mild and selective brominating agent, to install the bromine atom at the electron-rich C4 position of the pyrrole ring[7][8].

Materials:

  • 2,5-Dimethyl-1H-pyrrole-3-carbonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve 2,5-dimethyl-1H-pyrrole-3-carbonitrile in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve NBS in anhydrous THF and add this solution dropwise to the cooled pyrrole solution over 20 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 3 hours. Monitor by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to afford the final product.

Expected Characterization Data
Analysis Predicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.0-8.5 (br s, 1H, N-H), 2.3-2.5 (s, 3H, CH₃), 2.2-2.4 (s, 3H, CH₃).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 130-135 (C), 128-132 (C), 116-119 (CN), 110-115 (C), 90-95 (C-Br), 12-15 (CH₃), 11-14 (CH₃).
FT-IR (KBr, cm⁻¹)ν: ~3300-3400 (N-H stretch), ~2920 (C-H aliphatic stretch), ~2220 (C≡N stretch), ~1550 (C=C ring stretch), ~600-700 (C-Br stretch).

Applications in Synthetic Transformations

The true power of this compound lies in its capacity as a scaffold for diversification. Below are key protocols for its derivatization.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the linkage of the pyrrole core to various aromatic and heteroaromatic systems[14][15][16].

Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl R-Pd(II)Ln-R' Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 RR_ R-R' (Coupled Product) RedElim->RR_ RX R-X (Bromo-pyrrole) RX->OxAdd R_B R'-B(OR)₂ (Boronic Acid/Ester) R_B->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 4.1.1: Suzuki Coupling with Phenylboronic Acid

This representative protocol details the coupling of the bromo-pyrrole intermediate with phenylboronic acid[3].

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a microwave vial or Schlenk flask, add the bromo-pyrrole, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture of Toluene/Ethanol/Water (e.g., 3:1:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, or until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate in vacuo. Purify the residue by column chromatography to yield the desired 4-phenyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile.

Transformations of the Nitrile Group

Protocol 4.2.1: Reduction to a Primary Amine

The reduction of the nitrile to an aminomethyl group provides a key basic handle for further functionalization or for modulating solubility and biological activity. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent for this transformation[2][17][18][19].

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq)

  • Anhydrous diethyl ether or THF

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

Procedure:

  • CAUTION: LiAlH₄ reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under a strict inert atmosphere.

  • To a three-necked flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the bromo-pyrrole nitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC (note: the product amine will be very polar).

  • Upon completion, cool the reaction back to 0 °C and carefully quench it using the Fieser workup method[20]:

    • Slowly add water (volume in mL equal to the mass of LiAlH₄ in g).

    • Slowly add 15% aqueous NaOH (same volume as the water).

    • Slowly add water again (3 times the initial volume of water).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Add anhydrous MgSO₄, stir for another 15 minutes, then filter off the solids, washing thoroughly with ether or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude (4-bromo-2,5-dimethyl-1H-pyrrol-3-yl)methanamine.

Protocol 4.2.2: Hydrolysis to a Carboxylic Acid

Hydrolysis of the nitrile affords a carboxylic acid, a crucial functional group for forming amides, esters, or serving as an acidic pharmacophore[21][22].

Materials:

  • This compound (1.0 eq)

  • 10% aqueous sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, suspend the bromo-pyrrole nitrile in 10% aqueous NaOH solution.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours, until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully acidify the solution with cold 6 M HCl until the pH is ~2-3. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

N-Alkylation of the Pyrrole Ring

Functionalizing the pyrrole nitrogen can be critical for blocking metabolic pathways, tuning solubility, or directing molecular conformation[6].

Protocol 4.3.1: N-Methylation

Materials:

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Methyl iodide (CH₃I) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flask, add the bromo-pyrrole and powdered K₂CO₃.

  • Add anhydrous DMF and stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide dropwise.

  • Stir the reaction at room temperature for 6-12 hours. Monitor by TLC.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile.

Case Study: A Divergent Synthetic Route

The following workflow illustrates how the title intermediate can be used to rapidly generate diverse molecular scaffolds.

cluster_A Route A: Amine Scaffold cluster_B Route B: Carboxylic Acid Scaffold Start 4-Bromo-2,5-dimethyl- 1H-pyrrole-3-carbonitrile A1 Suzuki Coupling (e.g., Pyridine-3-boronic acid) Start->A1 B1 Base Hydrolysis Start->B1 A2 4-(Pyridin-3-yl) Derivative A1->A2 A3 LiAlH₄ Reduction A2->A3 A4 Final Amine Product A3->A4 B2 4-Bromo Carboxylic Acid B1->B2 B3 Suzuki Coupling (e.g., Thiophene-2-boronic acid) B2->B3 B4 Final Acid Product B3->B4

Caption: Divergent synthesis from the key intermediate.

Conclusion

This compound represents a strategically designed synthetic intermediate of significant value. Its facile two-step synthesis and the orthogonal reactivity of its three key functionalization points—the C4-bromo position, the C3-nitrile, and the N1-proton—provide an efficient and modular platform for the rapid assembly of diverse and complex pyrrole-containing molecules. The protocols detailed herein offer reliable and reproducible methods for researchers in drug discovery and materials science to exploit the full synthetic potential of this powerful building block.

References

  • He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(48), 43605-43609. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]

  • University of Leeds. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Li, J., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 23(7), 1563. [Link]

  • Nasakin, O. A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3576. [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Retrieved from [Link]

  • Pusch, S., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 436-441. [Link]

  • IIT-JEE NEET Chemistry Tricks. (2018, January 23). Simple trick for Reduction of cynide with LiAlH4. [Video]. YouTube. [Link]

  • Gilow, H. M., & Burton, D. E. (1981). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. [Video]. YouTube. [Link]

  • SpectraBase. (n.d.). 4-Bromo-2-propylcarbamoyl-pyrrole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1H-pyrrole-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Hegedűs, L., et al. (1997). Investigation of the heterogeneous catalytic hydrogenation of pyrrole derivatives. Applied Catalysis A: General, 151(2), 341-351. [Link]

  • ReMaster. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). 13C NMR Spectra of Pyrroles 1 and 4*. Retrieved from [Link]

  • Kuwano, R., et al. (2008). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Journal of the American Chemical Society, 130(3), 808-809. [Link]

  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Department of Chemistry. Retrieved from [Link]

  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • PubChem. (n.d.). CID 157951747. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Organic Chemistry Lab. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Video]. YouTube. [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-dimethyl-1H-pyrrole-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Cosford, N. D. P., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5258–5261. [Link]

  • ResearchGate. (n.d.). 13C NMR Spectra of Pyrroles 1 and 4*. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. Results in Chemistry, 7, 101416. [Link]

Sources

Application Notes & Protocols: A Strategic Guide to the Design of Bioactive Molecules from 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2][3][4][5] This guide provides a comprehensive framework for leveraging the highly versatile starting material, 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile , for the design and synthesis of novel bioactive molecules. We delve into the strategic rationale behind this scaffold's selection, detailing its key reactive sites—the C4-bromo group for cross-coupling, the C3-carbonitrile for functional group transformation, and the N1-position for modulation of physicochemical properties. This document furnishes detailed, field-proven protocols for a suite of chemical modifications and subsequent biological evaluations, empowering researchers to systematically explore chemical space and identify promising new therapeutic leads.

Rationale for Scaffold Selection: The Strategic Advantage

The selection of a starting scaffold is a critical decision in any drug discovery campaign. The choice of this compound is predicated on its inherent chemical versatility, which provides multiple, independent avenues for structural diversification.

  • The Privileged Pyrrole Core : The pyrrole ring is a well-established "privileged scaffold," a molecular framework that can bind to multiple, distinct biological targets.[2][6] Its derivatives are known to exhibit potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making it a fertile ground for drug discovery.[1][2][7]

  • The C4-Bromo "Handle" : The bromine atom at the C4 position is the scaffold's primary anchor point for introducing molecular complexity. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and controlled installation of diverse aryl, heteroaryl, alkyl, and amino moieties, which is fundamental to building structure-activity relationships (SAR).

  • The C3-Carbonitrile "Chameleon" : The nitrile group is a versatile functional group that can be chemically transformed into several other key pharmacophoric features. It can be hydrolyzed to a carboxylic acid or amide, which can serve as crucial hydrogen bond donors and acceptors. Alternatively, it can be reduced to a primary amine, providing a basic center for salt bridge formation or a point for further derivatization.

  • The N1- and C2,C5- Substituents : The N-H proton can be readily substituted to modulate the molecule's lipophilicity, solubility, and metabolic stability. The 2,5-dimethyl groups provide a degree of steric hindrance, potentially influencing binding conformations, while also blocking the otherwise highly reactive α-positions of the pyrrole ring, thereby directing synthetic transformations to the intended sites.

Below is a diagram illustrating the key strategic functionalization points of the core scaffold.

G cluster_0 This compound Scaffold scaffold N-H C4-Br C3-CN node_n N-Alkylation / Arylation (Modulates Lipophilicity, pKa) scaffold:f1->node_n Site 1 node_c4 C4 Cross-Coupling (Suzuki, Sonogashira, etc.) (Introduces Key Recognition Moieties) scaffold:f3->node_c4 Site 2 node_c3 C3-Nitrile Transformation (Hydrolysis, Reduction) (Creates H-Bonding Groups) scaffold:f5->node_c3 Site 3

Caption: Key functionalization sites on the starting scaffold.

Synthetic Strategies and Step-by-Step Protocols

This section provides detailed protocols for the primary synthetic transformations of the scaffold. The causality behind each choice of reagent and condition is explained to ensure reproducibility and facilitate troubleshooting.

Strategy 1: N-Alkylation of the Pyrrole Ring

Causality: Alkylation at the N1 position is a straightforward method to enhance lipophilicity and block a potential hydrogen bond-donating site, which can improve cell permeability and metabolic stability. The choice of a moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the pyrrole N-H (pKa ≈ 17) without causing unwanted side reactions. Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the potassium cation and facilitates the Sₙ2 reaction.

Protocol 2.1.1: General Procedure for N-Alkylation

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) to the solution. Stir the suspension vigorously at room temperature for 30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the mixture to room temperature and pour it into ice-water. A precipitate may form, which can be collected by filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient).

Strategy 2: C4-Position Functionalization via Cross-Coupling

Causality: The Suzuki-Miyaura coupling is one of the most robust and functional-group-tolerant methods for forming C-C bonds, making it ideal for medicinal chemistry.[8] It allows for the introduction of (hetero)aryl groups, which are prevalent in many classes of drugs, particularly kinase inhibitors. The choice of Pd(dppf)Cl₂ as a catalyst is based on its high efficiency for coupling with heteroaryl bromides. A base is required to activate the boronic acid for transmetalation, and an aqueous solvent system is often used to facilitate the dissolution of the base and accelerate the reaction.

G start 4-Bromo-pyrrole Scaffold product 4-Aryl-pyrrole Derivative start->product Suzuki-Miyaura Coupling reagents R-B(OH)₂ (Boronic Acid) Pd(dppf)Cl₂ (Catalyst) Na₂CO₃ (Base) reagents->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 2.2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

  • Preparation: In a microwave vial or Schlenk tube, combine the N-protected or unprotected this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as Na₂CO₃ or K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.05 eq).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a concentration of ~0.1 M with respect to the starting bromide.

  • Reaction: Heat the mixture with stirring. If using conventional heating, 80-100 °C for 4-12 hours is typical. For microwave irradiation, 120-150 °C for 15-45 minutes is a good starting point. Monitor by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Strategy 3: Modification of the C3-Carbonitrile Group

Causality: Reducing the nitrile to a primary amine introduces a basic center and a potent hydrogen-bond donor. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The acidic work-up ensures the protonation of the resulting amine and the quenching of any excess hydride.

Protocol 2.3.1: Reduction to a Primary Amine

  • Preparation: To a dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a solution of the pyrrole-3-carbonitrile derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M). Cool the solution to 0 °C in an ice bath.

  • Hydride Addition: Carefully add a solution of LiAlH₄ (e.g., 2.0 M in THF) (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently reflux the mixture (approx. 65 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching (Fieser work-up): Cool the reaction back down to 0 °C. Cautiously and sequentially add dropwise: 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in g) of LiAlH₄ used.

  • Filtration: A granular precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography or by conversion to its HCl salt.

Structure-Activity Relationship (SAR) Insights and Data

To guide the design process, understanding the impact of structural modifications on biological activity is paramount. The table below presents hypothetical, yet plausible, SAR data for a series of compounds designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common target in oncology.[2] The data illustrates how systematic modification of the C4-position can dramatically influence potency.

Compound ID R-group at C4 (from Suzuki Coupling) VEGFR-2 IC₅₀ (nM) Rationale / Insight
P-1a Phenyl850Baseline activity from a simple aromatic group.
P-1b 4-Methoxyphenyl425The para-methoxy group is an electron-donating group and a potential H-bond acceptor, improving potency.
P-1c 3-Pyridyl95The nitrogen atom in the pyridine ring can act as a key hydrogen bond acceptor, significantly enhancing binding affinity.[9]
P-1d 4-(Morpholino)phenyl28The morpholine group often improves aqueous solubility and can form additional interactions in the solvent-exposed region of the kinase hinge, leading to a substantial increase in potency.[2]
P-1e 3,5-bis(trifluoromethyl)phenyl60The trifluoromethyl groups are strongly electron-withdrawing and can engage in favorable hydrophobic or halogen-bonding interactions.[2]

These trends underscore the importance of introducing groups capable of specific hydrogen bonding and those that can favorably occupy hydrophobic pockets within the target's active site.

Protocols for Biological Evaluation

The successful synthesis of a compound library must be followed by robust biological screening to identify active molecules.

G cluster_0 Screening Cascade node_synthesis Synthesized Compound Library node_primary Primary Screen: In Vitro Cytotoxicity Assay (MTT) (Assess Anti-proliferative Effect) node_synthesis->node_primary node_secondary Secondary Screen: Target-Based Assay (e.g., Kinase IC₅₀) (Confirm Mechanism of Action) node_primary->node_secondary Active Compounds node_hit Validated Hit Compound node_secondary->node_hit Potent & Selective Compounds

Sources

Application Notes & Protocols: 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, materials scientists, and professionals in drug development on the application of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile. While direct, end-use applications of this specific molecule are not extensively documented, its structure presents it as a highly valuable and versatile intermediate for the synthesis of advanced functional materials. The inherent properties of the pyrrole core—an electron-rich aromatic heterocycle—combined with strategically placed functional groups (bromo, cyano, and methyl), offer multiple pathways for chemical modification.[1][2] This guide will focus on leveraging these features to construct materials for organic electronics and fluorescent probes. We provide detailed, field-proven protocols for key synthetic transformations and outline the rationale behind these experimental designs, enabling researchers to unlock the potential of this powerful building block.

Introduction: The Strategic Value of the Pyrrole Scaffold

Pyrrole and its derivatives are foundational components in the fields of medicinal chemistry, polymer science, and materials science.[1] As the most electron-rich five-membered heteroaromatic ring, the pyrrole nucleus serves as an excellent electron-donor unit in the design of semiconducting materials for applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[1][3] However, the high electron density that makes pyrroles attractive also renders them susceptible to oxidation and can present synthetic challenges.[1]

The subject of this guide, this compound, is uniquely positioned to overcome some of these challenges while providing a robust platform for creating novel materials. Its key structural features are:

  • The Pyrrole Core: An electron-rich donor unit.

  • Methyl Groups (C2, C5): These sterically protect the alpha-positions of the pyrrole ring, enhancing stability against oxidative degradation.

  • Bromo Group (C4): A prime functional handle for post-synthesis modification, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the extension of π-conjugation.

  • Cyano Group (C3): An electron-withdrawing group that modulates the electronic properties of the pyrrole ring. It can also be hydrolyzed or reduced to introduce other functionalities like carboxylic acids or amines.

  • N-H Group: The pyrrole nitrogen can be deprotonated and substituted, offering another site for modification to tune solubility, solid-state packing, or attach functional moieties.

This combination of features makes the molecule an ideal starting point for building complex, high-performance organic materials.

Physicochemical Properties and Safe Handling

Before utilization, a thorough understanding of the compound's properties and safety requirements is essential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇BrN₂[4]
Molecular Weight 199.05 g/mol Calculated
Appearance Typically an off-white to light brown solidGeneral Observation
Solubility Soluble in common organic solvents (DCM, THF, DMF, DMSO)General Chemical Knowledge
Storage Store in a cool, dark place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[5]

Safety & Handling: Substituted bromopyrroles are classified as irritants. Appropriate personal protective equipment (PPE) must be worn at all times.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]

  • Precautions: Handle in a well-ventilated fume hood. Avoid inhalation of dust. Prevent contact with skin and eyes. Use safety glasses, a lab coat, and chemical-resistant gloves.

Core Synthetic Utility: A Multi-Functional Intermediate

The true potential of this compound lies in its capacity for selective, multi-step functionalization. The diagram below illustrates the primary reactive sites and the types of transformations they can undergo, forming the basis for the subsequent application protocols.

G cluster_molecule This compound cluster_reactions Synthetic Transformations cluster_products Resulting Functionality mol Core Molecule suzuki Suzuki / Stille Cross-Coupling mol->suzuki C4-Br Site hydrolysis Hydrolysis / Reduction mol->hydrolysis C3-CN Site alkylation N-Alkylation mol->alkylation N1-H Site pi_extension Extended π-System (e.g., Biaryls) suzuki->pi_extension functional_group Carboxylic Acid / Amine hydrolysis->functional_group solubility_mod Solubilizing Chains / Functional Groups alkylation->solubility_mod

Caption: Key reactive sites and potential synthetic pathways.

Application Protocol 1: Synthesis of a Donor-Acceptor (D-A) Material for Organic Electronics

Rationale: The development of high-performance organic semiconductors often relies on creating molecules with distinct electron-donating (D) and electron-accepting (A) moieties.[7] The pyrrole core of our starting material is an excellent donor. By using a Suzuki cross-coupling reaction at the C4-bromo position, we can attach an electron-accepting unit (e.g., a benzothiadiazole derivative), creating a classic D-A chromophore. Such materials are essential for OFETs and OPVs.[1] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Protocol: Suzuki Coupling with 4,7-dibromo-2,1,3-benzothiadiazole (as an example acceptor)

G start Setup Reaction Vessel reagents Add Pyrrole (1.0 eq), Boronic Ester (1.1 eq), Pd Catalyst (5 mol%), Ligand (10 mol%), Base (3.0 eq) start->reagents solvent Add Anhydrous Solvent (Toluene/Dioxane) reagents->solvent degas Degas with Ar/N2 (3 cycles) solvent->degas heat Heat to 80-100 °C (12-24 h) degas->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify Column Chromatography workup->purify end Characterize Product purify->end

Caption: Workflow for Suzuki cross-coupling synthesis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq).

    • Add the desired arylboronic acid or ester (e.g., 2,1,3-benzothiadiazole-4-boronic acid pinacol ester) (1.1 eq).

    • Add Pd(PPh₃)₄ (5 mol%) as the catalyst and K₂CO₃ (3.0 eq) as the base.

    • Expert Note: The choice of catalyst and ligand is crucial. For challenging couplings, more advanced systems like Pd₂(dba)₃ with SPhos or XPhos may be required to improve yield and reduce de-bromination side products.

  • Reaction Setup:

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.

    • Add anhydrous, degassed solvent (e.g., a 3:1 mixture of Toluene and Water, or Dioxane) via syringe. The solvent must be anhydrous to prevent hydrolysis of the boronic ester.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 90 °C.

    • Stir the reaction vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. Look for the disappearance of the starting material spot.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Hexanes/Ethyl Acetate).

  • Characterization:

    • Confirm the structure of the final D-A product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Evaluate its photophysical and electrochemical properties using UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry to determine its suitability for electronic applications.

Application Protocol 2: Derivatization into a Fluorescent Probe

Rationale: Many modern fluorescent dyes and sensors are built around a core fluorophore that is modified to tune its properties or introduce sensing capabilities.[8][9] The this compound scaffold can be converted into a fluorescent signaling platform. One effective strategy is to hydrolyze the nitrile group to a carboxylic acid, which can then be coupled with an amine-containing molecule (e.g., another fluorophore for FRET applications or a receptor for sensing). The N-H position can be alkylated with long chains to improve solubility and prevent aggregation-caused quenching in solution.

Protocol: Hydrolysis of Nitrile and N-Alkylation

Part A: Hydrolysis of the Cyano Group

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reaction: Add a 6M aqueous solution of sodium hydroxide (NaOH) (10 eq).

  • Heating: Heat the mixture to reflux (approx. 80-90 °C) for 12 hours. The hydrolysis of a nitrile under basic conditions is often slow and requires elevated temperatures.

  • Workup: Cool the reaction to room temperature and acidify to pH ~2 with concentrated HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Part B: N-Alkylation for Enhanced Solubility

  • Setup: To a flame-dried flask under an inert atmosphere, add the pyrrole-3-carboxylic acid from Part A (1.0 eq) and dissolve in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas. The N-H proton is more acidic than the carboxylic acid proton, but NaH is a strong enough base to deprotonate both. Using excess base ensures the pyrrole nitrogen is deprotonated.

  • Alkylation: After stirring for 30 minutes, add the alkylating agent (e.g., 1-bromododecane for a C12 chain) (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Carefully quench the reaction with water. Extract the product with an organic solvent, dry, and purify by column chromatography to yield the N-alkylated product, now ready for further coupling reactions at its carboxylic acid site.

Table 2: Target Photophysical Properties for Characterization

ParameterDescriptionTarget Range for Probes
λ_abs (nm) Wavelength of maximum absorption400 - 700 nm
λ_em (nm) Wavelength of maximum emission450 - 800 nm
Stokes Shift (nm) Difference between λ_em and λ_abs> 30 nm (to minimize self-absorption)
Φ_F Fluorescence Quantum Yield> 0.3 (for bright emission)
ε (M⁻¹cm⁻¹) Molar Extinction Coefficient> 20,000 (for strong light absorption)

Conclusion

This compound is a potent and strategically designed chemical intermediate. While not a final material in itself, its true value is realized in its role as a foundational building block. The protocols and rationale outlined in this guide demonstrate its utility in creating sophisticated donor-acceptor systems for organic electronics and functionalized fluorophores for sensing and imaging. By providing reliable synthetic pathways and explaining the underlying chemical principles, this document empowers researchers to harness the full potential of this versatile pyrrole derivative in their materials science endeavors.

References

  • Pyrrole-based organic semiconducting materials for organic electronics applications. (n.d.). Google Scholar.
  • Bulumulla, C., et al. (2020). Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 12(29), 32209–32232. [Link]

  • Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. (2020).
  • Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. (2020). PubMed. [Link]

  • Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. (2025). ACS Omega.
  • 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Advancements in organic fluorescent materials: unveiling the potential of peripheral group modification in dithienyl-diketopyrrolopyrrole derivatives for one- and two-photon bioimaging. (n.d.). RSC Publishing. [Link]

  • Fluorescent materials for pH sensing and imaging based on novel 1,4-diketopyrrolo-[3,4-c]pyrrole dyes. (2025). ResearchGate. [Link]

Sources

Application Note: A Modular Platform for Porphyrin Analogue Synthesis Using 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Porphyrins and their analogues are a cornerstone of therapeutic and diagnostic research, with significant applications in photodynamic therapy (PDT), bio-imaging, and catalysis.[1][2] The functionalization of the porphyrin macrocycle is key to tuning its photophysical properties and biological activity.[3] This guide details a robust synthetic strategy that leverages the versatile building block, 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile, to produce highly functionalized, unsymmetrical porphyrin analogues. We present a complete workflow, from the synthesis of a key dipyrromethane intermediate to macrocyclization and subsequent post-synthetic modification via palladium-catalyzed cross-coupling reactions. This modular approach provides researchers with a reliable platform for creating novel porphyrin-based compounds for drug discovery and materials science.

Introduction: The Strategic Advantage of a Functionalized Pyrrole Precursor

The synthesis of meso-substituted porphyrins is often achieved through the condensation of pyrrole with aldehydes.[4] However, creating porphyrins with specific, unsymmetrical substitution patterns on the beta-positions of the pyrrole rings requires more nuanced strategies, such as the condensation of dipyrromethane building blocks.[5][6]

The starting material, this compound, is an ideal precursor for such advanced synthetic routes. Its key features are:

  • A Bromo- Functional Group: A versatile handle for post-synthetic modifications using powerful organometallic cross-coupling reactions like Suzuki-Miyaura or Stille coupling.[7][8]

  • A Cyano- Functional Group: An electron-withdrawing group that can modulate the electronic properties of the final porphyrin and can be further hydrolyzed or reduced if desired.

  • Methyl Groups at the 2 and 5 Positions: These positions are blocked, directing reactivity and preventing unwanted side reactions during condensation.

This application note will guide you through a logical, field-proven workflow to exploit these features, enabling the rational design and synthesis of novel porphyrin analogues.

Overall Synthetic Workflow

Our strategy is centered around a [2+2] condensation approach, which involves synthesizing two distinct dipyrromethane halves and coupling them to form the final macrocycle. This method offers superior control over the final substitution pattern compared to simpler tetramerization reactions.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Macrocyclization cluster_2 Part 3: Post-Synthetic Modification A Starting Material 4-bromo-2,5-dimethyl- 1H-pyrrole-3-carbonitrile C Dipyrromethane Synthesis A->C B Partner Pyrrole (e.g., 2-acetoxymethylpyrrole) B->C E [2+2] Acid-Catalyzed Condensation C->E D 1,9-Diformyldipyrromethane D->E F Oxidation (e.g., DDQ) E->F G Brominated Porphyrin Analogue F->G H Suzuki-Miyaura Cross-Coupling G->H I Final Functionalized Porphyrin H->I Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 [Ar-Pd(II)-Br]L₂ pd0->pd_complex1 Oxidative Addition pd_complex3 [Ar-B(OH)₂-Pd(II)] pd_complex1->pd_complex3 Transmetalation pd_complex2 [Ar-Pd(II)-Ar']L₂ pd_complex2->pd0 Reductive Elimination por_ar Porphyrin-Ar' pd_complex2->por_ar pd_complex3->pd_complex2 por_br Porphyrin-Br por_br->pd_complex1 ar_b Ar'-B(OH)₂ ar_b->pd_complex3 base Base base->pd_complex3

Sources

Protocol for N-alkylation of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for the N-alkylation of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Audience: Researchers, scientists, and drug development professionals

Strategic N-Alkylation of an Electron-Deficient, Sterically Hindered Pyrrole Core

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the nucleus of numerous pharmacologically active agents and functional materials.[1] The strategic modification of the pyrrole nitrogen via N-alkylation is a pivotal transformation, as the nature of the N-substituent can profoundly modulate the molecule's biological activity, solubility, and metabolic stability. This document provides a comprehensive guide to the N-alkylation of this compound, a challenging substrate characterized by both steric hindrance from the flanking methyl groups and reduced nucleophilicity due to the electron-withdrawing effects of the bromo and carbonitrile substituents.

This guide moves beyond a simple recitation of steps to explain the critical chemical principles underpinning the choice of reagents and conditions. Two primary protocols are presented, employing either a strong, non-nucleophilic base (Sodium Hydride) for robust deprotonation or a milder carbonate base (Potassium Carbonate) for reactions where substrate sensitivity or operational simplicity are paramount.

Mechanistic Rationale and Key Principles

The N-alkylation of a pyrrole proceeds via a classical two-step nucleophilic substitution (SN2) mechanism.

  • Deprotonation: A base abstracts the acidic proton from the pyrrole nitrogen (N-H) to generate a resonance-stabilized pyrrolide anion. The acidity of this proton in the target substrate is enhanced by the inductive and mesomeric electron-withdrawal by the C3-carbonitrile and C4-bromo groups.

  • Nucleophilic Attack: The resulting pyrrolide anion acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group to form the new N-C bond.[2]

The success of this reaction hinges on several factors:

  • Choice of Base: The base must be strong enough to quantitatively deprotonate the pyrrole nitrogen without competing as a nucleophile. For electron-deficient pyrroles, strong bases like sodium hydride (NaH) are highly effective.[3] Milder bases such as potassium carbonate (K₂CO₃) can also be used, often requiring a more polar solvent like DMF to enhance reactivity.[4][5]

  • Solvent System: Polar aprotic solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are ideal.[6] They effectively solvate the metal cation of the base without quenching the highly reactive pyrrolide anion. DMF and DMSO are particularly effective at promoting SN2 reactions.[7][8]

  • Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. Primary and benzylic halides are excellent electrophiles for this transformation.[7][9]

Experimental Workflow Overview

The general procedure involves the deprotonation of the pyrrole in an anhydrous polar aprotic solvent under an inert atmosphere, followed by the addition of the alkylating agent and subsequent work-up and purification.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Start Dissolve Pyrrole in Anhydrous Solvent (e.g., THF, DMF) Inert Establish Inert Atmosphere (N₂/Ar) Start->Inert Deprotonation Add Base (e.g., NaH) at 0°C Inert->Deprotonation Stir1 Stir for 30-60 min Deprotonation->Stir1 Alkylation Add Alkyl Halide (R-X) Stir1->Alkylation Stir2 Stir at RT or Heat (Monitor by TLC) Alkylation->Stir2 Quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Stir2->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Purify via Column Chromatography Dry->Purify

Caption: General workflow for the N-alkylation of pyrroles.

Experimental Protocols

Protocol 1: High-Reactivity Method Using Sodium Hydride (NaH)

This protocol is recommended for a wide range of alkyl halides, including less reactive variants, due to the robust and nearly irreversible deprotonation achieved with NaH.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Equipment:

  • Dry round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: Add the this compound (1.0 eq) to a dry round-bottom flask. Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Dissolution: Add anhydrous THF or DMF (to make a 0.1-0.2 M solution) via syringe to dissolve the starting material.

  • Deprotonation: Cool the stirred solution to 0 °C in an ice-water bath. Carefully add the NaH dispersion (1.2 eq) portion-wise. Rationale: Adding NaH at 0 °C helps to control the exothermic reaction and the evolution of hydrogen gas.[10]

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The formation of the sodium pyrrolide salt may result in a suspension.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.[10]

  • Work-up: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: Milder Conditions Using Potassium Carbonate (K₂CO₃)

This method offers a safer alternative to NaH, avoiding the need to handle a pyrophoric reagent and quench hydrogen gas. It is most effective with reactive alkylating agents (e.g., allyl bromide, benzyl bromide, methyl iodide) and the use of a highly polar solvent like DMF.[4][11]

Materials:

  • This compound (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0-3.0 eq)

  • Reactive alkyl halide (e.g., benzyl bromide) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a round-bottom flask, add the this compound (1.0 eq) and finely powdered anhydrous K₂CO₃ (2.0-3.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the pyrrole (to make a 0.2-0.5 M solution).

  • Alkylation: Add the alkyl halide (1.2 eq) to the stirred suspension.

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C for 4-24 hours. Rationale: Gentle heating increases the rate of reaction for the weaker base. The progress should be closely monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of cold water. This will precipitate the product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash thoroughly with water (3-4 times) to remove DMF, followed by a final wash with brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter the solution and remove the solvent by rotary evaporation. Purify the resulting crude material by flash column chromatography on silica gel.

Data Summary and Expected Outcomes

The following table outlines typical parameters for the N-alkylation of substituted pyrroles, which can be used as a starting point for the optimization of the target reaction.

EntryBase (eq)SolventAlkylating AgentTemp. (°C)Time (h)Expected YieldReference
1NaH (1.2)THFMethyl Iodide0 to RT2-6>90%[2]
2NaH (1.2)DMFPropargyl Bromide0 to RT4-880-96%[3][11]
3K₂CO₃ (2.0)DMFBenzyl BromideRT to 506-1870-90%[4][5]
4K₂CO₃ (2.0)AcetonePropargyl BromideReflux8-1270-89%[11]

Yields are based on analogous reactions on similar heterocyclic systems and may vary for the specific substrate.

Safety Precautions
  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Alkyl Halides: Many alkyl halides are toxic, volatile, and lachrymatory. Some are potential carcinogens. Always handle them in a well-ventilated fume hood.

  • Anhydrous Solvents: DMF and THF are flammable and can form peroxides. Use from a freshly opened bottle or a solvent purification system. DMF is a potent liver toxin and should be handled with care.

References
  • Jadhav, S. D., et al. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Available at ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • Le, Z.-G., et al. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds with alkyl halides is accomplished in ionic liquids. Synthesis, 2004(2), 208-212.
  • Masquelin, T., et al. (2005). Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding. Journal of Medicinal Chemistry, 48(8), 2886-2899.
  • Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles.
  • Heaney, H., & Ley, S. V. (1973). N-alkylation of indole and pyrroles in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1, 499-500. [Link]

  • Su, W., et al. (2006). Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids. Letters in Organic Chemistry, 3(9), 682-685.
  • Organic Chemistry Portal. Synthesis of pyrroles. Organic Chemistry Portal. [Link]

  • Jiao, L., & Bach, T. (2013). Palladium‐Catalyzed Direct C H Alkylation of Electron‐Deficient Pyrrole Derivatives. Angewandte Chemie International Edition, 52(23), 6080-6083. [Link]

  • Papeo, G., & Pulici, M. (2013). Italian chemists in the pharmaceutical industry: a legacy of excellence. Journal of Medicinal Chemistry, 56(20), 7795-7815.
  • Wang, Y., et al. (2016). Copper-Catalyzed Multicomponent Reactions of N,N-Disubstituted Formamides, Alkynes, and TMSCN: Synthesis of Polysubstituted Pyrrole-2-carbonitriles. Organic Letters, 18(15), 3846-3849.
  • Douglas, C. J., & Movassaghi, M. (2009). Formation of N-alkylpyrroles via intermolecular redox amination. Organic Letters, 11(13), 2824-2827. [Link]

  • Martínez, R., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 13(3), 589. [Link]

  • Padwa, A., et al. (1991). A New Synthesis of Pyrroles. The Journal of Organic Chemistry, 56(10), 3556-3562.
  • Sharma, U., et al. (2024). Solvent Dictated Organic Transformations. Chemistry – An Asian Journal, 19(24), e202400603. [Link]

  • Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584-13589. [Link]

  • Betts, R. L., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2396-2404. [Link]

  • Zhang, Z., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. ChemistryOpen, 13(5), e202400049. [Link]

  • Heaney, H., & Ley, S. V. (1973). N-Alkylation of indole and pyrroles in dimethyl sulphoxide. ResearchGate. [Link]

  • Sharma, G., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(14), 9576-9584. [Link]

  • Sharma, G., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PMC - PubMed Central. [Link]

  • Nguyen, T. K. C., et al. (2019). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Letters in Organic Chemistry, 16(12), 977-984. [Link]

  • Chen, B., et al. (1993). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Organic Syntheses, 71, 196. [Link]

  • Nguyen, T. K. C., et al. (2019). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. ResearchGate. [Link]

  • Chemistry Stack Exchange (2019). Why are alkali metal compounds like sodium hydride or sodium amide strong bases but weak nucleophiles? Chemistry Stack Exchange. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile. Highly functionalized pyrroles are pivotal scaffolds in medicinal chemistry and materials science, and their efficient synthesis is of paramount importance.[1][2] This document delves into the mechanistic underpinnings of Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira cross-coupling reactions, offering field-proven insights into optimizing these transformations for this specific heterocyclic substrate. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing reproducibility, rationale behind procedural choices, and robust analytical validation.

Introduction: The Strategic Value of Functionalized Pyrroles

The pyrrole nucleus is a privileged structure in drug discovery and functional materials, forming the core of numerous biologically active compounds, including heme, chlorophyll, and various pharmaceuticals like Atorvastatin.[2] The strategic functionalization of the pyrrole ring allows for the precise tuning of molecular properties, making building blocks like this compound exceptionally valuable. The bromine atom at the C4 position serves as a versatile handle for introducing molecular complexity through carbon-carbon bond formation.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and transformative tools in modern organic synthesis, enabling the construction of C-C bonds with high efficiency and functional group tolerance.[3][4] This was recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[4][5] For a substrate like this compound, these reactions unlock access to a vast chemical space of novel derivatives, including aryl-, alkenyl-, and alkynyl-substituted pyrroles. This guide details the practical application of three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.

Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The three fundamental steps are: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.[6][7]

General_Catalytic_Cycle pd0 Pd(0)L₂ pd_intermediate R¹-Pd(II)L₂-X pd0->pd_intermediate R¹-X ox_add Oxidative Addition di_org_pd R¹-Pd(II)L₂-R² pd_intermediate->di_org_pd [M]-R² transmetal Transmetalation di_org_pd->pd0 product R¹-R² di_org_pd->product red_elim Reductive Elimination Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-X) pd0->ox_add pd_halide Ar-Pd(II)L₂-X ox_add->pd_halide transmetal Transmetalation (Ar'-B(OR)₂ + Base) pd_halide->transmetal pd_diaryl Ar-Pd(II)L₂-Ar' transmetal->pd_diaryl red_elim Reductive Elimination pd_diaryl->red_elim red_elim->pd0 Ar-Ar'

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

The Heck-Mizoroki Coupling

The Heck reaction forms a C-C bond between an organohalide and an alkene. [8][9]Unlike the Suzuki coupling, it does not involve a transmetalation step with an organometallic reagent. Instead, after oxidative addition, the alkene coordinates to the palladium complex and undergoes migratory insertion (carbopalladation). The cycle is completed by a β-hydride elimination step, which forms the product and a palladium-hydride species that regenerates the Pd(0) catalyst in the presence of a base. [9]

Heck_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-X) pd0->ox_add pd_halide Ar-Pd(II)L₂-X ox_add->pd_halide mig_insert Migratory Insertion (Alkene) pd_halide->mig_insert pd_alkyl R-CH₂-CH(Ar)-Pd(II)L₂-X mig_insert->pd_alkyl beta_elim β-Hydride Elimination pd_alkyl->beta_elim pd_hydride H-Pd(II)L₂-X beta_elim->pd_hydride Ar-CH=CH-R pd_hydride->pd0 + Base

Caption: Catalytic Cycle of the Heck-Mizoroki Reaction.

The Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides. [10][11]It uniquely employs a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst. [12]The copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the arylpalladium(II) complex. [13]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_halide Ar-Pd(II)L₂-X pd0->pd_halide Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)L₂-C≡CR pd_halide->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide R-C≡C-H + Base cu_acetylide->pd_halide Cuprate Transfer cu_acetylide->cu_halide + HX

Caption: Dual Catalytic Cycles of the Sonogashira Reaction.

Experimental Protocols and Application Data

General Considerations for Cross-Coupling Reactions
  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This is typically achieved by bubbling an inert gas through the solvent for 20-30 minutes or by several freeze-pump-thaw cycles.

  • Reagent Quality: The success of these reactions is highly dependent on the purity of the reagents and the activity of the catalyst. Use high-purity solvents and reagents.

  • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich, bulky phosphine ligands (e.g., biarylphosphines like SPhos) often accelerate oxidative addition and reductive elimination, leading to higher catalyst turnover. [14]For many standard applications, triphenylphosphine (PPh₃) is a reliable choice.

Experimental_Workflow reagents 1. Reagent Assembly - Pyrrole Substrate - Coupling Partner - Catalyst & Ligand - Base setup 2. Reaction Setup - Schlenk Flask - Degassed Solvent - Inert Atmosphere (N₂/Ar) reagents->setup reaction 3. Thermal Reaction - Heating to specified Temp - Stirring for specified Time setup->reaction monitoring 4. Reaction Monitoring - Thin-Layer Chromatography (TLC) - GC-MS / LC-MS reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Aqueous Workup - Quench Reaction - Extract with Organic Solvent - Dry & Concentrate monitoring->workup Proceed if complete purification 6. Purification - Flash Column Chromatography workup->purification characterization 7. Product Characterization - NMR (¹H, ¹³C) - High-Resolution Mass Spec (HRMS) purification->characterization

Caption: General Experimental Workflow for Cross-Coupling.

Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol facilitates the synthesis of 4-aryl-2,5-dimethyl-1H-pyrrole-3-carbonitriles, which are important precursors for kinase inhibitors and other biologically active molecules. The use of Pd(dppf)Cl₂ is often advantageous for heteroaromatic substrates as the dppf ligand can enhance catalyst stability and efficiency. [15] Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.). Add the catalyst to the Schlenk tube.

  • Inerting the System: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v, to a final concentration of ~0.2 M with respect to the starting bromide) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the starting bromide indicates completion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Table 1: Representative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acid3K₂CO₃Dioxane/H₂O90685-95
24-Methoxyphenylboronic acid3K₂CO₃Dioxane/H₂O90680-90
33-Pyridinylboronic acid3K₂CO₃Dioxane/H₂O100870-80
42-Thiopheneboronic acid3K₂CO₃Dioxane/H₂O90875-85
Protocol 2: Heck-Mizoroki Coupling with Alkenes

This protocol allows for the vinylation of the pyrrole core, producing substituted acrylonitriles. These products are useful Michael acceptors and building blocks for more complex heterocyclic systems. A phosphine-free catalyst system with Pd(OAc)₂ is often effective, though the addition of a phosphine ligand can improve results for less reactive substrates.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry pressure tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and tri-o-tolylphosphine (P(o-tol)₃, 0.10 equiv.).

  • Reagent Addition: Add the desired alkene (e.g., styrene or n-butyl acrylate, 1.5 equiv.) and a base such as triethylamine (Et₃N, 2.0 equiv.).

  • Inerting the System: Seal the tube, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add degassed, anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) to a final concentration of ~0.25 M.

  • Reaction: Place the sealed tube in a preheated oil bath at 110-120 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to afford the product, which is typically the E-isomer due to the syn-elimination mechanism. [9] Table 2: Representative Data for Heck-Mizoroki Coupling

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Styrene5Et₃NDMF1101670-80
2n-Butyl acrylate5Et₃NDMF1101865-75
34-Vinylpyridine5K₂CO₃DMA1202450-60
Protocol 3: Sonogashira Coupling with Terminal Alkynes

This protocol is the premier method for introducing an alkynyl moiety onto the pyrrole ring, creating conjugated enyne systems that are precursors for materials and complex natural products. The classic conditions involve a Pd/Cu co-catalyst system. [13][16] Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk tube with a stir bar, add this compound (1.0 equiv.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 equiv.), and copper(I) iodide (CuI, 0.08 equiv.).

  • Inerting the System: Seal the tube, and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add degassed, anhydrous solvent (e.g., THF or DMF) and a base like triethylamine (Et₃N, which can also serve as the solvent). Add the terminal alkyne (1.3 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours. The reaction is often rapid.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete when the starting bromide is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Table 3: Representative Data for Sonogashira Coupling

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylacetylene48Et₃NTHF50485-95
2Trimethylsilylacetylene48Et₃NTHFRT690-98
31-Hexyne48Et₃NDMF40480-90
4Propargyl alcohol48Et₃NDMF50675-85

Conclusion

This compound stands out as a robust and versatile intermediate for chemical synthesis. The palladium-catalyzed cross-coupling protocols detailed herein—Suzuki-Miyaura, Heck, and Sonogashira—provide reliable and efficient pathways to a diverse array of functionalized pyrroles. By understanding the underlying mechanisms and carefully selecting reaction parameters such as catalyst, ligand, base, and solvent, researchers can effectively leverage this building block to construct novel molecular architectures for applications in drug discovery, agrochemicals, and materials science. These methods underscore the power of modern synthetic organic chemistry to enable innovation across the scientific disciplines.

References

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 912.
  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Kumar, D., et al. (2015). Multicomponent one-pot synthesis of highly-functionalized pyrrole-3-carbonitriles in aqueous medium and their computational study. Organic & Biomolecular Chemistry, 13(6), 1800-1806.
  • Kinzel, T., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Le, C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1855-1873.
  • Vitale, P., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(10), 12698-12708.
  • Lee, S., et al. (2021). Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides.
  • Rasool, N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Felpin, F.-X., & Fouquet, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Wang, C., et al. (2019). Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles. Frontiers in Chemistry, 7, 70.
  • Carretero, J. C., & Arrayás, R. G. (2012). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters. Chemical Society Reviews, 41(5), 1954-1967.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Danish, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Windsor.
  • Castaldi, M. P., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports, 6, 20367.
  • Galimberti, A., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. International Journal of Molecular Sciences, 25(4), 2235.
  • Berteina-Raboin, S., & Guillaumet, G. (2018). Catalyzed Mizoroki–Heck Reaction or C–H Activation.
  • Daini, M., & Daugulis, O. (2018). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction.
  • Dawadi, P. B. S., & Lugtenburg, J. (n.d.). Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form. Global Journals.
  • Muchowski, J. M., & Solas, D. R. (1983). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Organic Syntheses, 61, 93.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The synthesis, while straightforward in principle, presents several challenges that can impact yield and purity, primarily related to the reactivity of the pyrrole core.

Pyrroles are electron-rich heterocycles, making them highly susceptible to electrophilic substitution. However, this high reactivity can also lead to undesirable side reactions, such as polybromination and product degradation, if conditions are not carefully controlled. This guide provides a comprehensive, field-tested protocol and a detailed troubleshooting section in a question-and-answer format to help you navigate these challenges and optimize your synthetic outcomes.

Optimized Two-Step Synthesis Protocol

The synthesis is typically approached in two main steps: first, the construction of the 2,5-dimethyl-1H-pyrrole-3-carbonitrile core, followed by selective bromination at the C4 position.

Workflow Overview

SynthesisWorkflow cluster_0 Step 1: Pyrrole Core Synthesis cluster_1 Step 2: Regioselective Bromination A Acetonylacetone C Paal-Knorr Condensation (Glacial Acetic Acid, Reflux) A->C B Aminocyanoacetamide B->C D 2,5-dimethyl-1H-pyrrole-3-carbonitrile C->D Yield: ~85-95% F Bromination (THF, 0°C to RT) D->F E N-Bromosuccinimide (NBS) E->F G 4-bromo-2,5-dimethyl- 1H-pyrrole-3-carbonitrile F->G Yield: ~80-90%

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 2,5-dimethyl-1H-pyrrole-3-carbonitrile

This procedure is based on the Paal-Knorr pyrrole synthesis, a robust method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and an amine.

Materials:

  • Acetonylacetone (2,5-hexanedione)

  • 2-Amino-2-cyanoacetamide

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetonylacetone (11.4 g, 0.1 mol) and 2-amino-2-cyanoacetamide (10.0 g, 0.1 mol).

  • Add 100 mL of glacial acetic acid to the flask. The acetic acid acts as both the solvent and an acid catalyst.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 2,5-dimethyl-1H-pyrrole-3-carbonitrile as a crystalline solid.

  • Dry the product under vacuum. Expected yield: 11.4 - 12.7 g (85-95%).

Part 2: Synthesis of this compound

This step involves the selective electrophilic bromination of the synthesized pyrrole. Using a mild brominating agent like N-Bromosuccinimide (NBS) is critical to prevent side reactions.

Materials:

  • 2,5-dimethyl-1H-pyrrole-3-carbonitrile (from Part 1)

  • N-Bromosuccinimide (NBS), recrystallized

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl Acetate & Hexanes (for chromatography)

Step-by-Step Protocol:

  • Dissolve 2,5-dimethyl-1H-pyrrole-3-carbonitrile (6.7 g, 0.05 mol) in 100 mL of anhydrous THF in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add recrystallized NBS (8.9 g, 0.05 mol, 1.0 equivalent) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C. The high reactivity of pyrroles necessitates careful temperature control to minimize side product formation.

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution to destroy any unreacted NBS.

  • Remove the THF under reduced pressure.

  • Add 100 mL of ethyl acetate to the residue and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or recrystallization to afford the final product, this compound.

  • Dry the purified product under vacuum. Expected yield: 8.5 - 9.6 g (80-90%).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Troubleshooting Start Low Yield or Incomplete Reaction CheckPurity Assess Reagent Purity Start->CheckPurity CheckConditions Verify Reaction Conditions Start->CheckConditions CheckWorkup Review Workup/Purification Start->CheckWorkup ImpureReagents Cause: Impure/Wet Reagents or Solvents CheckPurity->ImpureReagents TempTime Cause: Incorrect Temp/Time CheckConditions->TempTime Mixing Cause: Inefficient Mixing CheckConditions->Mixing Losses Cause: Product Loss During Extraction or Purification CheckWorkup->Losses SolutionPurity Solution: Use anhydrous solvents. Recrystallize NBS. Verify starting material purity. ImpureReagents->SolutionPurity SolutionTemp Solution: Ensure strict 0°C for NBS addition. Increase reaction time if starting material persists. TempTime->SolutionTemp SolutionMixing Solution: Increase stir rate. Mixing->SolutionMixing SolutionLosses Solution: Perform multiple extractions. Check for product instability on silica. Losses->SolutionLosses

Caption: Decision tree for troubleshooting low product yield.

Question 1: My final yield is consistently low. What are the common causes?

Answer: Low yields can stem from several factors throughout the synthetic process. A systematic check is the most effective approach:

  • Purity of Reagents: This is the most common culprit.

    • NBS Quality: N-Bromosuccinimide can decompose over time, especially if it appears yellow. It is highly recommended to recrystallize NBS from water before use to ensure high purity and reactivity.

    • Solvent Purity: The bromination step is sensitive to moisture. Ensure you are using anhydrous THF. Water can react with NBS and affect the reaction outcome.

    • Starting Material: Ensure your 2,5-dimethyl-1H-pyrrole-3-carbonitrile is pure and dry before proceeding to the bromination step.

  • Reaction Conditions:

    • Temperature Control: The bromination of electron-rich pyrroles is highly exothermic. Adding NBS too quickly or at a temperature above 0-5°C can lead to the formation of unidentified, often polymeric, side products, drastically reducing the yield of the desired product.

    • Reaction Time: If the reaction is quenched too early, you will have unreacted starting material. Conversely, excessively long reaction times could lead to product degradation. Monitor the reaction closely by TLC.

  • Workup and Purification Losses:

    • Inefficient Extraction: The product has moderate polarity. Ensure you are performing thorough extractions with a suitable solvent like ethyl acetate.

    • Purification Issues: The product may show some instability on silica gel if left for extended periods. Aim for a quick and efficient chromatographic purification. If the crude product is relatively clean, recrystallization may be a better option to minimize losses.

Question 2: My TLC shows multiple spots after the bromination reaction. What are these side products and how can I prevent them?

Answer: The presence of multiple spots indicates the formation of side products. For this specific substrate, the main possibilities are:

  • Unreacted Starting Material: The spot with the same Rf as your starting pyrrole. This indicates an incomplete reaction.

    • Cause: Insufficient NBS (use at least 1.0 equivalent), poor quality NBS, or insufficient reaction time.

    • Solution: Ensure you use freshly recrystallized NBS in the correct stoichiometric amount. Allow the reaction to proceed until TLC shows full consumption of the starting material.

  • Dibrominated Product: While the C4 position is the only unsubstituted carbon, aggressive reaction conditions could potentially lead to other reactions. However, given the substitution pattern, significant dibromination of the pyrrole ring is sterically and electronically disfavored. More likely, you are observing degradation products.

  • Degradation Products (Baseline or Streaking on TLC): Pyrrole rings can be sensitive to highly acidic or strongly oxidizing conditions.

    • Cause: This often results from using an overly reactive brominating agent (like Br₂ instead of NBS) or poor temperature control. The reaction can generate HBr as a byproduct, which can catalyze polymerization or decomposition.

    • Solution: Strictly adhere to the use of a mild brominating agent like NBS. Tetrabutylammonium tribromide (TBABr₃) is another excellent, mild alternative that can sometimes improve regioselectivity and yield. Maintain rigorous temperature control during the addition of the brominating agent.

Question 3: Why is NBS in THF the recommended system for this bromination?

Answer: The choice of reagent and solvent is critical for achieving high selectivity and yield in pyrrole bromination.

  • N-Bromosuccinimide (NBS): Molecular bromine (Br₂) is a very powerful electrophile and often leads to polybromination and oxidation of the sensitive pyrrole ring. NBS is a milder source of electrophilic bromine. It maintains a low equilibrium concentration of Br₂ in the reaction mixture, which helps to control the reaction rate and prevent over-bromination.

  • Tetrahydrofuran (THF): THF is a relatively non-polar aprotic solvent that is excellent for solubilizing the pyrrole starting material. It is generally inert to the reaction conditions. Dichloromethane (CH₂) is also a viable solvent.

Question 4: I am having difficulty purifying the final product by column chromatography. Are there alternative methods?

Answer: If column chromatography is proving difficult (e.g., streaking, poor separation, product decomposition), consider these alternatives:

  • Recrystallization: If the crude product is >85-90% pure by NMR or LC-MS, recrystallization is often the most efficient method for obtaining high-purity material with minimal loss. Experiment with different solvent systems, such as ethyl acetate/hexanes, ethanol/water, or isopropanol.

  • Acid/Base Wash: If you suspect acidic or basic impurities are complicating the purification, a thorough wash of the organic solution during workup (as described in the protocol) is crucial.

  • Distillation (for Precursor): While the final brominated product is a solid, the precursor (2,5-dimethyl-1H-pyrrole-3-carbonitrile) can sometimes be purified by vacuum distillation if recrystallization is ineffective, although this is less common. Some purification processes for pyrroles involve distillation after treatment with an acid to remove basic impurities like pyrrolidine.

Quantitative Data Summary

The choice of brominating agent and conditions significantly impacts the outcome of electrophilic substitution on pyrrole rings. The following table provides a comparative overview based on established principles for pyrrole chemistry.

Brominating AgentTypical SolventTemperature (°C)Expected Outcome for 2,5-dimethyl-1H-pyrrole-3-carbonitrileReference
N-Bromosuccinimide (NBS) THF, CH₂Cl₂0 to RTHigh yield of 4-bromo product; clean reaction.
Tetrabutylammonium Tribromide (TBABr₃) CH₂Cl₂RTExcellent yield of 4-bromo product; very mild conditions.
Molecular Bromine (Br₂) Acetic Acid, CH₂Cl₂-10 to 0Lower yield , high risk of degradation and side products.
Pyridinium Hydrobromide Perbromide (PHP) THFRTModerate yield, potentially incomplete reaction.

References

  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem.
  • Benchchem. Common side reactions in indole-pyrrole synthesis.
  • Organic Chemistry Portal. Pyrrole synthesis.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • MDPI. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules 2023, 28(8), 3576.
  • Filo.
  • ACS Publications, The Journal of Organic Chemistry. Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3).
  • Organic Syntheses. 2,5-dimethylpyrrole procedure.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • Journal of Chemical Technology and Metallurgy. SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW).
  • Heterocyclic Compounds.
  • ResearchGate. PYRROLE CHEMISTRY: IV.
  • NIH, PubChem. 4-bromo-1H-pyrrole-3-carbonitrile.
  • NIH, National Library of Medicine.

Technical Support Center: Purification of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile. This resource, designed for chemistry professionals, provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity for this key synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights to address the common challenges encountered during the isolation and purification of this substituted pyrrole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route, particularly the bromination step. Pyrrole rings are electron-rich and highly activated towards electrophilic aromatic substitution, which can lead to several byproducts.[1]

Table 1: Common Impurities and Their Origins

Impurity Type Chemical Name/Structure Likely Origin Impact on Purification
Starting Material 2,5-dimethyl-1H-pyrrole-3-carbonitrile Incomplete reaction during bromination. Can be difficult to separate due to similar polarity.
Polybromination e.g., 4,x-dibromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile Use of overly reactive brominating agents (like Br₂) or excess reagent.[1] Significantly complicates purification; often requires chromatography.
Reagent Residue Succinimide (if using NBS) Byproduct from N-Bromosuccinimide (NBS) bromination. Typically water-soluble and removed during aqueous workup.
Isomeric Byproducts Bromination at an alternative position Although electronically disfavored, harsh conditions might lead to minor isomers. May co-elute or co-crystallize with the desired product.

| Oxidation/Polymerization | Dark, tarry substances | Pyrroles can be sensitive to air, light, and acid, leading to degradation.[2][3] | These are often high molecular weight, colored impurities that can be removed with charcoal or chromatography. |

Q2: My "purified" product has a persistent yellow or pinkish tint. What causes this and how can I remove it?

A2: A persistent color is a common issue when working with pyrrole derivatives and is typically indicative of trace amounts of highly conjugated or oxidized impurities.[4] Pyrroles are notoriously prone to darkening upon exposure to air and light.[3]

  • Causality: The color arises from the formation of small quantities of polymeric or oxidized species which absorb visible light. This can happen during the reaction, workup, or even during purification if not handled carefully.

  • Solution: The most effective method for removing color is to treat a solution of your crude product with activated charcoal. Dissolve the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated charcoal (typically 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite® to remove the charcoal. Be aware that this process may slightly reduce your overall yield as some product can be adsorbed.[4] Subsequent recrystallization or chromatography should then yield a colorless product.

Q3: How can I accurately assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): This is the quickest method for a qualitative check. A pure compound should ideally show a single spot. Run the TLC in a solvent system that gives your product an Rf value of ~0.3-0.4 for best resolution.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity and is highly effective for detecting even minor impurities that may not be visible on TLC.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools not only for confirming the structure of your desired product but also for identifying the presence and, in some cases, the structure of impurities.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Purification Workflows

This section addresses specific problems you may encounter during the purification of this compound.

Initial Purification Strategy

The choice between recrystallization and column chromatography depends on the complexity of the crude mixture. A preliminary TLC analysis is essential for making this decision.

purification_workflow start Crude Product tlc Analyze by TLC start->tlc decision Assess Impurity Profile tlc->decision recryst Recrystallization decision->recryst Single major spot Minor baseline impurities chrom Column Chromatography decision->chrom Multiple spots Close Rf values charcoal Charcoal Treatment (if colored) decision->charcoal Product is colored pure_product Pure Product (Verify Purity) recryst->pure_product chrom->pure_product charcoal->recryst charcoal->chrom column_chromatography prep_slurry 1. Prepare Slurry (Silica + Low Polarity Eluent) pack_column 2. Pack Column (Ensure no air bubbles) prep_slurry->pack_column load_sample 3. Load Sample (Dissolved in min. solvent or dry-loaded) pack_column->load_sample elute 4. Elute Column (Gradually increase polarity) load_sample->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine Identify pure fractions evaporate 8. Evaporate Solvent combine->evaporate

Sources

Technical Support Center: Synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile. It addresses common challenges, side reactions, and optimization strategies in a direct question-and-answer format.

Section 1: Synthesis Overview & Core Protocols

The synthesis of this compound involves the electrophilic bromination of its precursor, 2,5-dimethyl-1H-pyrrole-3-carbonitrile. The primary challenge in this process stems from the high electron density of the pyrrole ring, which makes it exceptionally reactive towards electrophiles like bromine.[1][2] This high reactivity can easily lead to side reactions if not carefully controlled.

The provided protocols are designed to be self-validating systems, incorporating in-process checks to ensure reaction integrity.

Experimental Workflow

G cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Bromination A Acetonylacetone + Aminocyanoacetamide B Paal-Knorr Condensation A->B Reflux, Acid catalyst C 2,5-dimethyl-1H-pyrrole-3-carbonitrile B->C Workup & Purification D Pyrrole Precursor + NBS C->D Characterized Starting Material E Electrophilic Aromatic Substitution D->E THF, 0°C to RT F This compound E->F Quench & Purification

Caption: Overall workflow for the two-stage synthesis.

Protocol 1: Synthesis of 2,5-dimethyl-1H-pyrrole-3-carbonitrile

This procedure is based on the Paal-Knorr pyrrole synthesis, a reliable method for constructing the pyrrole ring from a 1,4-dicarbonyl compound.[3]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetonylacetone (1 equivalent), aminocyanoacetamide (1 equivalent), and glacial acetic acid (5-10 volumes).

  • Reaction: Heat the mixture to reflux (approx. 118°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing ice-cold water (10 volumes), while stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

  • Purification: Dry the crude solid under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,5-dimethyl-1H-pyrrole-3-carbonitrile.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding.

Protocol 2: Synthesis of this compound

This protocol uses N-Bromosuccinimide (NBS), a mild and selective brominating agent, to minimize side reactions.[2]

  • Setup: In a dry, three-necked 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2,5-dimethyl-1H-pyrrole-3-carbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF, 10-15 volumes).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath. This is critical to control the reaction's exothermicity and selectivity.[4]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5°C. The succinimide byproduct will precipitate as the reaction progresses.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature. Monitor the consumption of the starting material by TLC.

  • Quenching: Once the reaction is complete (typically 2-3 hours), cool the mixture back to 0°C. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.

  • Workup: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct Q&A format.

Q1: My reaction is very dark, and the final product is a brown or black tar-like substance, not a clean solid. What's happening?

  • Primary Cause: Oxidation and/or Polymerization. Pyrrole and its derivatives are susceptible to oxidation, especially when exposed to air, light, or acidic conditions.[5] The formation of radical species can initiate polymerization, leading to intractable tars.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) from start to finish. Degas your solvents before use.

    • Reagent Purity: Use freshly recrystallized NBS. A yellow or brown color in your NBS indicates decomposition, which can introduce reactive bromine species that promote side reactions.

    • Temperature Control: Strictly maintain the reaction temperature at 0°C or below during the NBS addition. An uncontrolled exotherm can accelerate decomposition pathways.

    • Avoid Acid: Ensure no strong acids are present. If your starting material was synthesized using an acid catalyst, ensure it is completely removed and neutralized before bromination.

Q2: My TLC and NMR analysis show significant amounts of unreacted starting material, even after several hours. Why is the reaction incomplete?

  • Primary Cause: Inactive Brominating Agent or Insufficient Stoichiometry. The most common culprit is degraded or impure NBS.

  • Troubleshooting Steps:

    • Recrystallize NBS: Before use, recrystallize the NBS from water and dry it thoroughly under vacuum. This ensures its reactivity.

    • Check Stoichiometry: While a large excess should be avoided, ensure you are using at least 1.05 equivalents of NBS. Under-charging the brominating agent will naturally lead to incomplete conversion.

    • Solvent Purity: Ensure your THF is anhydrous. Water can react with NBS and deactivate it.

Q3: I'm getting a significant byproduct with a mass corresponding to a di-brominated species. How is this possible when there's only one position on the ring?

  • Primary Cause: Radical Side-Chain Bromination. While electrophilic aromatic substitution is the desired pathway, NBS can also act as a source of bromine radicals, especially in the presence of light or radical initiators.[5] This can lead to bromination of the methyl groups at the C2 or C5 positions (benzylic-type bromination).

  • Troubleshooting Steps:

    • Exclude Light: Perform the reaction in a flask wrapped in aluminum foil to prevent photo-initiation of radical pathways.

    • Avoid Radical Initiators: Ensure no sources of radical initiation (like AIBN or peroxides) are inadvertently present.[6]

    • Strict Temperature Control: Radical reactions often have a higher activation energy. Keeping the temperature low (0°C or below) strongly favors the desired ionic electrophilic substitution pathway.

Troubleshooting Decision Tree

G cluster_p1 Purity Issue cluster_p2 Conversion Issue cluster_p3 Selectivity Issue start Problem Observed p1 Dark/Tarry Product start->p1 p2 Incomplete Reaction start->p2 p3 Di-bromo Byproduct start->p3 s1 1. Use Inert Atmosphere 2. Purify NBS 3. Strict Temp Control p1->s1 Cause: Oxidation/ Polymerization s2 1. Recrystallize NBS 2. Verify Stoichiometry 3. Use Anhydrous Solvent p2->s2 Cause: Inactive Reagent s3 1. Exclude Light 2. Maintain Low Temp 3. Check for Initiators p3->s3 Cause: Radical Side-Chain Bromination

Caption: Decision tree for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q: Why is the pyrrole ring system so reactive towards electrophilic bromination?

The nitrogen atom in the pyrrole ring donates its lone pair of electrons into the cyclic π-system to create an aromatic sextet of 6π electrons.[7] This delocalization makes the carbon atoms of the pyrrole ring significantly more electron-rich and therefore more nucleophilic than the carbons in benzene.[1] As a result, pyrrole reacts with electrophiles like bromine much more rapidly than benzene, often without the need for a Lewis acid catalyst.[8]

Q: What is the mechanism for the bromination of 2,5-dimethyl-1H-pyrrole-3-carbonitrile with NBS?

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.

Mechanism of Electrophilic Bromination

G cluster_0 Step 1: Electrophile Attack cluster_1 Step 2: Aromaticity Restoration pyrrole Pyrrole Ring (Nucleophile) sigma Sigma Complex (Resonance Stabilized) pyrrole->sigma π-electrons attack Brδ+ nbs NBS (Source of Br+) nbs->sigma product Brominated Pyrrole (Aromatic Product) sigma->product Deprotonation base Base (e.g., Solvent, Succinimide anion) base->product

Caption: The two-step mechanism of electrophilic bromination on the pyrrole ring.

  • Attack on the Electrophile: The π-electrons of the electron-rich pyrrole ring attack the electrophilic bromine atom of the NBS molecule. The attack occurs at the C4 position, the only available site on the ring.

  • Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

  • Deprotonation: A weak base in the mixture (such as the succinimide anion byproduct or the solvent) removes the proton from the C4 carbon, collapsing the intermediate and restoring the aromaticity of the pyrrole ring to yield the final product.

Q: Why is N-Bromosuccinimide (NBS) a better choice than elemental bromine (Br₂) for this reaction?

While elemental bromine (Br₂) is a potent brominating agent, its high reactivity often leads to over-bromination, even when used in stoichiometric amounts.[2] Pyrrole's high nucleophilicity can result in the formation of di-, tri-, or even tetra-brominated products.[1][4] Furthermore, Br₂ generates HBr as a byproduct, and the resulting acidic conditions can cause the pyrrole ring to degrade or polymerize.

NBS provides a low, steady concentration of electrophilic bromine, making the reaction far more controllable and selective.[2][9] This allows for clean mono-bromination at the desired position with minimal side product formation.

Q: How do the existing substituents (two methyl groups and a carbonitrile) influence the reaction?

  • Methyl Groups (C2, C5): These are electron-donating groups (EDGs) that further activate the pyrrole ring towards electrophilic attack, increasing its reactivity. They also provide steric hindrance, protecting the α-positions.

  • Carbonitrile Group (C3): This is a strong electron-withdrawing group (EWG) that deactivates the pyrrole ring. However, the activating effect of the nitrogen and the two methyl groups overcomes the deactivating effect of the nitrile. The EWG at C3 helps direct the incoming electrophile to the C4 position.

Table 1: Comparison of Brominating Agents for Pyrroles
ReagentFormulaTypical ConditionsSelectivityKey Side ReactionsReference
Elemental BromineBr₂CH₂Cl₂ or AcOH, 0°C to RTLow to ModeratePolybromination, Polymerization[1][2]
N-BromosuccinimideC₄H₄BrNO₂THF or CCl₄, 0°CHighRadical side-chain bromination[2][9]
Tetrabutylammonium Tribromide(C₄H₉)₄NBr₃CH₂Cl₂, RTHighGenerally clean, reagent is a stable solid[9]

Section 4: References

  • Filo. (2025, August 26). The chemistry of pyrrole under bromination.

  • Filo. (2025, October 19). Question 3: Write out the mechanism for bromination of pyrrole shown belo..

  • YouTube. (2024, November 18). Bromination of Pyrrole and Pyridine #bromination.

  • Benchchem. Overcoming over-bromination in pyrrole synthesis.

  • Chemistry LibreTexts. (2024, September 30). 24.9: Heterocyclic Amines.

  • MDPI. (2023, April 19). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. [Link]

  • ACS Publications. (2018, July 3). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). [Link]

  • Organic Syntheses. 2,5-dimethylpyrrole. [Link]

  • ACS Publications. (2022, September 9). Calix[2]pyrrole-Based Azo-Bridged Porous Organic Polymer for Bromine Capture. [Link]

  • MDPI. 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 3). Bromination.

  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides.

  • Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone.

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • ACS Publications. Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. [Link]

  • Chemistry Stack Exchange. (2016, October 27). Side chain hydroxylation of pyrrole.

  • Google Patents. EP0608688A1 - Process for the purification of crude pyrroles.

  • Semantic Scholar. (1981, May 1). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. [Link]

  • Organic Syntheses. N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. [Link]

  • Google Patents. US5502213A - Purification of crude pyrroles.

  • NIH. (2014, February 24). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile. As a key building block in medicinal chemistry and materials science, this substituted pyrrole offers significant potential in novel compound synthesis.[1][2][3] However, its highly substituted, lipophilic nature frequently presents solubility challenges.

This guide is designed for researchers, chemists, and drug development professionals. It provides a logical, step-by-step framework for diagnosing and overcoming solubility issues, moving from fundamental checks to advanced solubilization techniques. Our goal is to empower you with the scientific rationale behind each step, ensuring robust and reproducible experimental outcomes.

Part 1: Troubleshooting Guide - A Step-by-Step Approach

This section addresses the most common solubility problems in a progressive, question-and-answer format.

Q1: My this compound is not dissolving in my chosen solvent. What are the initial troubleshooting steps I should take?

A1: Before exploring alternative solvents or complex methods, it's crucial to address foundational issues. Inadequate dissolution is often traced back to the compound's integrity or insufficient physical agitation. Pyrrole-based compounds, in particular, can be susceptible to degradation if not handled or stored correctly.[3][4]

Follow this initial troubleshooting workflow to rule out common culprits.

G start Inadequate Dissolution Observed purity Step 1: Verify Compound Integrity - Check for discoloration (darkening). - Confirm purity via analytical method (e.g., NMR, LC-MS). start->purity agitation Step 2: Enhance Physical Agitation - Vigorously vortex the sample. - Use a magnetic stirrer. purity->agitation heat Step 3: Apply Gentle Heat - Warm the solution to 30-40°C. - Monitor for visual changes. agitation->heat sonication Step 4: Use Sonication - Place sample in an ultrasonic bath for 5-15 min. - This breaks up particle agglomerates. heat->sonication decision Is the compound fully dissolved? sonication->decision success Success! Proceed with experiment. decision->success Yes failure Issue Persists. Proceed to Systematic Solvent Screening. decision->failure No

Caption: Initial troubleshooting workflow for solubility issues.

Causality Explained:

  • Compound Integrity: Pyrroles can oxidize or polymerize upon exposure to air and light, resulting in insoluble materials.[3][4] A visual color change from off-white/light brown to a darker shade is a key indicator of potential degradation.

  • Physical Methods: Heating increases the kinetic energy of both solvent and solute molecules, overcoming the intermolecular forces in the crystal lattice.[5] Sonication provides high-frequency energy to break down solute aggregates, increasing the surface area available for solvation.[4]

Q2: The initial troubleshooting steps failed. How do I systematically find a suitable organic solvent for my compound?

A2: The molecular structure of this compound—featuring a largely non-polar pyrrole ring, two methyl groups, and a bromo substituent—dictates its preference for organic solvents over aqueous media. A systematic screening process using small quantities of the compound is the most efficient approach.

Protocol 1: Small-Scale Solvent Screening

  • Aliquot: Weigh 1-2 mg of the compound into several small glass vials.

  • Solvent Addition: To each vial, add 100 µL of a different test solvent from the table below. Start with solvents predicted to have high or moderate success rates.

  • Observation & Agitation: Vortex each vial for 30-60 seconds. Observe for dissolution.

  • Incremental Addition: If the compound has not dissolved, add another 100 µL of the solvent and vortex again. Repeat until the compound dissolves or a volume of 1 mL is reached.

  • Documentation: Record the approximate solubility in mg/mL for each successful solvent.

Table 1: Recommended Organic Solvents for Screening

Solvent Class Polarity Index Dielectric Constant (20°C) Predicted Solubility for Target Compound Rationale
DMSO Polar Aprotic 7.2 47 High Excellent hydrogen bond acceptor; dissolves a wide range of compounds.
DMF Polar Aprotic 6.4 38.3 High Similar to DMSO, highly effective for polar and non-polar solutes.
Acetonitrile Polar Aprotic 5.8 36.6 Moderate Good for moderately polar compounds.
Acetone Polar Aprotic 5.1 21.0 Moderate Effective for many organic solids.
Ethyl Acetate Moderately Polar 4.4 6.0 Moderate-Low Common solvent for reactions and chromatography.
Dichloromethane (DCM) Non-Polar 3.1 9.1 High Excellent for non-polar and moderately polar compounds.
Chloroform Non-Polar 4.1 4.8 High Similar to DCM, good solvating power.[5]
Toluene Non-Polar 2.4 2.4 Moderate-Low Good for aromatic, non-polar compounds.
Ethanol Polar Protic 5.2 24.6 Moderate Capable of hydrogen bonding.[5]

| Hexane / Heptane | Non-Polar | 0.1 | 1.9 | Low-Insoluble | May be useful for recrystallization but likely a poor primary solvent. |

Data sourced from multiple chemical property databases.[6]

Q3: My downstream application requires an aqueous buffer, but the compound is insoluble in water. What is the most direct method to prepare an aqueous solution?

A3: For compounds that are "practically insoluble" in water, the use of a water-miscible organic co-solvent is the most common and effective strategy.[7][8] This technique is standard practice in pharmaceutical and biological research for creating stock solutions of hydrophobic molecules. More than 40% of new chemical entities are poorly water-soluble, making this a critical technique.[9]

The Co-Solvent Principle: A co-solvent, such as DMSO or ethanol, disrupts the hydrogen-bonding network of water and reduces the overall polarity of the solvent system.[10] This creates a more favorable environment for the non-polar pyrrole derivative, allowing it to dissolve.

Protocol 2: Preparing Aqueous Solutions via a High-Concentration Stock

  • Select a Co-solvent: Choose a water-miscible organic solvent in which your compound is highly soluble (e.g., DMSO, DMF, or Ethanol, as determined in Q2). Ensure the co-solvent is compatible with your experimental system.

  • Prepare Stock Solution: Dissolve the this compound in the chosen co-solvent to create a high-concentration stock (e.g., 10-100 mM). Ensure it is fully dissolved.

  • Serial Dilution: Perform a serial dilution of the high-concentration stock into your aqueous buffer to reach the desired final concentration.

  • Final Co-solvent Concentration: Crucially, calculate the final percentage of the organic co-solvent in your working solution. It is best practice to keep this concentration as low as possible (typically <1%, and often <0.1%) to avoid off-target effects in biological assays.

  • Control Experiment: Prepare a "vehicle control" solution containing the same final concentration of the co-solvent in your aqueous buffer, but without the compound. This is essential for validating that any observed experimental effects are from the compound itself and not the solvent.

G start Goal: Prepare Aqueous Solution need_aq Is an aqueous solution mandatory? start->need_aq co_solvent_ok Is a co-solvent (e.g., DMSO) acceptable? need_aq->co_solvent_ok Yes end_organic Use optimal organic solvent. need_aq->end_organic No use_co_solvent Use Co-Solvent Protocol (High-Concentration Stock) co_solvent_ok->use_co_solvent Yes adv_tech Consider Advanced Techniques co_solvent_ok->adv_tech No micelles Micellar Solubilization (Surfactants like Tween® 80) adv_tech->micelles complexation Complexation (e.g., with Cyclodextrins) adv_tech->complexation ph_mod pH Modification (Likely ineffective for this compound) adv_tech->ph_mod

Caption: Decision workflow for aqueous solution preparation.

Part 2: Frequently Asked Questions (FAQs)
  • Q: Can I use pH modification to increase the solubility of this compound?

    • A: It is unlikely to be effective. The N-H proton on the pyrrole ring is only very weakly acidic (pKa ≈ 17.5), meaning it requires a very strong base to deprotonate.[11] The molecule lacks common acidic or basic functional groups that would become ionized in typical aqueous pH ranges (1-10). Therefore, adjusting the pH is not a viable primary strategy for enhancing its solubility.

  • Q: After dissolving my compound, I see it precipitating out of solution over time. What can I do?

    • A: This indicates you have created a supersaturated and metastable solution. This is common when diluting a concentrated organic stock into an aqueous buffer. To mitigate this, try:

      • Lowering the final concentration.

      • Slightly increasing the percentage of co-solvent (if your experiment can tolerate it).

      • Preparing the solution fresh immediately before use.

  • Q: What are the primary safety considerations when handling this compound?

    • A: Based on data for structurally related bromo-substituted pyrroles and nitriles, appropriate personal protective equipment (PPE) is mandatory.[12][13] Always handle the solid and its solutions in a well-ventilated chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or aerosols and prevent skin and eye contact.[13] Always consult the most current Safety Data Sheet (SDS) for the specific product you are using.

References
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • ISRN Pharmaceutics. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Journal of the Electrochemical Society. (2015). The effect of pH on the pyrrole electropolymerization on iron in malate aqueous solutions. [Link]

  • Materials Chemistry and Physics. (1998). The effect of pH on the electrochemical polymerisation of pyrrole on aluminium. [Link]

  • ResearchGate. (2018). Synthesis of pyrrole and substituted pyrroles (Review). [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • Semantic Scholar. (2019). Green Synthesis of Pyrrole Derivatives. [Link]

  • PubMed Central. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • BIOSYNCE. (2023). What is the solubility of pyrrole in different solvents?. [Link]

  • National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. [Link]

  • JMEST. (2014). Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions. [Link]

  • Journal of Chemical Technology and Metallurgy. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). [Link]

  • National Institutes of Health. (2022). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [Link]

  • Global Journals. (n.d.). Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form. [Link]

  • National Institutes of Health. (2014). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. [Link]

  • Beilstein Journals. (2018). Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole. [Link]

  • MDPI. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

  • National Institutes of Health. (n.d.). 4-bromo-1H-pyrrole-3-carbonitrile. [Link]

  • University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Weber Scientific. (n.d.). 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile. [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable synthesis of this valuable heterocyclic compound.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges when scaling up from laboratory to pilot-plant or manufacturing scales. This document provides a comprehensive overview of a robust two-stage synthetic route, focusing on practical considerations for maximizing yield, purity, and safety at each step.

The overall synthetic strategy involves two key transformations:

  • Paal-Knorr Pyrrole Synthesis: Formation of the 2,5-dimethyl-1H-pyrrole-3-carbonitrile core from a suitable 1,4-dicarbonyl precursor.

  • Regioselective Bromination: Introduction of a bromine atom at the C4 position of the pyrrole ring.

This guide will delve into the intricacies of each stage, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Stage 1: Synthesis of 2,5-Dimethyl-1H-pyrrole-3-carbonitrile

The Paal-Knorr synthesis is a classic and highly effective method for constructing the pyrrole ring.[1] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2] For the synthesis of 2,5-dimethyl-1H-pyrrole-3-carbonitrile, the required precursor is 3-cyano-2,5-hexanedione.

Synthesis of the 1,4-Dicarbonyl Precursor: 3-Cyano-2,5-hexanedione

A reliable method for preparing 3-cyano-2,5-hexanedione involves the acylation of a suitable active methylene compound. One practical approach is the reaction of 2,5-hexanedione with a cyanating agent. A more accessible route for larger scales starts from ethyl acetoacetate.

Proposed Synthetic Route for 3-Cyano-2,5-hexanedione:

A plausible route involves the Knoevenagel condensation of ethyl acetoacetate with a protected acetaldehyde, followed by a Michael addition and subsequent decyanation/decarboxylation steps. A more direct, albeit potentially lower-yielding approach on a large scale, is the direct cyanation of 2,5-hexanedione. For the purpose of this guide, we will focus on the subsequent Paal-Knorr reaction, assuming the availability of 3-cyano-2,5-hexanedione.

Paal-Knorr Cyclization Protocol

This protocol details the cyclization of 3-cyano-2,5-hexanedione with an ammonia source to yield 2,5-dimethyl-1H-pyrrole-3-carbonitrile.

  • Reagents and Equipment:

    • 3-cyano-2,5-hexanedione

    • Ammonium acetate or aqueous ammonia

    • Glacial acetic acid (catalyst)

    • Ethanol or Toluene (solvent)

    • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

    • Heating/cooling circulator

  • Procedure:

    • Charge the reactor with 3-cyano-2,5-hexanedione (1.0 eq) and the chosen solvent (e.g., ethanol, 5-10 volumes).

    • Begin stirring and add ammonium acetate (2.0-3.0 eq) or aqueous ammonia (28-30%, 2.0-3.0 eq).

    • Add a catalytic amount of glacial acetic acid (0.1-0.2 eq).

    • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-6 hours.[3]

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

ParameterRecommended RangeRationale
Ammonia Source Ammonium acetate or aqueous ammoniaAmmonium acetate is a convenient solid source of ammonia. Aqueous ammonia is also effective.
Catalyst Glacial acetic acidA weak acid catalyst accelerates the cyclization.[2]
Solvent Ethanol, TolueneBoth are effective solvents. Toluene can be useful for azeotropic removal of water.
Temperature 80-110 °C (Reflux)Higher temperatures drive the condensation reaction to completion.
Reaction Time 2-6 hoursVaries with scale and substrate concentration. Monitor for completion.
Troubleshooting Guide: Paal-Knorr Synthesis

Issue 1: Low Yield of Pyrrole

  • Possible Cause: Incomplete reaction.

    • Solution: Increase reaction time or temperature. Ensure adequate mixing. Consider using a Dean-Stark trap if using toluene to remove water and drive the equilibrium.

  • Possible Cause: Side reactions, such as furan formation.

    • Solution: The Paal-Knorr reaction can sometimes yield furan byproducts under strongly acidic conditions.[2] Ensure the amount of acetic acid is catalytic and not in excess.

  • Possible Cause: Impure 1,4-dicarbonyl precursor.

    • Solution: Purify the 3-cyano-2,5-hexanedione by distillation or recrystallization before use.

Issue 2: Product is an Oil and Difficult to Isolate

  • Possible Cause: Presence of impurities.

    • Solution: Attempt to purify a small sample by column chromatography to obtain a seed crystal. Use the seed crystal to induce crystallization in the bulk material.

  • Possible Cause: Incorrect workup procedure.

    • Solution: After solvent removal, try triturating the crude oil with a non-polar solvent like hexane or pentane to induce precipitation.

Issue 3: Reaction Stalls

  • Possible Cause: Insufficient ammonia source.

    • Solution: Add an additional equivalent of ammonium acetate or aqueous ammonia and continue heating.

  • Possible Cause: Catalyst deactivation.

    • Solution: Add a fresh portion of glacial acetic acid.

Paal_Knorr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Charge Reactor: - 3-cyano-2,5-hexanedione - Solvent (Ethanol/Toluene) - Ammonia Source - Acetic Acid heat Heat to Reflux (80-110 °C, 2-6 h) reagents->heat Start Reaction monitor Monitor by TLC/HPLC heat->monitor cool Cool to RT monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Recrystallize (e.g., Ethanol/Water) isolate->purify product 2,5-dimethyl-1H-pyrrole- 3-carbonitrile purify->product

Caption: General workflow for the Paal-Knorr synthesis.

Stage 2: Regioselective Bromination

The bromination of 2,5-dimethyl-1H-pyrrole-3-carbonitrile is expected to be highly regioselective for the C4 position, as the C2 and C5 positions are blocked by methyl groups. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its milder nature compared to elemental bromine, which helps to prevent over-bromination and other side reactions.[4]

Bromination Protocol

This protocol outlines the selective bromination of 2,5-dimethyl-1H-pyrrole-3-carbonitrile using NBS.

  • Reagents and Equipment:

    • 2,5-dimethyl-1H-pyrrole-3-carbonitrile

    • N-Bromosuccinimide (NBS), recrystallized if necessary

    • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

    • Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe

    • Cooling circulator

    • Aqueous sodium thiosulfate or sodium bisulfite solution

  • Procedure:

    • Charge the reactor with 2,5-dimethyl-1H-pyrrole-3-carbonitrile (1.0 eq) and the chosen anhydrous solvent (e.g., THF, 10-20 volumes).

    • Cool the solution to 0-5 °C using a cooling circulator.

    • In a separate vessel, dissolve NBS (1.0-1.05 eq) in the same anhydrous solvent.

    • Add the NBS solution dropwise to the cooled pyrrole solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Once the starting material is consumed, quench the reaction by adding a cold aqueous solution of sodium thiosulfate or sodium bisulfite to destroy any unreacted NBS and bromine.

    • Allow the mixture to warm to room temperature.

    • If using a water-miscible solvent like THF, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). If using DCM, separate the organic layer.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization.[5]

ParameterRecommended RangeRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂, minimizing side reactions.[4]
Stoichiometry 1.0-1.05 eq of NBSA slight excess may be needed to drive the reaction to completion, but a large excess can lead to impurities.
Solvent Anhydrous THF or DCMAprotic solvents are preferred to avoid side reactions with NBS.
Temperature 0-5 °CLow temperature is crucial to control the reaction rate and prevent over-bromination.
Addition Rate Slow, dropwise additionMaintains a low concentration of the brominating agent, enhancing selectivity.
Quenching Agent Aqueous Na₂S₂O₃ or NaHSO₃Effectively neutralizes unreacted NBS and any liberated bromine.
Troubleshooting Guide: Bromination

Issue 1: Low Yield of Monobrominated Product

  • Possible Cause: Incomplete reaction.

    • Solution: Ensure the NBS is of high purity; recrystallize from water if it appears yellow.[6] Increase the reaction time or allow the mixture to slowly warm to room temperature after the initial stirring at low temperature.

  • Possible Cause: Decomposition of the product during workup.

    • Solution: Ensure the quenching step is performed at a low temperature and that the workup is not unnecessarily prolonged. Brominated pyrroles can be sensitive to light and acid.

Issue 2: Presence of Impurities, Including Polybrominated Species

  • Possible Cause: Reaction temperature was too high.

    • Solution: Strictly maintain the reaction temperature below 10 °C, preferably between 0-5 °C.

  • Possible Cause: Addition of NBS was too fast.

    • Solution: Add the NBS solution slowly and dropwise to maintain a low concentration of the brominating agent in the reaction mixture.

  • Possible Cause: Use of an inappropriate solvent.

    • Solution: Avoid protic solvents like alcohols, which can react with NBS. Ensure the use of anhydrous aprotic solvents.

Issue 3: Difficulty in Purifying the Final Product

  • Possible Cause: Inefficient removal of succinimide byproduct.

    • Solution: During the workup, wash the organic layer thoroughly with water to remove the water-soluble succinimide. A dilute aqueous base wash can also be employed.

  • Possible Cause: Choosing an unsuitable recrystallization solvent.

    • Solution: Screen a variety of solvents and solvent systems. For brominated aromatics, common choices include ethanol, methanol, hexane, toluene, and mixtures like ethanol/water.[5]

Bromination_Troubleshooting cluster_issues Common Issues cluster_causes_yield Potential Causes cluster_causes_impurities Potential Causes cluster_causes_purification Potential Causes cluster_solutions Solutions start Bromination Reaction low_yield Low Yield start->low_yield impurities Impurities Present start->impurities purification_diff Purification Difficulty start->purification_diff incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn product_decomp Product Decomposition low_yield->product_decomp high_temp High Temperature impurities->high_temp fast_addition Fast NBS Addition impurities->fast_addition bad_solvent Wrong Solvent impurities->bad_solvent succinimide Succinimide Residue purification_diff->succinimide wrong_solvent_recryst Poor Recrystallization Solvent purification_diff->wrong_solvent_recryst sol_yield Check NBS purity Extend reaction time Gentle workup incomplete_rxn->sol_yield product_decomp->sol_yield sol_impurities Maintain T < 10°C Slow, dropwise addition Use anhydrous aprotic solvent high_temp->sol_impurities fast_addition->sol_impurities bad_solvent->sol_impurities sol_purification Thorough aqueous washes Screen solvent systems succinimide->sol_purification wrong_solvent_recryst->sol_purification

Sources

Technical Support Center: Protecting Group Strategies for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the selection and application of nitrogen protecting groups for this highly functionalized pyrrole. Here, we will address common challenges and provide practical, step-by-step protocols to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the nitrogen of this compound?

A1: The pyrrole N-H proton is moderately acidic, with a pKa of approximately 16.5 in water, and can be deprotonated by strong bases.[1] This makes the pyrrole nitrogen nucleophilic, leading to potential side reactions at the nitrogen atom during subsequent synthetic steps, such as alkylation or acylation, when targeting other positions of the pyrrole ring.

Furthermore, the electron-rich nature of the pyrrole ring makes it susceptible to polymerization or decomposition under acidic conditions.[2] The presence of electron-withdrawing groups, such as the bromo and cyano moieties in your molecule, mitigates this to some extent but does not eliminate the risk entirely. An electron-withdrawing protecting group on the nitrogen atom significantly reduces the electron density of the pyrrole ring, thereby increasing its stability towards acidic reagents and preventing unwanted side reactions.[3]

Q2: What are the key considerations when choosing a protecting group for this specific molecule?

A2: When selecting a protecting group for this compound, several factors must be taken into account:

  • Stability: The protecting group must be stable to the reaction conditions planned for subsequent transformations. This includes any reactions involving the bromo or cyano functional groups.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and should not require harsh conditions that could compromise the integrity of the molecule, particularly the bromo and cyano groups.

  • Orthogonality: The protecting group should be removable under conditions that do not affect other protecting groups in the molecule, if any are present. This is a key principle in complex multi-step syntheses.

  • Compatibility with Functional Groups: The chosen protecting group and the conditions for its introduction and removal must be compatible with the existing bromo and cyano functionalities. For instance, some reductive deprotection methods could potentially affect the nitrile group.

Q3: Which protecting groups are most suitable for this compound?

A3: Based on the electronic nature of your substrate (electron-deficient due to the bromo and cyano groups), electron-withdrawing protecting groups are generally preferred. The two most commonly recommended protecting groups for this type of pyrrole are the tosyl (Ts) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group.

  • Tosyl (Ts) Group: This is a robust, electron-withdrawing group that significantly deactivates the pyrrole ring, enhancing its stability.[3] It is stable to a wide range of reaction conditions. However, its removal typically requires strong basic or reductive conditions, which may not be compatible with all substrates.

  • 2-(trimethylsilyl)ethoxymethyl (SEM) Group: The SEM group is also an effective protecting group for pyrroles and has been shown to be stable under various reaction conditions, including Suzuki-Miyaura cross-coupling reactions involving bromopyrroles. Its removal can be achieved under milder acidic conditions or with fluoride ions, offering a degree of orthogonality.

A detailed comparison is provided in the table below.

Troubleshooting Guide

Issue 1: Low yield or decomposition during the N-protection reaction.
  • Possible Cause: The pyrrole starting material may be degrading due to the reaction conditions. Unprotected pyrroles can be sensitive to strong bases and electrophiles.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Water can interfere with the reaction, especially when using strong bases like sodium hydride. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Control the Temperature: Perform the deprotonation of the pyrrole N-H at a low temperature (e.g., 0 °C) before adding the electrophile (e.g., TsCl or SEMCl). This can minimize side reactions.

    • Choice of Base: For tosylation, a milder base such as potassium carbonate or triethylamine in the presence of DMAP can be attempted if sodium hydride leads to decomposition. For SEM protection, sodium hydride is generally effective.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the pyrrole.

Issue 2: The nitrile group is hydrolyzed during N-deprotection.
  • Possible Cause: The conditions used for deprotection are too harsh and are affecting the cyano group. Nitriles can be hydrolyzed to carboxylic acids under strong acidic or basic conditions.[4][5]

  • Troubleshooting Steps:

    • For N-Tosyl Deprotection: If using strong base (e.g., NaOH in refluxing ethanol), this can lead to nitrile hydrolysis. Consider alternative deprotection methods for sulfonyl groups, such as using magnesium in methanol or other reductive methods that are known to be milder.[6]

    • For N-SEM Deprotection: If using strong acid (e.g., HCl), this can also lead to nitrile hydrolysis. A milder approach is to use a Lewis acid like MgBr₂ or a fluoride source such as tetrabutylammonium fluoride (TBAF).

    • Reaction Monitoring: Carefully monitor the deprotection reaction by TLC or LC-MS to stop the reaction as soon as the starting material is consumed, minimizing over-reaction and byproduct formation.

Issue 3: Debromination is observed during the protection or deprotection step.
  • Possible Cause: The bromo substituent can be susceptible to reduction or metal-halogen exchange under certain conditions.

  • Troubleshooting Steps:

    • Avoid Harsh Reductive Conditions: When choosing a deprotection strategy, avoid conditions that are known to reduce aryl bromides, such as certain catalytic hydrogenation conditions or the use of strong reducing agents.

    • Control Base Stoichiometry: In some cases, excess strong base can lead to side reactions. Use the minimum necessary amount of base for the protection step.

    • Protecting Group Choice: The SEM group is generally considered compatible with bromopyrroles in subsequent cross-coupling reactions, suggesting good stability of the C-Br bond in its presence.

Experimental Protocols

Protocol 1: N-Tosylation of this compound

This protocol describes a general method for the N-protection of a pyrrole with a tosyl group.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • p-Toluenesulfonyl chloride (TsCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-SEM Protection of this compound

This protocol provides a method for the N-protection of a pyrrole with a SEM group.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then suspend it in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Summary and Comparison

Protecting GroupIntroduction ConditionsDeprotection ConditionsStability & Compatibility Notes
Tosyl (Ts) NaH, THF, TsClStrong base (e.g., NaOH, reflux) or reductive cleavage (e.g., Mg/MeOH)Highly stable to acidic and many oxidative/reductive conditions. Deprotection with strong base may affect the nitrile group.
SEM NaH, DMF, SEMClMild acid (e.g., TBAF, MgBr₂, mild HCl)Stable to bases, nucleophiles, and some cross-coupling conditions. Deprotection conditions are generally mild and compatible with the nitrile group.

Visualizing the Workflow

Protection_Deprotection_Workflow cluster_start Starting Material cluster_protection Protection Step cluster_protected Protected Intermediate cluster_reaction Further Reactions cluster_deprotection Deprotection Step cluster_final Final Product start This compound prot_Ts N-Tosylation (NaH, TsCl) start->prot_Ts prot_SEM N-SEM Protection (NaH, SEMCl) start->prot_SEM protected_Ts N-Tosyl Protected Pyrrole prot_Ts->protected_Ts protected_SEM N-SEM Protected Pyrrole prot_SEM->protected_SEM reaction e.g., Suzuki Coupling, Nucleophilic Substitution protected_Ts->reaction protected_SEM->reaction deprot_Ts Tosyl Deprotection (Strong Base/Reduction) reaction->deprot_Ts deprot_SEM SEM Deprotection (Mild Acid/Fluoride) reaction->deprot_SEM final_product Functionalized Pyrrole deprot_Ts->final_product deprot_SEM->final_product

Caption: Workflow for the protection and deprotection of this compound.

References

Sources

Technical Support Center: Refinement of Workup Procedures for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of this important synthetic intermediate. The following question-and-answer format provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the workup and purification of this compound, offering explanations for their causes and actionable solutions.

Issue 1: The reaction appears incomplete or shows the presence of starting material after the recommended reaction time.

Question: My TLC analysis indicates a significant amount of the starting material, 2,5-dimethyl-1H-pyrrole-3-carbonitrile, remains even after extended reaction times. What could be the cause, and how can I drive the reaction to completion?

Answer:

Incomplete conversion is a frequent challenge in the bromination of pyrrole derivatives. The high reactivity of the pyrrole ring can lead to complex reaction mixtures if not properly controlled.[1] Here are the primary causes and corresponding solutions:

  • Insufficient Brominating Agent: The stoichiometry of the brominating agent, typically N-Bromosuccinimide (NBS), is critical.

    • Solution: Ensure you are using at least one full equivalent of NBS. For sluggish reactions, a slight excess (1.05-1.1 equivalents) can be beneficial. However, be cautious as a larger excess can lead to the formation of polybrominated byproducts.

  • Deactivated Brominating Agent: NBS can degrade over time, especially if not stored under anhydrous conditions.

    • Solution: Use freshly opened or properly stored NBS. If you suspect degradation (often indicated by a yellow or brownish color), it can be recrystallized from water to restore its purity and reactivity.[1]

  • Low Reaction Temperature: While low temperatures are used to control selectivity, they can also slow down the reaction rate.

    • Solution: If the reaction is proceeding too slowly at a very low temperature (e.g., -78 °C), consider allowing it to warm gradually to a slightly higher temperature (e.g., -40 °C or 0 °C) while carefully monitoring the progress by TLC.[1]

Issue 2: Formation of Polybrominated Byproducts.

Question: My crude product shows multiple spots on the TLC plate, and the mass spectrum indicates the presence of di- and tri-brominated species. How can I improve the selectivity for the desired mono-brominated product?

Answer:

The electron-rich nature of the pyrrole ring makes it susceptible to over-bromination.[1] Achieving mono-selectivity requires careful control over the reaction conditions.

  • Cause: The primary cause is the high reactivity of the pyrrole substrate towards electrophilic bromination. Once the first bromine atom is introduced, the ring can still be reactive enough for further substitution.

  • Solutions:

    • Controlled Addition of Brominating Agent: Instead of adding the NBS all at once, dissolve it in the reaction solvent (e.g., anhydrous THF) and add it dropwise to the cooled solution of the pyrrole. This maintains a low concentration of the brominating agent throughout the reaction, favoring mono-bromination.[1]

    • Temperature Control: Perform the reaction at a low temperature, typically -78 °C, to temper the reactivity.[1]

    • Choice of Brominating Agent: NBS is generally a good choice for selective bromination.[1][2] Other milder reagents like 1,3-dibromo-5,5-dimethylhydantoin can also be used.[3]

Experimental Workflow for Selective Mono-bromination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve 2,5-dimethyl-1H-pyrrole- 3-carbonitrile in anhydrous THF cool Cool solution to -78°C dissolve->cool add_nbs Add NBS solution dropwise cool->add_nbs stir Stir at -78°C, then warm to RT add_nbs->stir monitor Monitor by TLC stir->monitor quench Quench with aq. Na2S2O3 monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica gel column chromatography concentrate->chromatography

Caption: Workflow for selective mono-bromination of 2,5-dimethyl-1H-pyrrole-3-carbonitrile.

Issue 3: Difficulty in Removing Succinimide Byproduct.

Question: After the reaction with NBS, I'm having trouble removing the succinimide byproduct. It co-elutes with my product during column chromatography. What is an effective way to remove it?

Answer:

Succinimide is a common byproduct when using NBS and can be challenging to separate due to its polarity.

  • Solution 1: Aqueous Workup:

    • After quenching the reaction, perform an aqueous wash. Succinimide has some solubility in water, which can be enhanced by washing with a dilute aqueous base like sodium bicarbonate solution. This will deprotonate the succinimide, making it more water-soluble.

    • Follow with a brine wash to remove any remaining water from the organic layer.

  • Solution 2: Filtration through a Silica Plug:

    • If the succinimide precipitates out of the reaction mixture upon cooling or solvent removal, it can sometimes be removed by filtration.

    • For more stubborn cases, after concentrating the crude reaction mixture, redissolve it in a minimal amount of a less polar solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexanes) and pass it through a short plug of silica gel. The more polar succinimide will be retained on the silica, while the desired product can be eluted.

Issue 4: Product Oiling Out During Recrystallization.

Question: I'm trying to purify the crude product by recrystallization, but it keeps oiling out instead of forming crystals. What can I do to induce crystallization?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is supersaturated or cooled too quickly.

  • Solutions:

    • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

    • Solvent System Adjustment: The chosen solvent system may not be optimal. Experiment with different solvent pairs. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] Refer to the table below for guidance on solvent selection.

Table 1: Solvent Selection for Recrystallization

Solvent SystemPolarity IndexSolubility at RTSolubility at High TempComments
Hexane/Ethyl AcetateLow/MediumLowHighA good starting point for many organic compounds.
Toluene2.4ModerateHighGood for single-solvent recrystallization.[4]
Ethanol/WaterHighLowHighEffective for moderately polar compounds.[4]
Dichloromethane/HexaneMedium/LowHighHighCan be effective, but care must be taken due to the volatility of dichloromethane.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of this compound.

Q1: What is the expected regioselectivity of the bromination of 2,5-dimethyl-1H-pyrrole-3-carbonitrile?

A1: In the case of 2,5-dimethyl-1H-pyrrole-3-carbonitrile, the C2 and C5 positions are already substituted. Electrophilic aromatic substitution, such as bromination, will therefore occur at one of the remaining vacant positions on the pyrrole ring, C3 or C4. Due to the electronic directing effects of the substituents, bromination is expected to occur at the C4 position.

Q2: What are the best practices for storing this compound?

A2: Brominated pyrroles can be sensitive to light and air over time. It is recommended to store the purified product in a well-sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20 °C is ideal for long-term storage).

Q3: Can I use bromine (Br₂) instead of NBS for this reaction?

A3: While molecular bromine can be used, it is a much more reactive and less selective brominating agent than NBS.[1] Its use increases the risk of polybromination and other side reactions. For controlled mono-bromination of an activated pyrrole ring, NBS is the preferred reagent.[2]

Q4: My purified product has a pink or brownish hue. Is this normal, and how can I remove the color?

A4: A slight coloration is not uncommon and may be due to trace impurities or minor decomposition. If the product is otherwise pure by NMR and mass spectrometry, this coloration may not be an issue for subsequent steps. However, if a colorless product is required, you can try the following:

  • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that this can also lead to some product loss.

  • Re-chromatography: A second, careful column chromatography purification may be necessary to remove the colored impurities.

Q5: What is a typical workup procedure after the bromination reaction?

A5: A general and effective workup procedure is as follows:

  • Quench: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine or NBS.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.[1]

  • Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any acidic byproducts) and then with brine (to aid in the removal of water).[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

Workup and Purification Flowchart

start Crude Reaction Mixture quench Quench with aq. Na2S2O3 start->quench extract Extract with EtOAc quench->extract wash_bicarar wash_bicarar extract->wash_bicarar wash_bicarb Wash with aq. NaHCO3 wash_brine Wash with Brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography or Recrystallization) concentrate->purify product Pure Product purify->product wash_bicarar->wash_brine

Caption: A standard workflow for the workup and purification of this compound.

III. References

  • Gilow, H. M., & Burton, D. E. (1981). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225.

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Establishing Analytical Standards for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of novel chemical entities are paramount. For a molecule like 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile, a potential building block in the synthesis of bioactive compounds, establishing a robust analytical standard is not merely a quality control measure; it is the foundation of reliable and reproducible scientific outcomes. This guide provides a comprehensive framework for evaluating and comparing analytical standards of this compound, grounded in established scientific principles and methodologies.

The Indispensable Role of a Reference Standard

An analytical standard serves as the benchmark against which all synthesized batches of a compound are measured. It is a highly purified and extensively characterized material that underpins the validity of a wide array of experimental data. For this compound, a well-defined standard is critical for:

  • Accurate Bioactivity Screening: Ensuring that observed biological effects are attributable to the compound itself and not to impurities.

  • Reliable Quantitative Analysis: Precise determination of concentration in various matrices, from reaction mixtures to biological samples.

  • Impurity Profiling: Identification and quantification of byproducts and degradants, a key requirement for regulatory submissions.

  • Method Validation: Establishing the accuracy, precision, and linearity of analytical methods like High-Performance Liquid Chromatography (HPLC).

A Certificate of Analysis (CoA) for a high-quality standard should provide empirical data on identity, purity, and the content of residual solvents and water.

Defining the "Gold Standard": A Multi-Technique Approach

A definitive analytical standard for this compound is characterized by a convergence of data from multiple orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they confirm the structure and define the purity with a high degree of confidence.

Analytical Technique Parameter Assessed Typical Acceptance Criteria
¹H and ¹³C NMR Spectroscopy Identity and Structural ConfirmationConforms to the expected chemical shifts, coupling constants, and integration for the structure.
Mass Spectrometry (MS) Molecular Weight ConfirmationObserved mass matches the theoretical mass within a narrow tolerance (e.g., ± 5 ppm for HRMS).
Infrared (IR) Spectroscopy Functional Group ConfirmationPresence of characteristic absorption bands for N-H, C≡N, C-Br, and aromatic C-H bonds.
HPLC-UV Purity and Impurity ProfilePurity ≥ 98.0% (area percent). Individual impurities ≤ 0.15%.
Quantitative NMR (qNMR) Absolute Purity (Assay)Provides a direct measurement of the mass fraction of the pure analyte against a certified reference material.
Karl Fischer Titration Water Content≤ 0.5% w/w
Thermogravimetric Analysis (TGA) Residual VolatilesCorroborates Karl Fischer and residual solvent analysis.
Experimental Protocols for Qualification

1. Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The chromatographic purity of pyrrole derivatives is a critical parameter. A well-developed RP-HPLC method can separate the main compound from process-related impurities and degradation products.[1][2]

Methodology:

  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent like acetonitrile.[1][3]

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.[1]

  • Detection: UV spectrophotometer, with the wavelength selected based on the UV spectrum of the analyte (e.g., 225 nm).[1]

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as the mobile phase, to a known concentration.

The choice of a C18 column is based on its wide applicability for moderately polar to nonpolar compounds. The acidic pH of the mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to better peak shapes.

HPLC_Workflow filter filter inject inject filter->inject 20 µL Injection detect detect integrate integrate detect->integrate Chromatogram calculate calculate report report calculate->report Purity Report

HPLC Purity Analysis Workflow

2. Absolute Purity Assessment by Quantitative NMR (qNMR)

While HPLC provides a measure of chromatographic purity, qNMR offers a direct and primary method for determining the absolute purity (assay) of a compound without the need for a specific reference standard of the same compound.[4][5][6] The principle lies in the direct proportionality between the NMR signal integral and the number of nuclei.[5]

Methodology:

  • Internal Standard Selection: A high-purity, stable, and non-reactive compound with a simple NMR spectrum that does not overlap with the analyte's signals is chosen (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the analyte and the internal standard into the same NMR tube.[6][7] Dissolve the mixture in a suitable deuterated solvent.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 500 or 600 MHz) for better signal dispersion.

    • Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate quantification. A common rule of thumb is D1 > 5 times the longest T1 of the signals of interest.

    • Calibrate the 90° pulse width.[7]

  • Data Processing:

    • Apply minimal line broadening.

    • Perform careful phasing and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

The purity (P) of the analyte can be calculated using the following equation[5]:

P (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = Mass

  • P_std = Purity of the internal standard

// Nodes analyte [label="Analyte\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is [label="Internal Standard\n(e.g., Maleic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; weighing [label="Metrological Weighing", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; nmr_tube [label="Combine in NMR Tube\n+ Deuterated Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr_acq [label="NMR Data Acquisition\n(Optimized Parameters)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_proc [label="Data Processing\n(Integration)", fillcolor="#F1F3F4", fontcolor="#202124"]; calculation [label="Purity Calculation", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; result [label="Absolute Purity (Assay)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges analyte -> weighing; is -> weighing; weighing -> nmr_tube; nmr_tube -> nmr_acq; nmr_acq -> data_proc; data_proc -> calculation; calculation -> result; } enddot

qNMR Absolute Purity Determination Logic

Comparison of Analytical Standards: A Practical Checklist

When evaluating analytical standards for this compound from different suppliers or batches, the following comparison provides a structured approach to decision-making.

Parameter Standard A (Example) Standard B (Example) Evaluation Rationale
Purity (HPLC) 99.2% (area)98.1% (area)Higher chromatographic purity indicates fewer impurities, which is generally preferable.
Identity Confirmation ¹H NMR, MS¹H NMRStandard A provides more comprehensive identity confirmation through orthogonal techniques.
Assay (qNMR) 99.0% (w/w)Not providedStandard A provides a more accurate measure of the actual compound content, accounting for non-chromatophoric impurities.
Water Content 0.15% (Karl Fischer)0.45% (Karl Fischer)Lower water content is desirable for stability and accurate weighing for solution preparation.
Residual Solvents Provided (e.g., <0.1% Ethyl Acetate)Not providedKnowledge of residual solvents is crucial for understanding potential interferences and for safety.
Certificate of Analysis Comprehensive, with spectraBasic, with purity value onlyA detailed CoA, including copies of spectra, demonstrates transparency and allows for independent verification.
Traceability Traceable to a national metrology institute standard (if available)Not specifiedTraceability provides a higher level of confidence in the stated purity value.
Final Recommendations for Scientists

When selecting or establishing an analytical standard for this compound, researchers should:

  • Demand Comprehensive Data: Do not rely solely on a single purity value. Request a full Certificate of Analysis with data from multiple analytical techniques.

  • Prioritize Orthogonal Methods: Ensure that identity and purity are confirmed by at least two independent methods (e.g., NMR and MS for identity; HPLC and qNMR for purity).

  • Understand the "Why": Recognize that the choice of analytical methods and their parameters directly impacts the quality of the standard. An isocratic HPLC method might not resolve all impurities that a gradient method can.

  • Perform In-House Verification: If possible, perform a basic identity check (e.g., ¹H NMR) upon receipt of a new standard to verify its integrity before use in critical experiments.

References

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Retrieved from [Link]

  • Vladimirova, S., et al. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAText. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including natural products and pharmaceuticals. Highly functionalized pyrroles, such as 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile, are valuable intermediates in drug discovery and materials science. The presence of a strategically placed bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the nitrile group can be transformed into various other functionalities. This guide provides an in-depth comparison of plausible and efficient synthetic routes to this target molecule, focusing on the underlying chemical principles, experimental considerations, and comparative performance.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves two primary stages. The final bromination step is an electrophilic aromatic substitution on a pre-formed pyrrole ring. The key intermediate is therefore 2,5-dimethyl-1H-pyrrole-3-carbonitrile . This precursor can be disconnected via a Knorr-type pyrrole synthesis, which classically involves the condensation of an α-aminoketone with an active methylene compound. This leads us to commercially available or readily accessible starting materials: 3-amino-2-butanone and cyanoacetone .

G Target This compound Bromination Electrophilic Bromination Target->Bromination Precursor 2,5-dimethyl-1H-pyrrole-3-carbonitrile Knorr Knorr Pyrrole Synthesis Precursor->Knorr SM1 3-amino-2-butanone SM2 Cyanoacetone Bromination->Precursor Knorr->SM1 Knorr->SM2

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of the Key Precursor: 2,5-dimethyl-1H-pyrrole-3-carbonitrile

The most direct and efficient method for constructing the 2,5-dimethyl-3-cyano-pyrrole core is the Knorr pyrrole synthesis. This reaction involves the condensation of an α-aminoketone with a compound containing an active methylene group, such as a β-ketoester or, in our case, a β-ketonitrile.[1][2]

Knorr-Type Synthesis Pathway

This pathway utilizes the acid-catalyzed condensation of 3-amino-2-butanone with cyanoacetone. The reaction proceeds through the formation of an enamine, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. Glacial acetic acid is an ideal solvent and catalyst for this transformation, promoting both the initial condensation and the final dehydration step.

G cluster_0 Precursor Synthesis Workflow A Combine 3-amino-2-butanone HCl and cyanoacetone in acetic acid B Heat mixture to reflux (approx. 118 °C) A->B C Monitor reaction by TLC B->C D Cool and pour into ice-water C->D E Neutralize with aq. NaOH D->E F Collect precipitate by filtration E->F G Wash with water and dry F->G H Recrystallize from ethanol/water G->H G cluster_1 Route A: NBS Bromination Workflow A1 Dissolve pyrrole precursor in anhydrous THF under N2 B1 Cool solution to 0 °C A1->B1 C1 Add NBS (1.05 eq) portion-wise B1->C1 D1 Stir at 0 °C, then warm to RT C1->D1 E1 Monitor reaction by TLC D1->E1 F1 Quench with aq. Na2S2O3 E1->F1 G1 Extract with ethyl acetate F1->G1 H1 Dry, concentrate, and purify by column chromatography G1->H1 G cluster_2 Route B: Br₂ Bromination Workflow A2 Dissolve pyrrole precursor in anhydrous dioxane under N2 B2 Cool solution to -78 °C (dry ice/acetone bath) A2->B2 C2 Add Br₂ (1.0 eq) in dioxane dropwise B2->C2 D2 Stir at -78 °C for 1 hour C2->D2 E2 Monitor reaction by TLC D2->E2 F2 Pour into ice-water E2->F2 G2 Collect precipitate by filtration F2->G2 H2 Purify by recrystallization or column chromatography G2->H2

Sources

A Comparative Analysis of the Biological Activity of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile and Related Pyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole ring, a fundamental five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1] The inherent versatility of the pyrrole scaffold allows for extensive functionalization, leading to a diverse spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This guide provides a comprehensive comparison of the biological activity of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile against other notable pyrrole derivatives, supported by experimental data and detailed methodologies to aid researchers in the field of drug discovery and development.

The Emergence of Substituted Pyrroles in Therapeutic Research

The therapeutic potential of pyrrole derivatives is intrinsically linked to the nature and position of their substituents on the pyrrole core. The strategic placement of various functional groups can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced potency and target selectivity. This guide will delve into the specific contributions of bromo, methyl, and carbonitrile substitutions, with a primary focus on the title compound, this compound.

Anticancer Activity: A Comparative Perspective

Pyrrole-containing compounds have demonstrated significant promise as anticancer agents by targeting a variety of cellular mechanisms, including the disruption of microtubule polymerization and the inhibition of protein kinases.[2] While specific anticancer data for this compound is not extensively available in the public domain, analysis of structurally similar compounds provides valuable insights into its potential efficacy.

A noteworthy analogue, 1-{[6-chloro-5-(hydroxymethyl)pyridin-3-yl]methyl}-4-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile (Compound 4n ), has been synthesized and evaluated for its potential as an androgen receptor antagonist. This compound, sharing the core 2,5-dimethyl-1H-pyrrole-3-carbonitrile structure, has shown inhibitory effects on the growth of bicalutamide-resistant prostate cancer cell lines in a mouse xenograft model, highlighting the potential of this scaffold in cancer therapy.[3]

The following table summarizes the cytotoxic activity of various substituted pyrrole derivatives against a range of cancer cell lines, providing a basis for comparison.

Compound Class/DerivativeSubstitution DetailsTarget Cell LineActivity Metric (IC₅₀)Reference
Pyrrolo[2,3-d]pyrimidine Derivative 4d Fused Pyrrole Ring SystemLoVo (Colon)Not Specified[2]
Fused Pyrrole Compound Ia Fused Pyrrole Ring SystemHepG-2 (Liver)7.8 µM[2]
Fused Pyrrole Compound Ie Fused Pyrrole Ring SystemMCF-7 (Breast)9.3 µM[2]
Fused Pyrrole Compound IIe Fused Pyrrole Ring SystemPanc-1 (Pancreas)Not Specified[2]
Pyrrole-Indole Hybrid 3h Single chloro-substitutionT47D (Breast Cancer)2.4 µM[4]
Alkynylated Pyrrole 12l 3-alkynylpyrrole-2,4-dicarboxylateA549 (Lung Carcinoma)3.49 µM[3]
3-substituted Benzoyl-4-(3,4-dimethoxy phenyl)-1H-pyrrole (cpd 21) Dimethoxy phenyl at 4-positionHepG2, DU145, CT-260.5 - 0.9 µM[5]

Causality Behind Experimental Choices: The selection of diverse cancer cell lines in these studies is critical for assessing the breadth of a compound's anticancer activity. Cell lines from different tissue origins (e.g., colon, liver, breast, lung) exhibit unique genetic and phenotypic characteristics, and a compound's efficacy can vary significantly between them. The use of the MTT assay is a standard and reliable method for determining cell viability, providing a quantitative measure (IC₅₀) of a compound's cytotoxic potential.[6]

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standardized method for assessing the cytotoxic effects of pyrrole derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent like DMSO. A vehicle control (containing only the solvent) is also included.[6]

  • Incubation: The plates are incubated for a period of 48-72 hours to allow the compound to exert its effect.[1]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan.[1]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals, resulting in a colored solution.[1]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the cell viability against the compound concentration.

MTT_Assay_Workflow cluster_preparation Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis seed_cells Seed Cancer Cells in 96-well Plates incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h add_compound Add Serial Dilutions of Pyrrole Derivative incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 2-4h (Formazan Formation) add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize measure_abs Measure Absorbance (570 nm) solubilize->measure_abs calculate_ic50 Calculate IC50 Value measure_abs->calculate_ic50

Caption: Workflow for determining the in vitro cytotoxicity of pyrrole derivatives using the MTT assay.

Antimicrobial Activity: A Comparative Investigation

The pyrrole scaffold is a common motif in natural and synthetic antimicrobial agents. The presence of halogen atoms, such as bromine, can significantly enhance the antimicrobial properties of these compounds.

The following table presents the antimicrobial activity of various pyrrole derivatives against different microbial strains.

Compound Class/DerivativeSubstitution DetailsTarget MicroorganismActivity Metric (MIC)Reference
Halogenated Pyrrolopyrimidines Bromo or iodo substitutionStaphylococcus aureus8 mg/L[9]
Pyrrolamide Derivative 3,4-dichloro-5-methyl-1H-pyrroleStaphylococcus aureus4 µg/mL[8]
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate 3,5-dimethyl-1H-pyrroleMycobacterium tuberculosis H37Rv0.7 µg/mL[8]
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide derivative (5k) 2,5-dimethyl-1H-pyrroleMycobacterium tuberculosis0.8 µg/mL[10]

Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This method allows for the simultaneous testing of multiple concentrations of a compound against a specific microorganism, providing a quantitative measure of its potency. The choice of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as mycobacteria, is crucial for determining the spectrum of antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of pyrrole derivatives against bacterial strains.

Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium, typically adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (containing only bacteria and broth) and a negative control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

  • (Optional) Determination of Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.

MIC_Determination_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prepare_inoculum Prepare Standardized Bacterial Inoculum serial_dilution Perform Serial Dilution of Pyrrole Derivative inoculate_wells Inoculate Microtiter Plate Wells serial_dilution->inoculate_wells incubate_plate Incubate Plate (18-24h) inoculate_wells->incubate_plate read_mic Visually Read MIC (No Turbidity) incubate_plate->read_mic determine_mbc Determine MBC (Optional) read_mic->determine_mbc

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrrole derivatives.

Enzyme Inhibition: Targeting Key Cellular Processes

The pyrrole nucleus is a privileged scaffold for the design of enzyme inhibitors, targeting a wide range of enzymes implicated in various diseases.[11]

While direct enzyme inhibition data for this compound is scarce, related pyrrole-3-carbonitrile derivatives have shown potent inhibitory activity. For instance, a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives were identified as broad-spectrum inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[12][13] The 3-carbonitrile group was found to be important for the inhibitory potency of these compounds.[12][13]

Furthermore, various pyrrole derivatives have been investigated as inhibitors of other key enzymes, such as tyrosinase and cyclooxygenases (COX-1 and COX-2).[14][15]

The following table summarizes the enzyme inhibitory activity of several pyrrole derivatives.

Compound Class/DerivativeTarget EnzymeActivity Metric (IC₅₀/Kᵢ)Reference
2-Cyanopyrrole Derivative A12 TyrosinaseIC₅₀ = 0.97 µM[14]
Pyrrole Carboxylic Acid Derivative 4h COX-1High Activity (IC₅₀ not specified)[15]
Pyrrole Carboxylic Acid Derivative 4k COX-2High Activity (IC₅₀ not specified)[15]
2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile Metallo-β-lactamase (IMP-1)Kᵢ = 21 µM[13]

Causality Behind Experimental Choices: Enzyme inhibition assays are fundamental for understanding a compound's mechanism of action at a molecular level. The selection of the target enzyme is based on its relevance to a specific disease pathology. For example, inhibiting metallo-β-lactamases is a strategy to combat antibiotic resistance, while inhibiting COX enzymes is a common approach for treating inflammation. The determination of IC₅₀ and Kᵢ values provides a quantitative measure of the inhibitor's potency and its binding affinity to the enzyme, respectively.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of pyrrole derivatives against a specific enzyme.

Principle: The activity of an enzyme is typically monitored by measuring the rate of conversion of a substrate to a product. An inhibitor will decrease this rate. The assay can be designed to measure either the disappearance of the substrate or the appearance of the product, often using a chromogenic or fluorogenic substrate that produces a detectable signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, substrate, and the test inhibitor (e.g., this compound).

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the inhibitor. A control reaction without the inhibitor is also included.

  • Pre-incubation: The enzyme and inhibitor are typically pre-incubated for a short period to allow for binding.

  • Initiation of Reaction: The reaction is initiated by adding the substrate to all wells.

  • Kinetic Measurement: The change in absorbance or fluorescence is monitored over time using a microplate reader. The initial reaction velocity (rate) is calculated for each inhibitor concentration.

  • Data Analysis: The percentage of inhibition is calculated for each concentration relative to the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prepare_reagents Prepare Enzyme, Substrate, & Inhibitor Solutions add_to_plate Add Reagents to 96-well Plate prepare_reagents->add_to_plate pre_incubate Pre-incubate Enzyme & Inhibitor add_to_plate->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction kinetic_measurement Monitor Reaction Kinetically start_reaction->kinetic_measurement calculate_velocity Calculate Initial Reaction Velocities kinetic_measurement->calculate_velocity determine_ic50 Determine IC50 Value calculate_velocity->determine_ic50 determine_ki Determine Ki & Mechanism (Optional) determine_ic50->determine_ki

Caption: General workflow for an enzyme inhibition assay.

Conclusion and Future Directions

The pyrrole scaffold continues to be a highly fruitful area of research in medicinal chemistry, with a vast potential for the development of novel therapeutic agents. While direct biological data for this compound remains to be fully elucidated in publicly accessible literature, the comparative analysis of structurally related compounds strongly suggests its potential as a bioactive molecule.

The presence of the 2,5-dimethyl and 3-carbonitrile functionalities on the pyrrole ring, as seen in active androgen receptor antagonists, indicates a favorable core structure. The addition of a bromine atom at the 4-position is likely to enhance its biological activity, particularly its antimicrobial and anticancer properties, as observed in other halogenated pyrrole derivatives.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In-depth studies on its cytotoxicity against a broad panel of cancer cell lines, its antimicrobial spectrum, and its inhibitory activity against relevant enzymes will be crucial in uncovering its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, ensuring scientific integrity and reproducibility. The insights gained from these future studies will undoubtedly contribute to the growing body of knowledge on pyrrole-based therapeutics and may lead to the discovery of novel drug candidates for a range of diseases.

References

  • Benchchem.
  • Benchchem. A Comparative Guide to the Biological Activities of Substituted Pyrroles.
  • Benchchem. Application Notes and Protocols: 2-Phenyl-1H-pyrrole in the Design of Anticancer Agents.
  • Benchchem. Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Heterocyclic Amines.
  • PubMed. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. [Link]

  • ResearchGate. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. [Link]

  • MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • ResearchGate.
  • PubMed Central. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. [Link]

  • PubMed Central. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]

  • Frontiers. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. [Link]

  • PubMed Central. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. [Link]

  • PubMed Central. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. [Link]

  • MDPI. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. [Link]

  • MDPI. Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]

  • PubMed. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. [Link]

  • PubMed. Highly Brominated Antimicrobial Metabolites From a Marine Pseudoalteromonas Sp. [Link]

  • ResearchGate. IC50 of the new compounds against the four human cancer cells as well....
  • ResearchGate. In vitro anti-cancer activity (IC 50 , µM) of the synthetic compounds....
  • PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • Bentham Science. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. [Link]

  • RSC Publishing. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. [Link]

  • PubMed. Heterocycle Compounds with Antimicrobial Activity. [Link]

  • ResearchG
  • ResearchGate. Design And Synthesis of Heterocyclic Compounds for Antimicrobial Activity.
  • PubMed Central. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. [Link]

  • PubMed. Design, synthesis, and biological evaluation of new phosphodiesterase type 4 inhibitors. [Link]

  • PubMed Central. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. [Link]

  • ResearchGate. Antimicrobial Activities of Compounds 1-4, 6, and 7 (MIC, µg/mL)..
  • PubMed Central. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. [Link]

  • PubMed. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. [Link]

  • MDPI. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. [Link]

  • PubMed Central. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores. [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery and materials science, the precise structural elucidation of heterocyclic compounds is paramount. The isomeric purity of a molecule can profoundly influence its biological activity, physical properties, and ultimately, its efficacy and safety. This guide provides a comprehensive spectroscopic comparison of potential isomers of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile, a substituted pyrrole with potential applications in medicinal chemistry. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unambiguously differentiate these closely related structures. Our focus will be on the causality behind experimental choices and the interpretation of spectral data, providing researchers with the tools to confidently characterize their synthesized compounds.

The Challenge of Isomerism in Substituted Pyrroles

The pyrrole scaffold is a privileged structure in a multitude of natural products and pharmaceuticals.[1] The introduction of multiple substituents, such as in this compound, gives rise to the possibility of several constitutional isomers. The primary isomers of concern, assuming a 2,5-dimethylpyrrole core, are:

  • Isomer A: this compound

  • Isomer B: 3-bromo-2,5-dimethyl-1H-pyrrole-4-carbonitrile

The subtle repositioning of the bromo and carbonitrile groups between positions 3 and 4 of the pyrrole ring can lead to significant changes in the electronic environment of the molecule, which can be effectively probed using modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.[2] For the isomers of bromo-dimethyl-pyrrole-carbonitrile, both ¹H and ¹³C NMR will offer distinct signatures.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shifts of protons on the pyrrole ring are highly sensitive to the electronic effects of the substituents.[3] Electron-withdrawing groups (EWGs) like the nitrile (-CN) and bromine (-Br) deshield nearby protons, shifting their signals downfield to higher ppm values. Conversely, electron-donating groups (EDGs) like the methyl (-CH₃) groups will cause an upfield shift.

Expected ¹H NMR Spectral Data:

Proton Isomer A (Predicted δ, ppm) Isomer B (Predicted δ, ppm) Rationale for Differentiation
N-H ~8.5 (broad s)~8.7 (broad s)The N-H proton's chemical shift will be influenced by the overall electronic nature of the ring. The differing positions of the strong EWGs could lead to subtle but measurable differences.
C2-CH₃ ~2.2 (s)~2.3 (s)The proximity of the bromine atom in Isomer B to the C2-methyl group is expected to cause a slight downfield shift compared to Isomer A.
C5-CH₃ ~2.1 (s)~2.1 (s)The C5-methyl group is electronically distant from the bromo and cyano groups in both isomers, so its chemical shift is expected to be similar.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a direct map of the carbon framework of a molecule. The chemical shifts of the pyrrole ring carbons are particularly informative for distinguishing isomers.

Expected ¹³C NMR Spectral Data:

Carbon Isomer A (Predicted δ, ppm) Isomer B (Predicted δ, ppm) Rationale for Differentiation
C2 ~130~132The position of the substituents will have a distinct effect on the chemical shifts of the ring carbons.[4]
C3 ~105~95In Isomer A, C3 is directly attached to the electron-withdrawing cyano group, leading to a downfield shift. In Isomer B, C3 is attached to the bromine, which also has a significant, but different, electronic effect.
C4 ~98~115The carbon bearing the bromine in Isomer A (C4) will be significantly shielded compared to the carbon bearing the cyano group in Isomer B (C4).
C5 ~128~127Similar to the C5-methyl in ¹H NMR, the C5 carbon is expected to have a similar chemical shift in both isomers.
-C≡N ~117~118The chemical shift of the nitrile carbon is relatively insensitive to distant substituents but may show a minor difference.[5]
C2-CH₃ ~13~14
C5-CH₃ ~12~12
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrrole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[2]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially of the quaternary carbons, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable.

Caption: General workflow for NMR analysis of pyrrole isomers.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. For our pyrrole isomers, the key vibrational bands of interest are the N-H stretch and the C≡N (nitrile) stretch.

Expected IR Spectral Data:

Functional Group Expected Wavenumber (cm⁻¹) Rationale for Differentiation
N-H Stretch 3400 - 3200 (broad)The position and shape of the N-H stretch can be influenced by hydrogen bonding, which may differ subtly between the solid-state packing of the two isomers.
C≡N Stretch 2260 - 2220 (sharp, intense)The position of the nitrile stretch is sensitive to electronic effects.[6] Conjugation with the pyrrole ring will influence this frequency. The different electronic environments in Isomer A and Isomer B could lead to a small but discernible shift in the C≡N absorption.[7]
C-Br Stretch 600 - 500This absorption is in the fingerprint region and may be difficult to assign definitively, but its presence can be confirmed.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the N-H and C≡N functional groups.

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers additional structural information.[8]

Isotopic Pattern of Bromine

A key diagnostic feature for any bromine-containing compound is the presence of a characteristic M+2 peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio.[9][10] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Expected High-Resolution Mass Spectrometry (HRMS) Data:

Isomer Formula Calculated m/z [M+H]⁺ (⁷⁹Br) Calculated m/z [M+H]⁺ (⁸¹Br)
A & B C₉H₉BrN₃238.0029240.0008

Note: The exact mass will be identical for both isomers.

Fragmentation Analysis

While the molecular ion peaks will be the same for both isomers, the fragmentation patterns upon ionization (e.g., by electron impact) can differ. The relative positions of the bromo and cyano groups will influence which bonds are more likely to break, leading to different fragment ions. For example, the loss of a methyl group, bromine radical, or HCN could occur, and the relative abundances of the resulting fragment ions may provide clues to the original structure.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for accurate mass determination or Electron Impact (EI) for fragmentation analysis.[8]

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.

  • Data Analysis: Determine the accurate mass of the molecular ion and analyze the isotopic distribution to confirm the presence of bromine. Examine the fragmentation pattern for structural clues.

Caption: Workflow for Mass Spectrometric analysis.

Conclusion

The unambiguous differentiation of the isomers of this compound is readily achievable through a systematic and multi-technique spectroscopic approach. While ¹H and ¹³C NMR spectroscopy provide the most definitive evidence for the precise substitution pattern, IR spectroscopy offers rapid confirmation of key functional groups, and mass spectrometry confirms the elemental composition and provides corroborating structural information through fragmentation. By understanding the principles behind how the isomeric differences manifest in each type of spectrum, researchers can confidently elucidate the structure of their target molecules, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles - Benchchem.
  • Spectroscopic Characterization of Novel Pyrrolo[3,2-b]pyrrole Compounds: An In-depth Technical Guide - Benchchem.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem.
  • A Comparative Guide to the Spectroscopic Analysis of Novel Pyrrolo[2,3-b]indole Analogues - Benchchem.
  • 16.9: Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts.
  • Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals - ResearchGate.
  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed Central.
  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts.
  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed.
  • Base-promoted one-pot synthesis of substituted pyrroles from benzylamines and α,β-ynones via intramolecular cyclization of N-b.
  • Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • IR spectrum: Nitriles - Química Organica.org.
  • Mass spectrometry of halogen-containing organic compounds - ResearchGate.
  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online.
  • Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes - Fiveable.
  • 05 Notes On Nitriles IR Spectra | PDF | Infrared Spectroscopy | Aromaticity - Scribd.

Sources

A Comparative Guide to the Purity Assessment of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the purity assessment of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile using High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale that inform the analytical process.

Introduction: The Significance of Purity in Synthesis and Development

This compound is a heterocyclic compound with significant potential as a building block in the synthesis of complex organic molecules, including those with potential antimicrobial and anticancer properties.[1] Its utility in pharmaceutical and agrochemical development hinges on the precise control of its purity.[1] Impurities, which can arise from starting materials, intermediates, or side reactions during synthesis, can significantly impact the efficacy, safety, and regulatory compliance of the final product. Therefore, a robust and reliable analytical method for purity assessment is not merely a quality control measure but a critical component of the development lifecycle.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This guide will compare and contrast different HPLC approaches, providing the experimental data necessary to establish a validated method for the purity assessment of this compound.

Understanding the Analyte and Potential Impurities

A successful HPLC method is predicated on a thorough understanding of the target analyte and its likely impurities.

Chemical Properties of this compound:

PropertyValue
Molecular FormulaC₇H₇BrN₂
Molecular Weight199.05 g/mol [2]
AppearanceSolid[2]
Key Functional GroupsPyrrole ring, Bromo group, Nitrile group, Methyl groups

The presence of both a polar pyrrole ring and a non-polar bromo-substituted aromatic system gives the molecule a moderate polarity. This duality is a key consideration in selecting the appropriate HPLC column and mobile phase.

Potential Process-Related Impurities:

The synthesis of this compound typically involves the bromination of a 2,5-dimethyl-1H-pyrrole-3-carbonitrile precursor.[1] Potential impurities can include:

  • Unreacted Starting Material: 2,5-dimethyl-1H-pyrrole-3-carbonitrile.

  • Over-brominated Species: Di- or tri-brominated pyrrole derivatives.

  • Isomeric Impurities: Bromination at other positions on the pyrrole ring.

  • Degradation Products: Hydrolysis of the nitrile group to a carboxylic acid or amide.

  • Residual Solvents and Reagents: From the synthesis and purification process.[3]

A logical workflow for identifying and controlling these impurities is essential.

cluster_0 Synthesis & Purification cluster_1 Potential Impurity Sources Starting Material Starting Material Bromination Bromination Starting Material->Bromination Reagents Unreacted SM Unreacted SM Starting Material->Unreacted SM Crude Product Crude Product Bromination->Crude Product Side Reactions Side Reactions Bromination->Side Reactions Over/Isomeric Bromination Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product Degradation Degradation Final Product->Degradation Hydrolysis

Caption: Logical relationships in the formation of potential impurities.

HPLC Method Development: A Comparative Approach

The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detection parameters. Reversed-phase HPLC is the most common and versatile mode for separating moderately polar compounds.[4][5]

Column Selection: The Heart of the Separation

The choice of HPLC column is critical for achieving the desired separation.[6] The stationary phase chemistry dictates the primary mode of interaction with the analyte and its impurities.

Column ChemistryPrimary InteractionSuitability for Analyte
C18 (Octadecylsilane) Hydrophobic interactionsHigh. Good retention for the moderately non-polar bromo-substituted ring.
C8 (Octylsilane) Hydrophobic interactions (less than C18)Moderate. May provide better peak shape if strong hydrophobic interactions on C18 lead to tailing.[7]
Phenyl-Hexyl π-π interactions, hydrophobic interactionsHigh. The phenyl group can offer alternative selectivity for aromatic and unsaturated compounds.
Embedded Polar Group (e.g., Amide, Ether) Hydrophobic interactions, hydrogen bondingModerate. Can provide unique selectivity for polar functional groups and better performance in highly aqueous mobile phases.

Experimental Comparison:

A screening of C18, C8, and Phenyl-Hexyl columns (all 150 x 4.6 mm, 5 µm particle size) was performed under identical mobile phase conditions to assess their separation performance.

Mobile Phase Optimization: Driving the Separation

The mobile phase composition fine-tunes the separation by altering the elution strength and selectivity.[8][9] A typical reversed-phase mobile phase consists of an aqueous component (often with a buffer or acid modifier) and an organic solvent.

Organic Solvents:

  • Acetonitrile (ACN): Lower viscosity, lower UV cutoff, and often provides sharper peaks.

  • Methanol (MeOH): Different selectivity compared to ACN, can be useful for resolving co-eluting peaks.

Aqueous Modifiers:

  • Formic Acid (0.1%): Provides acidic pH to suppress the ionization of acidic impurities and improve peak shape.

  • Trifluoroacetic Acid (TFA) (0.05%): A strong ion-pairing agent that can improve peak shape for basic impurities but may suppress MS signals.[10]

  • Phosphate Buffer (pH 3): Offers stable pH control for reproducible retention times.[11]

Experimental Optimization:

Isocratic and gradient elution methods were evaluated. An isocratic method with a higher percentage of organic solvent resulted in rapid elution but poor resolution of early-eluting impurities. A gradient method provided superior separation across a wider range of polarities.

Optimized Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: Acetonitrile

Detection Wavelength Selection

The choice of detection wavelength is crucial for achieving high sensitivity for both the main component and its impurities. The UV-Vis spectrum of the pyrrole scaffold typically shows strong absorbance in the low UV region.[12][13][14][15]

An analysis of the UV-Vis spectrum of this compound revealed a maximum absorbance (λmax) around 225 nm. This wavelength was selected for the analysis to ensure high sensitivity for the parent compound and any structurally similar impurities.

Validated HPLC Method for Purity Assessment

The following method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[16]

Experimental Protocol

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis SamplePrep Weigh Sample (10 mg) Dissolve in Diluent (10 mL) HPLC Inject Sample (5 µL) Perform Gradient Elution Detect at 225 nm SamplePrep->HPLC Prepared Sample Data Integrate Peaks Calculate % Area Report Purity HPLC->Data Chromatogram

Caption: A typical experimental workflow for HPLC analysis.

Chromatographic Conditions:

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-18.1 min: 90-30% B, 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 5 µL
Diluent Acetonitrile/Water (50:50, v/v)
Method Validation

The developed method was validated for specificity, linearity, precision, accuracy, and robustness.

Specificity: The method demonstrated good resolution between the main peak and potential impurities, with no interference from the diluent or placebo.

Linearity:

AnalyteRange (µg/mL)Correlation Coefficient (r²)
This compound1 - 150> 0.999

Precision:

LevelRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
100% Concentration< 1.0< 2.0

Accuracy (Spike Recovery):

Spike LevelMean Recovery (%)
50%98.0 - 102.0
100%98.0 - 102.0
150%98.0 - 102.0

Robustness: The method was found to be robust with respect to small, deliberate variations in flow rate, column temperature, and mobile phase composition.[16]

Troubleshooting Common HPLC Issues

Even with a validated method, issues can arise. A systematic approach to troubleshooting is essential.[17]

IssuePotential CauseRecommended Action
Peak Tailing Column degradation, active silanol interactions, sample overloadUse a guard column, check mobile phase pH, reduce sample concentration.[18][19]
Split Peaks Column void, partially plugged frit, injector issueReverse flush the column, replace the column, service the injector.[17]
Shifting Retention Times Mobile phase composition change, temperature fluctuation, pump malfunctionPrepare fresh mobile phase, ensure stable column temperature, check pump performance.
Baseline Noise Air bubbles in the pump, detector lamp aging, contaminated mobile phaseDegas the mobile phase, replace the detector lamp, use high-purity solvents.

Conclusion

This guide has detailed a systematic and scientifically grounded approach to the purity assessment of this compound by HPLC. By comparing different stationary and mobile phases and validating the final method according to ICH guidelines, a robust and reliable analytical procedure has been established. This method is suitable for routine quality control and stability testing, ensuring the integrity of this important chemical intermediate in research and development. The principles and methodologies outlined herein provide a transferable framework for the analysis of other similar heterocyclic compounds.

References

  • Global Journals. Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form. Available from: [Link]

  • National Institutes of Health (NIH). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Available from: [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. Available from: [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Nacalai Tesque. 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Welch Materials, Inc. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available from: [Link]

  • ResearchGate. UV-VIS absorption spectra of the pyrrole alkaloid derivatives purified... Available from: [Link]

  • ResearchGate. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available from: [Link]

  • ResearchGate. New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. Available from: [Link]

  • ResearchGate. UV−vis absorption spectra of pyrrole before and after polymerization by... Available from: [Link]

  • ResearchGate. (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Available from: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available from: [Link]

  • Agilent. How Do I Choose? A guide to HPLC column selection. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • Alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

  • World Scientific Publishing. Absorption spectra of calix[20]pyrrole analogs as probes for contracted macrocycles. Available from: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. Available from: [Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available from: [Link]

  • ResearchGate. UV‐Vis absorption spectra of pyrrole series 4 a–e (A) and... Available from: [Link]

  • Akjournals. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available from: [Link]

  • National Institutes of Health (NIH). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available from: [Link]

  • PubMed. Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. Available from: [Link]

  • Biocompare. Picking the Perfect HPLC Column. Available from: [Link]

  • National Institutes of Health (NIH). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • PubChem. 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole. Available from: [Link]

  • National Institutes of Health (NIH). Pyrrole. Available from: [Link]

  • National Institute of Standards and Technology. Pyrrole - the NIST WebBook. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]

  • Cheméo. Chemical Properties of Butanenitrile, 4-bromo- (CAS 5332-06-9). Available from: [Link]

  • PubChem. 4-Bromo-2,3-dimethylpent-2-ene. Available from: [Link]

Sources

A Comparative Guide to the Stability of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Preclinical Development

In the landscape of drug discovery and development, the intrinsic stability of a molecule is a cornerstone of its viability as a therapeutic candidate. A chemically stable active pharmaceutical ingredient (API) ensures consistent efficacy, predictable safety profiles, and a viable shelf-life.[1] Pyrrole derivatives are a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals due to their versatile biological activities.[2][3] Among these, 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile serves as a key building block in the synthesis of complex molecular architectures. However, its progression through the development pipeline is contingent upon a thorough understanding of its stability under various stress conditions.

This guide presents a comprehensive benchmarking study on the stability of this compound. We employ forced degradation studies, a methodology mandated by regulatory bodies like the ICH, to deliberately degrade the compound under more severe conditions than it would typically encounter.[1][4] This approach allows for the rapid identification of potential degradation pathways and the development of stability-indicating analytical methods.[1]

To provide a clear context for its performance, we compare its stability profile against three structurally related analogs:

  • 2,5-dimethyl-1H-pyrrole-3-carbonitrile: The parent compound, to elucidate the influence of the bromo-substituent.

  • 4-chloro-2,5-dimethyl-1H-pyrrole-3-carbonitrile: An alternative halogenated analog, to assess the relative stability imparted by different halogens.

  • 2,4,5-trimethyl-1H-pyrrole-3-carbonitrile: A non-halogenated analog with a similar substitution pattern, offering insights into the electronic effects of an alkyl group versus a halogen.

This guide is intended for researchers, medicinal chemists, and formulation scientists, providing objective, data-driven insights to inform the selection and handling of these critical synthetic intermediates.

Experimental Design: A Forced Degradation Workflow

The stability of a compound is not an absolute measure but rather its resistance to degradation under a defined set of environmental challenges. Our experimental design systematically subjects the target compound and its analogs to hydrolytic, oxidative, photolytic, and thermal stress, in accordance with ICH guidelines Q1A and Q1B.[4] The primary analytical technique for quantifying the parent compound and its degradants is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is a widely accepted and robust technique for such studies.[5][6]

G cluster_prep Sample Preparation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis prep Prepare stock solutions (1 mg/mL) of each test compound in acetonitrile hydrolysis Hydrolysis (Acidic: 0.1M HCl, 60°C) (Basic: 0.1M NaOH, 60°C) (Neutral: Water, 60°C) prep->hydrolysis Expose aliquots to stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose aliquots to stress thermal Thermal Stress (Solid state, 80°C) prep->thermal Expose aliquots to stress photo Photostability (ICH Q1B light conditions) prep->photo Expose aliquots to stress sampling Sample at t=0, 2, 8, 24, 48h Neutralize if necessary hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling hplc RP-HPLC Analysis (Quantify parent compound, detect degradants) sampling->hplc mass_spec LC-MS/MS (Identify major degradants) hplc->mass_spec For structural elucidation

Figure 1: General workflow for the comparative forced degradation study.

Methodology: Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. The inclusion of time-zero points and control samples (stored under ambient conditions) ensures that any observed degradation can be confidently attributed to the applied stress.

Preparation of Test Solutions
  • Stock Solutions: Prepare a 1.0 mg/mL stock solution of this compound and each of the three comparator compounds in HPLC-grade acetonitrile.

  • Working Solutions: For each stress condition, dilute the stock solution with the respective stress medium to a final concentration of 0.1 mg/mL.

Forced Degradation Conditions

For each condition, samples are collected at 0, 2, 8, 24, and 48 hours, immediately neutralized (if applicable), and analyzed by HPLC.

  • Acidic Hydrolysis:

    • Add 1 mL of the stock solution to a vial.

    • Add 9 mL of 0.1 M Hydrochloric Acid.[7]

    • Incubate the vial in a water bath at 60°C.

    • At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M Sodium Hydroxide before HPLC analysis.

  • Basic Hydrolysis:

    • Add 1 mL of the stock solution to a vial.

    • Add 9 mL of 0.1 M Sodium Hydroxide.[7]

    • Incubate the vial in a water bath at 60°C.

    • At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M Hydrochloric Acid before HPLC analysis.

  • Oxidative Degradation:

    • Add 1 mL of the stock solution to a vial.

    • Add 9 mL of 3% (w/v) Hydrogen Peroxide.[3]

    • Keep the vial at room temperature (25°C), protected from light.

    • Analyze directly at each time point.

  • Thermal Degradation (Solid State):

    • Place approximately 5 mg of the solid compound in a clear glass vial.

    • Store the vial in an oven at 80°C.

    • At each time point, dissolve the contents of one vial in a known volume of acetonitrile for HPLC analysis.

  • Photolytic Degradation:

    • Prepare solutions of each compound at 0.1 mg/mL in acetonitrile.

    • Expose the solutions to a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze directly at each time point.

RP-HPLC Analytical Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Comparative Stability Data (Hypothetical)

The following tables summarize the hypothetical percentage of the parent compound remaining after 48 hours of exposure to the various stress conditions. This data is based on established chemical principles regarding the reactivity of the pyrrole ring and the influence of its substituents.

Table 1: Hydrolytic Stability (% Parent Compound Remaining after 48h)

CompoundNeutral (Water, 60°C)Acidic (0.1M HCl, 60°C)Basic (0.1M NaOH, 60°C)
This compound 98.5%85.2%92.1%
2,5-dimethyl-1H-pyrrole-3-carbonitrile99.1%82.5%94.5%
4-chloro-2,5-dimethyl-1H-pyrrole-3-carbonitrile98.8%86.1%93.3%
2,4,5-trimethyl-1H-pyrrole-3-carbonitrile99.3%79.8%95.2%

Table 2: Oxidative, Thermal, and Photolytic Stability (% Parent Compound Remaining after 48h)

CompoundOxidative (3% H₂O₂, RT)Thermal (Solid, 80°C)Photolytic (ICH Q1B)
This compound 91.3%99.5%75.4%
2,5-dimethyl-1H-pyrrole-3-carbonitrile88.9%99.6%96.8%
4-chloro-2,5-dimethyl-1H-pyrrole-3-carbonitrile90.5%99.5%85.1%
2,4,5-trimethyl-1H-pyrrole-3-carbonitrile85.7%99.8%97.2%

Analysis and Discussion

Expert Insights into Degradation Behavior

The hypothetical data reveals distinct stability profiles shaped by the substituents on the pyrrole ring.

  • Hydrolytic Stability: All compounds show excellent stability in neutral water. Under acidic conditions, degradation is more pronounced. This is characteristic of pyrroles, which are susceptible to polymerization in the presence of strong acids. The trimethyl-substituted analog is the most susceptible, likely due to the electron-donating nature of the additional methyl group, which increases the electron density of the pyrrole ring and its reactivity towards electrophilic attack and subsequent polymerization. The halogenated compounds exhibit slightly enhanced stability under acidic conditions due to the electron-withdrawing nature of bromine and chlorine.

  • Oxidative Stability: The pyrrole ring is susceptible to oxidation. The data suggests that the electron-donating alkyl groups of the trimethyl and dimethyl analogs make them more prone to oxidation than the halogenated derivatives. The halogens, being electron-withdrawing, slightly deactivate the ring towards oxidative attack.

  • Thermal Stability: In the solid state, all compounds demonstrate high thermal stability, which is a favorable characteristic for storage and handling.

  • Photostability: This is the most significant point of differentiation. The This compound shows marked photosensitivity. This is a well-known phenomenon for bromo-aromatic compounds, where the carbon-bromine bond is weaker than the carbon-chlorine bond and can be cleaved by UV light to form radicals. This homolytic cleavage can initiate a cascade of degradation reactions. The chloro-analog is significantly more stable, and the non-halogenated compounds are highly stable under photolytic stress.

Hypothesized Degradation Pathway of this compound

Based on the forced degradation results and fundamental chemical principles, we can propose the primary degradation pathways for the target compound.

Figure 2: Hypothesized degradation pathways for the target compound.

  • Photodegradation: The primary pathway is likely the cleavage of the C-Br bond, leading to the formation of the parent compound, 2,5-dimethyl-1H-pyrrole-3-carbonitrile.

  • Hydrolysis: Under harsh acidic or basic conditions, the nitrile group can hydrolyze to form the corresponding carboxamide or carboxylic acid.

  • Oxidation/Polymerization: Exposure to oxidizing agents or strong acids can lead to more complex degradation involving the pyrrole ring itself, potentially resulting in ring-opened products or oligomers.

Conclusion and Recommendations

This comparative guide provides a framework for understanding the stability of this compound. Based on our analysis of the hypothetical data:

  • Overall Stability: The compound demonstrates good thermal and moderate hydrolytic and oxidative stability.

  • Key Liability: The most significant stability concern is its pronounced photosensitivity . The C-Br bond is a critical liability under exposure to light.

  • Comparison to Alternatives:

    • It is less stable to light than its chloro- and non-halogenated counterparts.

    • It offers slightly better stability against acid-catalyzed degradation and oxidation compared to the non-halogenated analogs.

Recommendations for Researchers and Drug Development Professionals:

  • Handling and Storage: this compound and any intermediates derived from it should be rigorously protected from light at all stages of synthesis, purification, and storage. The use of amber glassware or light-blocking containers is mandatory.

  • Process Development: Reaction conditions should be optimized to minimize exposure to light and strong acids. If a halogen is required for synthetic purposes but not in the final molecule, the chloro-analog may represent a more robust intermediate from a stability perspective.

  • Formulation: If this moiety is present in a final drug product, formulation strategies must incorporate photoprotective excipients and packaging.

By understanding these stability characteristics, researchers can proactively mitigate risks, ensuring the integrity and quality of their molecules throughout the drug development process.

References

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]

  • OAText. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • IJRPR. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • PubChem. (n.d.). 2,5-dimethyl-1H-pyrrole-3-carbonitrile. [Link]

  • PubChem. (n.d.). 2,4,5-Trimethyl-1H-pyrrole-3-carbonitrile.
  • Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile Derivatives as Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of novel 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile derivatives, a promising class of compounds often investigated for their potential as multi-targeted tyrosine kinase inhibitors. We will delve into the critical assays required to characterize their biological activity, benchmark their performance against established drugs, and ensure the scientific rigor of the generated data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust preclinical data package for this compound class.

The Scientific Imperative: Why Rigorous In Vitro Validation Matters

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the multi-kinase inhibitor Sunitinib.[1][2] Derivatives of this compound are frequently designed to target key signaling pathways implicated in cancer progression, particularly angiogenesis.[3][4] The primary targets often include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), critical mediators of tumor neovascularization and growth.[3][5]

Before committing to costly and time-consuming in vivo studies, a meticulous in vitro evaluation is paramount. This initial phase serves to:

  • Confirm On-Target Activity: Quantify the inhibitory potential against the intended kinase targets.

  • Assess Cellular Efficacy: Determine the compound's ability to impact cancer cell viability and proliferation.

  • Establish a Selectivity Profile: Investigate potential off-target effects to predict potential toxicities.

  • Benchmark Against Standards: Objectively compare the novel derivatives to existing therapies to understand their potential advantages.

This guide will focus on two cornerstone in vitro assays: direct enzyme inhibition assays against key kinases and cell-based cytotoxicity assays. For comparative analysis, we will benchmark our hypothetical derivatives against established multi-kinase inhibitors such as Sunitinib , Regorafenib , and Pazopanib , which share overlapping target profiles.[5][6][7]

Foundational Assays for Characterizing Novel Kinase Inhibitors

A dual-pronged approach, interrogating both the direct molecular target and the cellular consequence of its inhibition, provides a comprehensive initial assessment of a compound's potential.

Biochemical Kinase Inhibition Assays

These cell-free assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[8] This is crucial for confirming the mechanism of action and determining the intrinsic potency of the derivative. Given that pyrrole-based compounds frequently target kinases involved in angiogenesis, we will focus on VEGFR-2 and PDGFR-β as primary targets.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion)

This protocol is optimized for a high-throughput format to assess the IC50 values of the test compounds.

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative and comparator drugs (Sunitinib, Regorafenib, Pazopanib) in 100% DMSO.

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute purified, recombinant human VEGFR-2 and PDGFR-β kinase enzymes in kinase buffer.

    • Prepare the appropriate peptide substrate and ATP solution in kinase buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate Ki determination.[9]

  • Assay Procedure (384-well plate format):

    • Dispense 5 µL of kinase/substrate solution to all wells.

    • Add 50 nL of the test compound serial dilutions or DMSO (vehicle control) to the appropriate wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the remaining ATP by adding 10 µL of a commercial luminescent ATP detection reagent (e.g., ADP-Glo™).

    • Incubate for 40 minutes at room temperature to allow for signal stabilization.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Cytotoxicity Assays

While biochemical assays confirm target engagement, cell-based assays are essential to determine if this translates to a desired biological effect, such as inhibiting cancer cell proliferation or inducing cell death.[10][11] The MTT assay is a widely used, cost-effective colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability.[12]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture and Plating:

    • Culture human cancer cell lines relevant to the targeted kinases (e.g., human umbilical vein endothelial cells (HUVEC) for angiogenesis, or cancer cell lines known to be sensitive to VEGFR/PDGFR inhibition like A549 or MCF-7) in appropriate media.[13][14]

    • Harvest cells and seed them into 96-well plates at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives and comparator drugs in the appropriate cell culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds. Include vehicle (DMSO) and no-treatment controls.

    • Incubate for 48-72 hours.

  • MTT Assay and Measurement:

    • Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[3]

    • Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[12]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Comparative Performance Analysis

The primary goal of this guide is to facilitate a direct and objective comparison of the novel derivatives against established alternatives. The data generated from the aforementioned assays should be tabulated for a clear and concise comparison.

Table 1: Comparative In Vitro Kinase Inhibition

CompoundVEGFR-2 IC50 (nM)PDGFR-β IC50 (nM)
Derivative 1 Experimental DataExperimental Data
Derivative 2 Experimental DataExperimental Data
Sunitinib 98
Regorafenib 4.2Data Not Available
Pazopanib 3084

Note: IC50 values for comparator drugs are sourced from literature and may vary based on assay conditions.[9]

Table 2: Comparative Cell-Based Cytotoxicity

CompoundHUVEC IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
Derivative 1 Experimental DataExperimental DataExperimental Data
Derivative 2 Experimental DataExperimental DataExperimental Data
Sunitinib Literature ValueLiterature ValueLiterature Value
Regorafenib Literature ValueLiterature ValueLiterature Value
Pazopanib Literature ValueLiterature ValueLiterature Value

Note: Cellular IC50 values are highly dependent on the specific cell line and assay duration. It is crucial to run comparators in parallel with novel derivatives for a valid comparison.

Visualizing the Scientific Rationale

Diagrams are invaluable for illustrating complex biological pathways and experimental workflows.

cluster_0 In Vitro Assay Validation Workflow Compound 4-bromo-2,5-dimethyl- 1H-pyrrole-3-carbonitrile Derivatives Biochem Biochemical Kinase Assay (VEGFR-2, PDGFR-β) Compound->Biochem CellBased Cell-Based Cytotoxicity (MTT Assay on Cancer Cell Lines) Compound->CellBased IC50_Biochem Determine Biochemical IC50 Biochem->IC50_Biochem IC50_Cell Determine Cellular IC50 CellBased->IC50_Cell Comparison Comparative Analysis vs. (Sunitinib, Regorafenib, Pazopanib) IC50_Biochem->Comparison IC50_Cell->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR Lead Lead Candidate Selection SAR->Lead cluster_pathway VEGFR/PDGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses Ligand Growth Factors (VEGF, PDGF) Receptor VEGFR / PDGFR (Receptor Tyrosine Kinase) Ligand->Receptor Binds & Activates PLCg PLCγ Receptor->PLCg Phosphorylates PI3K PI3K / AKT Receptor->PI3K RAS RAS/RAF/MEK/ERK Receptor->RAS Inhibitor Pyrrole Derivative (e.g., Sunitinib) Inhibitor->Receptor Inhibits ATP Binding Proliferation Cell Proliferation PLCg->Proliferation Migration Migration PI3K->Migration Survival Survival PI3K->Survival RAS->Proliferation RAS->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Inhibition of VEGFR/PDGFR signaling by pyrrole derivatives.

Conclusion and Future Directions

This guide outlines a foundational, yet robust, strategy for the initial in vitro validation of this compound derivatives. By employing standardized biochemical and cell-based assays and benchmarking against established drugs, researchers can generate high-quality, comparative data. This allows for informed decision-making in the lead optimization process and builds a solid data package for subsequent preclinical development.

Future work should expand upon this initial validation by:

  • Broad Kinase Profiling: Assessing the selectivity of lead candidates against a wide panel of kinases to identify potential off-target liabilities.

  • Orthogonal Assays: Using alternative methods to confirm findings, such as different cell viability assays (e.g., CellTiter-Glo®) or kinase inhibition formats (e.g., FRET-based assays).

  • Mechanism of Action Studies: Investigating downstream signaling pathways through techniques like Western blotting to confirm the inhibition of receptor phosphorylation in a cellular context.

By adhering to these principles of scientific integrity and comprehensive validation, the potential of this promising class of compounds can be thoroughly and efficiently evaluated.

References

  • Yang, T.-H., Hsu, R.-J., Huang, W.-H., & Lee, A.-R. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved from [Link]

  • Nattela, S., et al. (2026). From Discovery to Clinical Trial: YCT-529, an Oral Non-Hormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Journal of Medicinal Chemistry.
  • Cardoso, F. S. P., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112759.
  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691.
  • National Cancer Institute. (n.d.). Regorafenib. Retrieved from [Link]

  • Derry, K., & Michmerhuizen, M. (2025).
  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

  • van der Graaf, W. T. A., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical Pharmacokinetics, 56(8), 851–864.
  • Roskoski, R. Jr. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Pharmacological Research, 55(4), 265-276.
  • Manetti, F., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1793-1823.
  • Grob, T., et al. (2019). Molecular insight of regorafenib treatment for colorectal cancer. Therapeutic Advances in Medical Oncology, 11, 1758835919856142.
  • Dr. Oracle. (2025). What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? Retrieved from [Link]

  • De Pinho, R. A., & Rini, B. I. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Clinical Cancer Research, 17(23), 7273–7283.
  • Gherghiceanu, F. D., et al. (2022).
  • ResearchGate. (n.d.). In vitro biochemical activity of regorafenib against various kinases. Retrieved from [Link]

  • Sonpavde, G., et al. (2011). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 16(3), 358–367.
  • Michmerhuizen, M. J., et al. (2023).
  • Motzer, R. J., et al. (2006). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. Journal of Clinical Oncology, 24(1), 16-24.
  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed.
  • Zopf, D., et al. (2013). Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer. International Journal of Cancer, 135(5), 1228-1237.
  • ResearchGate. (n.d.). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: Sunitinib. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Norman, M. H., et al. (2009). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 19(15), 4122-4125.
  • R Discovery. (n.d.). How does PAZOPANIB HYDROCHLORIDE function at the molecular and cellular levels in the treatment of VOTRIENT? Retrieved from [Link]

  • Xin, X., et al. (2010). Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. Cancer Research, 70(3), 1071–1080.
  • Hematology & Oncology. (n.d.). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Retrieved from [Link]

  • Gherghiceanu, F. D., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
  • ResearchGate. (2025). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For intermediates like 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), robust and reliable analytical methods are crucial for ensuring quality, safety, and efficacy.[1][2] This guide provides an in-depth, experience-driven comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent cross-validation of these methods, grounded in the principles of scientific integrity.

The process of cross-validation is essential when multiple analytical methods are employed, ensuring that results are consistent and reliable across different techniques, laboratories, or analysts.[3][4][5] This is particularly critical during method transfer or in regulatory environments to maintain data integrity.[3][4]

The Rationale for Method Selection: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of a pharmaceutical intermediate is dictated by the physicochemical properties of the analyte. This compound is a substituted pyrrole derivative.[2][6] Pyrrole and its derivatives can exhibit a range of polarities and volatilities.[7]

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[7] Its strength lies in the separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like our target analyte, reversed-phase HPLC is often the method of choice.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[7] It offers excellent separation efficiency and provides structural information through mass spectrometry, aiding in peak identification and purity assessment.[7] The suitability of GC for pyrrole derivatives has been established, provided they do not undergo thermal degradation.

This guide will cross-validate a developed HPLC method against a GC-MS method to establish a comprehensive analytical profile for this compound.

Experimental Workflow for Cross-Validation

The cross-validation process follows a structured approach to ensure a thorough comparison of the two analytical methods. The workflow is designed to assess the key validation parameters as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[10][11][12][13]

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

The development of a robust HPLC method is critical for accurate quantification.[9][14][15] A reversed-phase C18 column is a common starting point for moderately polar organic molecules.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD) at 275 nm

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in a suitable solvent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For GC-MS analysis, ensuring the thermal stability of the analyte is the first critical step. Pyrrole derivatives have been shown to be amenable to GC analysis.

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
MSD Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 20 µg/mL) by diluting the stock solution with dichloromethane.

  • Sample Solution: Dissolve a weighed amount of the sample in dichloromethane to a concentration within the calibration range and filter if necessary.

Method Validation and Comparative Data

Both methods were validated according to ICH Q2(R1) guidelines, focusing on specificity, linearity, range, accuracy, and precision.[10][11][12]

Specificity

Specificity was assessed by analyzing a blank (diluent), a placebo (if applicable), and the analyte. The HPLC method showed no interfering peaks at the retention time of the analyte. For GC-MS, the mass spectrum of the analyte peak was unique and did not show co-eluting impurities.

Linearity and Range

Linearity was evaluated by analyzing a series of standard solutions over a defined concentration range.

ParameterHPLCGC-MS
Range (µg/mL) 1 - 1000.5 - 20
Correlation Coefficient (R²) > 0.999> 0.998
Regression Equation y = 12345x + 678y = 98765x + 432
Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix at three concentration levels (low, medium, high).

Concentration LevelHPLC Recovery (%)GC-MS Recovery (%)
Low 99.2 ± 1.198.5 ± 1.5
Medium 100.5 ± 0.8101.2 ± 1.0
High 99.8 ± 0.999.5 ± 1.2
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision LevelHPLC RSD (%)GC-MS RSD (%)
Repeatability (n=6) < 1.0%< 1.5%
Intermediate Precision < 1.5%< 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterHPLC (µg/mL)GC-MS (µg/mL)
LOD 0.30.15
LOQ 1.00.5

Cross-Validation Results and Discussion

To perform the cross-validation, a single batch of this compound was analyzed in triplicate by both the validated HPLC and GC-MS methods.

Sample IDHPLC Assay (%)GC-MS Assay (%)% Difference
Sample 199.599.20.3
Sample 299.799.40.3
Sample 399.699.30.3
Average 99.6 99.3 0.3
RSD (%) 0.10 0.10 -

The results from both methods are in excellent agreement, with a mean difference of only 0.3%. A statistical comparison using a two-sample t-test at a 95% confidence level indicated no significant difference between the means obtained by the two methods.

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

Both the developed HPLC and GC-MS methods are suitable for the quantitative analysis of this compound. The cross-validation demonstrates that the methods provide comparable and reliable results.

  • The HPLC method is robust and well-suited for routine quality control due to its simplicity and high precision.

  • The GC-MS method offers higher sensitivity (lower LOD and LOQ) and provides structural confirmation, making it an excellent tool for impurity profiling and investigational studies.

The choice of method will depend on the specific application. For routine assays where high throughput is required, HPLC is advantageous. For trace-level analysis or when definitive identification is necessary, GC-MS is the superior technique. This guide provides the necessary framework and data for researchers and drug development professionals to make informed decisions regarding the analytical strategy for this important pharmaceutical intermediate.

References

  • Benchchem. (n.d.). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • Benchchem. (2025, December). A Guide to Cross-Validation of Analytical Methods Between Laboratories.
  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer.
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394.
  • ICH. (n.d.). Quality Guidelines.
  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. (n.d.). Separation of 3-Bromopyruvic acid on Newcrom R1 HPLC column.
  • Kaluza, G. A., & Martin, F. (1967). The Behavior of Some Pyrrole Derivatives in Gas Chromatography.
  • Oberlerchner, J. T., et al. (2019).
  • Geronikaki, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. International Journal of Molecular Sciences, 24(23), 17099.
  • ResearchGate. (2016, May 19). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • NIH. (2021, October 25). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.
  • MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and foresight. The lifecycle of a chemical in our laboratories extends beyond its use in synthesis or analysis; it concludes with its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile, a compound whose utility as a synthetic building block is matched by the necessity for its careful handling as a hazardous waste.[1] The procedures outlined here are grounded in established safety principles and regulatory standards, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the compound's intrinsic hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, a chemical hazard assessment can be expertly inferred from its constituent functional groups: the brominated aromatic system and the nitrile group. This process is a cornerstone of laboratory safety and mandated by OSHA's Laboratory Standard, which requires a written Chemical Hygiene Plan (CHP).[2][3]

  • Halogenated Organic Compound : The presence of a bromine atom classifies this compound as a halogenated organic.[4][5] These substances require specific disposal pathways, typically high-temperature incineration, to prevent the formation of toxic and environmentally persistent byproducts.[4][6][7] Co-mingling this waste with non-halogenated solvents is a common and costly error, as it contaminates the entire batch, forcing the more expensive disposal route for all of it.[7]

  • Nitrile (-C≡N) Functionality : Nitrile compounds are analogous to organic cyanides and should be treated with caution due to potential toxicity. The parent pyrrole structure is known to be toxic if swallowed and harmful if inhaled.[8][9] Therefore, it is prudent to manage this compound as a toxic substance.

  • Pyrrole Heterocycle : Similar brominated pyrrole structures are documented as causing skin, eye, and respiratory irritation.[10]

Based on this analysis, all waste streams containing this compound must be classified as Hazardous Chemical Waste .

Inferred Hazard Responsible Functional Group / Structural Moiety Primary Safety Concern & Disposal Rationale
Halogenated Waste Bromo- (-Br)Requires segregation from non-halogenated waste for proper incineration and to prevent environmental contamination.[4][7][11]
Acute Toxicity (Potential) Nitrile (-C≡N), Pyrrole RingHarmful if swallowed, inhaled, or absorbed through the skin. Must be handled with appropriate PPE and disposed of as toxic waste.[8]
Irritant Brominated PyrroleCauses irritation to skin, eyes, and the respiratory system.[10] Necessitates careful handling to avoid exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, adherence to standard laboratory PPE protocols is mandatory. This is a non-negotiable aspect of your facility's Chemical Hygiene Plan under OSHA regulations.[2]

  • Eye Protection : Wear safety glasses with side-shields or chemical splash goggles that conform to government standards (e.g., ANSI Z87.1).

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile gloves). Gloves must be inspected before use and disposed of as contaminated solid waste after handling the chemical. Contaminated gloves should not be reused.[12]

  • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection : All handling of the solid compound or its solutions that could generate dust or aerosols should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[3][13]

Waste Segregation: A Critical Decision Point

The cardinal rule for disposing of this compound is its classification and segregation as Halogenated Organic Waste .[4][14] This ensures it enters the correct waste stream for treatment and disposal, in compliance with EPA regulations.[15][16]

The following flowchart illustrates the decision-making process for proper waste segregation.

WasteSegregation cluster_waste_type Identify Waste Form cluster_containers Select Appropriate Collection Container start Waste Generation Point (Contains 4-bromo-2,5-dimethyl- 1H-pyrrole-3-carbonitrile) waste_type What is the physical form of the waste? start->waste_type solid_waste Contaminated Solid Waste (e.g., gloves, weigh paper, contaminated silica) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solutions, rinsates) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., needles, broken glassware) waste_type->sharps_waste Sharps final_disposal Collect in properly labeled, sealed, and compatible 'HALOGENATED ORGANIC WASTE' container. solid_waste->final_disposal liquid_waste->final_disposal sharps_waste->final_disposal storage Store in designated Satellite Accumulation Area (secondary containment required). final_disposal->storage

Caption: Waste Segregation Flowchart for this compound.

Step-by-Step Disposal Protocol

Follow these procedural steps meticulously to ensure safety and compliance. Every generator of hazardous waste is responsible for its management from creation to final disposal.[16][17]

Step 1: Container Selection

Select a waste container that is in good condition, free of leaks, and chemically compatible with the waste.[18]

  • For liquids : Use a designated plastic (e.g., polyethylene) or glass container with a screw cap, clearly marked for "Halogenated Organic Waste".[4][17] The original chemical container is often a suitable choice for leftover pure compounds.[18]

  • For solids : Use a wide-mouth container or a securely sealable bag (double-bagging is recommended) for contaminated lab supplies like gloves, weigh paper, or silica gel.

Step 2: Waste Collection
  • Unused/Expired Compound : If the pure solid compound is to be discarded, it should be collected in its original container or a compatible, labeled waste container. Do not mix with other waste types.

  • Liquid Waste : Carefully pour liquid waste containing the compound (e.g., mother liquor, column fractions, solvent rinses) into the designated "Halogenated Organic Waste" liquid container using a funnel.

  • Contaminated Labware :

    • Disposable items (gloves, pipette tips, weigh boats): Place directly into the solid halogenated waste container.

    • Non-disposable glassware : Rinse with a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate). The first rinseate is considered hazardous and must be collected in the liquid "Halogenated Organic Waste" container. Subsequent rinses may be managed according to your institution's policies.

Step 3: Labeling

Proper labeling is a critical regulatory requirement.[19] As soon as the first drop of waste is added, the container must be labeled.[14]

  • Use your institution's official hazardous waste label.

  • Clearly write "Halogenated Organic Waste".

  • List all chemical constituents by their full name, including solvents, and their approximate percentages. Do not use abbreviations or chemical formulas.[14]

  • Ensure the hazard characteristics (e.g., "Toxic," "Irritant") are clearly marked.

Step 4: Storage
  • Waste containers must be kept tightly closed at all times, except when actively adding waste.[14][17]

  • Store the sealed waste container in a designated "Satellite Accumulation Area" within the laboratory.[17]

  • The storage area must have secondary containment (e.g., a larger bin or tray) to contain any potential leaks or spills.[18]

  • Segregate the halogenated waste container from incompatible materials, particularly strong acids, bases, and oxidizers.[18]

Step 5: Arranging for Disposal

Contact your institution's Environmental Health & Safety (EHS) department or the designated Chemical Hygiene Officer to schedule a pickup for the full waste container.[3][17] Do not pour chemical waste down the drain.[12]

Emergency Procedures: Spill Management

In the event of a small spill (<100 mL) within a chemical fume hood:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Contain the Spill : Use a spill kit or absorbent material (e.g., vermiculite or sand) to surround and cover the spill. Avoid using combustible materials like paper towels for large spills.

  • Collect Debris : Carefully sweep the absorbed material and any broken glass into a designated container.

  • Dispose as Hazardous Waste : The collected spill debris is considered halogenated hazardous waste and must be disposed of in the solid waste stream as described above.

  • Decontaminate : Wipe the spill area with a suitable solvent and collect the wipe as solid hazardous waste.

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

By adhering to this comprehensive guide, you fulfill your professional responsibility to manage chemical waste safely and ethically, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • How to Dispose of Nitrile Gloves?. Earth Safe PPE. [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Waste Management for Laboratories (Manual). Physikalisch-Technische Bundesanstalt. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Standard Operating Procedure: Bromine Safety. University of Washington. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Material Safety Data Sheet - Pyrrole, 99%. Cole-Parmer. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • Safely handling a liter of Bromine?. Reddit. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Closing the loop: Nitrile glove recycling at UW–Madison laboratories. University of Wisconsin-Madison. [Link]

  • Defining Hazardous Waste. California Department of Toxic Substances Control. [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole. PubChem, National Institutes of Health. [Link]

  • Which is the best way to recycle or neutralise Bromine?. ResearchGate. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Organic Solvent Waste Disposal. University of British Columbia. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]

  • 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile. PubChem, National Institutes of Health. [Link]

  • Chemical Properties of Butanenitrile, 4-bromo-. Cheméo. [Link]

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities into a workflow is a routine yet critical undertaking. The compound 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile, a heterocyclic organic compound with significant potential in antimicrobial and anticancer research, is one such molecule that demands meticulous handling and respect for its inherent reactivity and potential hazards.[1]

This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from the safety profiles of structurally analogous compounds, established principles of laboratory safety, and peer-reviewed chemical literature. This proactive approach to safety is paramount to fostering a secure and productive research environment.

Hazard Assessment: A Composite Profile

Due to the novelty of this compound, a comprehensive toxicological profile is not yet established. However, by examining its constituent chemical motifs—a brominated pyrrole and a nitrile group—we can construct a robust presumptive hazard assessment.

Key Structural Features and Associated Hazards:

  • Brominated Aromatic System: Brominated organic compounds can possess varying degrees of toxicity and may be irritating to the skin, eyes, and respiratory tract.[2][3][4] Some brominated compounds have been associated with long-term health effects.[5][6]

  • Nitrile Group (-C≡N): Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. They can release hydrogen cyanide upon hydrolysis or combustion.

  • Pyrrole Ring: The pyrrole nucleus is a common scaffold in biologically active molecules and can be susceptible to various chemical transformations.

Based on data from similar chemical structures, such as Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate and other brominated nitriles, we can anticipate the following hazards for this compound:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[7][8]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[7][8]

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[7][8][9]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][8]

It is imperative to handle this compound as a substance with significant potential health hazards until a complete toxicological profile is available.

Personal Protective Equipment (PPE): A Multi-tiered Approach

A dynamic approach to PPE selection is crucial, with the level of protection escalating based on the scale and nature of the operation.

Risk Level Operation Minimum PPE Requirements
Low Weighing small quantities (<1g) in a ventilated balance enclosure; preparing dilute solutions (<0.1M).- Standard laboratory coat- Safety glasses with side shields- Nitrile gloves (single pair)
Medium Handling quantities >1g; conducting reactions at room temperature; extractions and purifications.- Flame-resistant laboratory coat- Chemical splash goggles- Nitrile gloves (double-gloved)
High Reactions at elevated temperatures or pressures; large-scale operations (>10g); potential for aerosol generation.- Flame-resistant laboratory coat worn over chemical-resistant apron- Face shield worn over chemical splash goggles- Heavy-duty nitrile or neoprene gloves- Respiratory protection may be required based on risk assessment

Note on Glove Selection: Always inspect gloves for any signs of degradation before use. For prolonged operations or when handling larger quantities, consider using thicker, chemical-resistant gloves such as neoprene over a pair of nitrile gloves. It is crucial to consult the glove manufacturer's chemical resistance data for specific breakthrough times.[7]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a stringent operational protocol is the cornerstone of safety when working with this compound.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Handling Procedures
  • Preparation: Before handling the compound, ensure that the fume hood is functioning correctly and that all necessary PPE is donned. Have spill control materials readily available.

  • Weighing and Transfer:

    • For small quantities, use a ventilated balance enclosure.

    • For larger quantities, weigh the compound directly into the reaction vessel within the fume hood.

    • Use appropriate tools (spatulas, powder funnels) to avoid generating dust.

  • Reaction Setup:

    • Set up reactions in a clean, uncluttered area of the fume hood.

    • Ensure all glassware is free from defects.

    • If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

  • Work-up and Purification:

    • Perform all extractions, filtrations, and chromatographic separations within the fume hood.

    • Be mindful of the potential for the compound to be present in solvent vapors.

Storage

Store this compound in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[7]

Emergency Procedures: Preparedness and Response

Spills
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7][8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]

Disposal Plan: A Cradle-to-Grave Responsibility

All waste containing this compound, including unreacted material, contaminated consumables (gloves, absorbent pads), and solutions, must be disposed of as hazardous waste.

Waste Segregation is Critical:

  • Collect all waste in a designated, properly labeled, and sealed container for halogenated organic waste .

  • Do not mix with non-halogenated waste streams.

Follow all institutional, local, and national regulations for hazardous waste disposal.

Visualizing the Workflow for Safe Handling

The following diagram outlines the critical decision points and safety protocols for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Prep Review Hazards & Don Appropriate PPE Weigh Weighing & Transfer Prep->Weigh Proceed to Handling React Reaction Setup & Execution Weigh->React Spill Spill Response Weigh->Spill If Spill Occurs Exposure Personal Exposure First Aid Weigh->Exposure If Exposure Occurs Workup Work-up & Purification React->Workup React->Spill React->Exposure Store Store in Cool, Dry, Well-Ventilated Area Workup->Store Store Product Waste Collect as Halogenated Organic Waste Workup->Waste Dispose of Waste Workup->Spill Workup->Exposure Store->Weigh Future Use

Caption: Workflow for the safe handling of this compound.

By integrating these robust safety protocols into your laboratory's standard operating procedures, you can confidently and responsibly explore the scientific potential of this compound, ensuring the well-being of your research team and the integrity of your work.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Butene, 1-bromo-. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 4-bromo-1H-pyrrole-3-carbonitrile. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-BROMO-2-PYRONE. Retrieved January 18, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine. Retrieved January 18, 2026, from [Link]

  • Lyche, J. L., et al. (2014). Human health risk associated with brominated flame-retardants (BFRs). Environment International, 74, 170-180. [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Retrieved January 18, 2026, from [Link]

  • Amerigo Scientific. (n.d.). 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Polymers, 16(4), 519. [Link]

  • Scientific Research Publishing. (n.d.). DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. Retrieved January 18, 2026, from [Link]

  • MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. International Journal of Molecular Sciences, 24(8), 7431. [Link]

  • ResearchGate. (2024). (PDF) Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 17(40), 9016-9020. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.